molecular formula C6H9FO3 B069860 Methyl 2-fluoro-3-oxopentanoate CAS No. 180287-02-9

Methyl 2-fluoro-3-oxopentanoate

Cat. No.: B069860
CAS No.: 180287-02-9
M. Wt: 148.13 g/mol
InChI Key: ZHQHSDROMAJDFS-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-oxopentanoate is a high-purity fluorinated β-ketoester that serves as a critical synthetic intermediate in advanced organic and medicinal chemistry research. Its core value lies in the strategic incorporation of both a fluorine atom and a reactive β-ketoester functional group within a single molecule. The fluorine atom, a key isostere for hydrogen, is introduced to modulate the electronic properties, metabolic stability, and lipophilicity of target molecules, making this compound invaluable for the development of novel pharmaceuticals and agrochemicals. The highly versatile β-ketoester moiety acts as a key building block for constructing complex heterocyclic systems, such as pyrazoles and isoxazoles, via condensation reactions with hydrazines and hydroxylamines, respectively. Furthermore, it is a pivotal precursor in Claisen-type condensation reactions for the formation of carbon-carbon bonds and can be readily elaborated into a variety of fluorinated scaffolds. Researchers utilize this compound to explore structure-activity relationships (SAR) by introducing fluorine into specific positions of lead compounds, thereby fine-tuning their biological activity and pharmacokinetic profiles. This reagent is provided to support cutting-edge investigations in drug discovery, materials science, and the synthesis of complex, value-added organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQHSDROMAJDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436843
Record name METHYL 2-FLUORO-3-OXOPENTANOATE
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Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180287-02-9
Record name Pentanoic acid, 2-fluoro-3-oxo-, methyl ester
Source CAS Common Chemistry
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Record name METHYL 2-FLUORO-3-OXOPENTANOATE
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Record name methyl 2-fluoro-3-oxopentanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-3-oxopentanoate is a fluorinated β-keto ester of significant interest in organic synthesis and pharmaceutical development. Its unique molecular architecture, featuring a fluorine atom alpha to a ketone and an ester group, imparts valuable reactivity and makes it a versatile building block for the synthesis of complex molecules. The presence of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive compounds, making this intermediate particularly relevant for drug discovery programs. This document provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that some reported values in the literature show discrepancies, which are highlighted accordingly.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₉FO₃[1]
Molecular Weight 148.13 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid[2]
Boiling Point 170.051 °C at 760 mmHg[3]
Melting Point Data not available
Density 1.105 g/cm³ or 0.86 g/cm³[3],[2]
Refractive Index n20/D 1.39[3]
Flash Point 55.625 °C / 56 °C[3],[2]
Solubility Data not available
Identification and Chemical Descriptors
IdentifierValueSource(s)
CAS Number 180287-02-9[1]
IUPAC Name This compound
Synonyms Methyl 2-fluoro-3-oxovalerate, 2-Fluoro-3-oxopentanoic acid methyl ester[3]
InChI InChI=1S/C6H9FO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3[3]
InChIKey Not readily available
SMILES CCC(=O)C(F)C(=O)OC

Experimental Protocols

Synthesis of this compound

A key method for the synthesis of this compound is the direct fluorination of its non-fluorinated precursor, methyl 3-oxopentanoate.

Reaction: Fluorination of Methyl 3-oxopentanoate

Reagents and Materials:

  • Methyl 3-oxopentanoate (starting material)

  • Anhydrous Hydrogen Fluoride (HF) (solvent)

  • Difluorobis(fluoroxy)methane (BDM) (fluorinating agent)

  • Nitrogen or other inert gas

  • Suitable reaction vessel for handling anhydrous HF

Procedure: [4]

  • Prepare a solution of methyl 3-oxopentanoate in anhydrous HF at a low temperature (e.g., -20 °C) in a suitable reactor. The concentration of the starting material can be as high as 80 wt%.[4]

  • Introduce difluorobis(fluoroxy)methane (BDM) to the cooled solution. The addition should be controlled to maintain the desired reaction temperature.

  • Allow the reaction to proceed until completion. The reaction can achieve 100% conversion of the starting material.[4]

  • Upon completion, carefully quench the reaction and isolate the crude product.

  • Purify the product, likely through distillation under reduced pressure, to obtain this compound with high selectivity (around 95%).[4]

Analytical Methods

The analysis of this compound typically involves chromatographic and spectroscopic techniques to determine its purity and confirm its structure.

GC-MS is a powerful technique for separating and identifying volatile compounds like β-keto esters.

General Protocol:

  • Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • GC Separation: Use a suitable capillary column (e.g., HP-5 or equivalent) to separate the components of the sample based on their boiling points and interactions with the stationary phase. The temperature program of the GC oven should be optimized to achieve good separation. Tautomers of β-keto esters can sometimes be separated on such columns.[5]

  • Mass Spectrometry: As the separated components elute from the GC column, they are introduced into the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are detected.

  • Data Analysis: The mass spectrum of the target compound is compared with known fragmentation patterns to confirm its identity. The purity can be estimated from the relative peak areas in the chromatogram.

NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H and ¹³C NMR would be employed, with ¹⁹F NMR providing specific information about the fluorine atom.

General Protocol for NMR Analysis of a β-Keto Ester: [6]

  • Sample Preparation: Dissolve approximately 5-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).[6]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Expect to see signals for the methyl ester protons, the ethyl group protons, and the proton on the carbon bearing the fluorine atom. The latter will show coupling to the adjacent fluorine atom.

    • ¹³C NMR: Identify the carbonyl carbons of the ester and ketone, the carbon attached to the fluorine (which will show a large C-F coupling constant), and the carbons of the methyl and ethyl groups.

    • ¹⁹F NMR: A single signal is expected, and its chemical shift will be characteristic of the chemical environment of the fluorine atom.

IR spectroscopy can be used to identify the functional groups present in the molecule.

General Protocol for IR Analysis of a β-Keto Ester: [6]

  • Sample Preparation: As a neat liquid, a thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).[6]

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Look for characteristic absorption bands:

    • Strong C=O stretching vibrations for the ketone and ester groups (typically in the range of 1700-1750 cm⁻¹).

    • C-O stretching vibrations for the ester group.

    • C-F stretching vibration.

    • C-H stretching and bending vibrations for the alkyl groups.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product Methyl_3_oxopentanoate Methyl 3-oxopentanoate Reaction Fluorination at -20 °C Methyl_3_oxopentanoate->Reaction BDM Difluorobis(fluoroxy)methane (BDM) BDM->Reaction HF Anhydrous HF (Solvent) HF->Reaction Quenching Reaction Quenching Reaction->Quenching 100% Conversion Isolation Crude Product Isolation Quenching->Isolation Purification Purification (Distillation) Isolation->Purification Final_Product This compound Purification->Final_Product 95% Selectivity

Caption: Workflow for the synthesis of this compound.

Analytical Workflow

Analytical_Workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Sample This compound Sample GCMS_Prep Dilute in Volatile Solvent Sample->GCMS_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Sample (Liquid Film) Sample->IR_Prep GC_Separation GC Separation GCMS_Prep->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GCMS_Analysis Purity and Identity Confirmation MS_Detection->GCMS_Analysis NMR_Acquisition Acquire 1H, 13C, 19F Spectra NMR_Prep->NMR_Acquisition NMR_Analysis Structural Elucidation NMR_Acquisition->NMR_Analysis IR_Acquisition Acquire IR Spectrum IR_Prep->IR_Acquisition IR_Analysis Functional Group Identification IR_Acquisition->IR_Analysis

References

An In-depth Technical Guide to Methyl 2-fluoro-3-oxopentanoate (CAS No. 180287-02-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-3-oxopentanoate, identified by CAS number 180287-02-9, is a fluorinated organic compound with significant applications as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a ketone, a methyl ester, and a fluorine atom on a pentanoate backbone, renders it a highly reactive intermediate. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known applications, with a particular focus on its role in the synthesis of pharmaceutical and agrochemical compounds. Detailed experimental protocols for a key reaction are provided, alongside a visual representation of the synthetic workflow.

Chemical Structure and Identification

This compound is a derivative of pentanoic acid. The structure is characterized by a methyl ester at the C-1 position, a fluorine atom at the C-2 position, and a ketone group at the C-3 position.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 180287-02-9[1][2]

  • Molecular Formula: C₆H₉FO₃[2][3]

  • Molecular Weight: 148.13 g/mol [2][3]

  • SMILES: O=C(OC)C(F)C(=O)CC[4]

  • InChI Key: ZHQHSDROMAJDFS-UHFFFAOYSA-N[1][3]

  • Synonyms: Methyl 2-fluoro-3-oxovalerate, 2-Fluoro-3-oxopentanoic acid methyl ester, Voriconazole Impurity 32[2][5][6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Appearance Colorless to light yellow liquid[5][7]
Boiling Point 170.051 °C at 760 mmHg[8]
Density 1.105 g/cm³[8]
Refractive Index 1.39[7][8]
Flash Point 55.625 °C[8]
Storage Temperature 0-10 °C (Refrigerated)[5]

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, primarily due to its reactive functional groups. The presence of a fluorine atom can enhance the biological activity and pharmacokinetic properties of the final products.[3][7]

Pharmaceutical Synthesis

A significant application of this compound is in the synthesis of antifungal agents. It is a known intermediate in the preparation of Voriconazole, a broad-spectrum triazole antifungal drug.[6] It serves as a precursor for the construction of the fluoropyrimidine ring, a key structural motif in Voriconazole.[9]

Agrochemical Synthesis

The introduction of fluorine atoms into agrochemicals can lead to enhanced efficacy and stability. This compound is utilized in the development of novel pesticides and herbicides.[7]

Experimental Protocols

Detailed experimental procedures involving this compound are not widely available in public literature, likely due to their proprietary nature. However, a documented synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol, an important intermediate for Voriconazole, utilizes this compound.

Synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol

Materials:

  • Methyl 2-fluoro-3-oxovalerate (88.9 g, 0.6 mol)

  • Formamide (130 mL + 50 mL)

  • Ammonia gas

  • 30% Sodium methoxide solution in methanol (450 mL)

  • Nitrogen gas

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Acetone (for recrystallization)

Procedure:

  • Ammonia gas is passed through a solution of methyl 2-fluoro-3-oxovalerate in 130 mL of formamide with cooling to maintain a maximum temperature of 50 °C. The addition of ammonia is continued until no more gas is absorbed (approximately 1 hour).

  • Residual ammonia is removed by purging with nitrogen gas and applying a vacuum.

  • The reaction solution is then added dropwise to a 30% sodium methoxide solution in methanol at 50 °C.

  • An additional 50 mL of formamide is added, and the mixture is heated at 50 °C for 3 hours.

  • Volatile components are evaporated under vacuum.

  • The residue is taken up in water, and the pH is adjusted to 6 with hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The organic extracts are combined and evaporated to yield the crude product (43.5 g).

  • The crude product is recrystallized from cold acetone to afford 34.8 g (40% yield) of 6-ethyl-5-fluoropyrimidin-4-ol.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol from this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Ammonolysis cluster_cyclization Cyclization cluster_workup Workup & Purification cluster_product Final Product start1 This compound reaction1 Reaction with Ammonia (max 50 °C) start1->reaction1 start2 Formamide start2->reaction1 start3 Ammonia Gas start3->reaction1 reaction2 Addition to NaOMe (50 °C) reaction1->reaction2 reaction3 Heating with Formamide (50 °C, 3h) reaction2->reaction3 workup1 Evaporation reaction3->workup1 workup2 Aqueous Workup (pH 6) workup1->workup2 workup3 Extraction (EtOAc) workup2->workup3 purification Recrystallization (Acetone) workup3->purification product 6-ethyl-5-fluoro-pyrimidin-4-ol purification->product

Synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol.

Safety and Handling

This compound is a flammable liquid and vapor.[5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[5] Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[5]

Conclusion

This compound is a key synthetic intermediate with significant utility in the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for the construction of complex, fluorine-containing molecules. While detailed experimental data remains largely proprietary, the provided synthesis of a Voriconazole intermediate highlights its practical application. Further research into the reactivity and applications of this compound is likely to uncover new synthetic pathways and lead to the development of novel bioactive molecules.

References

An In-depth Technical Guide to the Electrophilic Fluorination of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made the development of efficient and selective fluorination methods a cornerstone of modern medicinal and agrochemical research. Among these methods, the electrophilic fluorination of β-keto esters stands out as a powerful tool for the synthesis of α-fluoro-β-keto esters, which are versatile building blocks for a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and recent advancements in this critical transformation.

Core Reaction Mechanism

The electrophilic fluorination of a β-keto ester proceeds through the reaction of its enol or enolate form with an electrophilic fluorine source. The acidic nature of the α-proton of the β-keto ester facilitates the formation of the nucleophilic enolate in the presence of a base. This enolate then attacks the electrophilic fluorine atom of the fluorinating agent, leading to the formation of the C-F bond.

The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts, which can be broadly categorized into metal-based catalysts and organocatalysts. These catalysts create a chiral environment around the substrate, directing the approach of the fluorinating agent to one face of the enolate, thus leading to the enantioselective formation of one stereoisomer.

Key Fluorinating Agents

Two of the most widely used electrophilic fluorinating agents in this context are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[1][2]

  • N-Fluorobenzenesulfonimide (NFSI): A neutral, bench-stable solid that is soluble in many common organic solvents. It is a milder fluorinating agent compared to Selectfluor®.

  • Selectfluor® (F-TEDA-BF₄): A more reactive, salt-like fluorinating agent. It is a powerful electrophile and is often used for less reactive substrates.

Catalytic Approaches

The enantioselective electrophilic fluorination of β-keto esters can be achieved through several catalytic strategies, each with its own advantages and substrate scope.

Metal Catalysis

Chiral metal complexes are effective catalysts for this transformation, where the metal center acts as a Lewis acid to coordinate with the β-keto ester, facilitating enolate formation and creating a chiral pocket that directs the fluorination.

  • Copper (II) Catalysis: Chiral bis(oxazoline) (Box) and other nitrogen-containing ligands in combination with Cu(II) salts have been successfully employed.[3] These catalysts are often effective at low catalyst loadings.

  • Palladium (II) Catalysis: Chiral palladium complexes have been shown to be highly efficient catalysts, often providing excellent enantioselectivities in alcoholic solvents, which is advantageous from an environmental perspective.[4][5]

  • Titanium (IV) Catalysis: Titanium-TADDOL complexes were among the first catalysts reported for the asymmetric fluorination of β-keto esters and have demonstrated high enantioselectivity for certain substrates.[1][2]

Organocatalysis

Organocatalysis offers a metal-free alternative for the enantioselective fluorination of β-keto esters.

  • Phase-Transfer Catalysis (PTC): Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are used to shuttle the enolate from an aqueous or solid phase into the organic phase where it reacts with the fluorinating agent.[6][7] This method is attractive due to its operational simplicity and mild reaction conditions.

  • Enamine Catalysis: Chiral primary or secondary amines can react with the ketone moiety of the β-keto ester to form a chiral enamine intermediate. This enamine then attacks the electrophilic fluorine source, and subsequent hydrolysis releases the α-fluorinated product and regenerates the catalyst.

Quantitative Data Summary

The following tables summarize representative quantitative data for the electrophilic fluorination of various β-keto esters under different catalytic systems.

Catalyst System β-Keto Ester Substrate Fluorinating Agent Solvent Yield (%) ee (%) Reference
Pd-(S)-BINAPtert-butyl 2-oxocyclopentanecarboxylateNFSIEtOH7990[4]
Cinchona Alkaloid PTCEthyl 2-oxocyclopentanecarboxylateNFSIToluene9575[6]
Cu(II)-BoxEthyl 2-methyl-3-oxo-3-phenylpropanoateNFSICH₂Cl₂9290[3]
Ti(TADDOLato)Ethyl 2-acetyl-3-phenylpropanoateSelectfluor®MeCN>8090[8]
Fe(III)-salenEthyl 2-benzyl-3-oxobutanoateNFSICH₂Cl₂8794[1]

Experimental Protocols

Below are generalized experimental protocols for common catalytic systems. Researchers should consult the primary literature for specific substrate and catalyst details.

General Procedure for Palladium-Catalyzed Fluorination[4]
  • To a solution of the chiral palladium catalyst (1-5 mol%) in the specified solvent (e.g., EtOH), add the β-keto ester (1.0 equiv.).

  • Stir the mixture at the indicated temperature for a few minutes.

  • Add the N-fluorobenzenesulfonimide (NFSI) (1.2-1.5 equiv.) in one portion.

  • Stir the resulting suspension at the same temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., Et₂O).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Phase-Transfer Catalyzed Fluorination[6]
  • To a mixture of the β-keto ester (1.0 equiv.), the chiral phase-transfer catalyst (2-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in an organic solvent (e.g., toluene), add the N-fluorobenzenesulfonimide (NFSI) (1.2 equiv.).

  • Stir the reaction mixture vigorously at the specified temperature for the indicated time.

  • After completion of the reaction, filter off the solid base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Reaction Mechanism

Electrophilic_Fluorination_Mechanism cluster_reagent Fluorinating Agent Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Tautomerization Enolate Enolate Enol->Enolate + Base - H⁺ Product α-Fluoro-β-Keto Ester Enolate->Product Nucleophilic Attack NF Electrophilic Fluorine Source (e.g., NFSI, Selectfluor®) NF->Product

Caption: General mechanism of electrophilic fluorination of β-keto esters.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add β-keto ester, catalyst, solvent - Stir Start->Setup Reagent_Add Add Fluorinating Agent Setup->Reagent_Add Reaction Stir at specified temperature (Monitor by TLC) Reagent_Add->Reaction Quench Quench Reaction (e.g., with aq. NH₄Cl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, HPLC, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for electrophilic fluorination.

Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_interface Organic Phase cluster_aq Aqueous/Solid Phase Enolate_aq Enolate (aq) Enolate_PTC_org [Q⁺Enolate⁻] (org) Enolate_aq->Enolate_PTC_org Phase Transfer PTC_org Q⁺X⁻ (org) Product_org Product (org) Enolate_PTC_org->Product_org Fluorination NF_org N-F (org) Product_org->PTC_org Catalyst Regeneration PTC_X_aq Q⁺X⁻ (aq)

Caption: Simplified catalytic cycle for phase-transfer catalyzed fluorination.

References

Technical Guide: Stability and Storage of Methyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Methyl 2-fluoro-3-oxopentanoate (CAS No. 180287-02-9). The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this versatile building block.

Chemical and Physical Properties

This compound is a fluorinated β-keto ester utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a fluorine atom alpha to a ketone and an ester, imparts specific reactivity and requires careful handling and storage to prevent degradation.[2]

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 180287-02-9[1][3]
Molecular Formula C₆H₉FO₃[1][3]
Molecular Weight 148.13 g/mol [1][3]
Appearance Colorless to light yellow/orange clear liquid
Purity ≥ 95% (GC)[1][3]
Density 0.86 g/cm³[1][3]
Refractive Index n20/D 1.39[1][3]
Flash Point 56 °C

Stability Profile and Recommended Storage

Proper storage is critical to maintain the quality and stability of this compound. The compound is known to be sensitive to both heat and moisture.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationReference(s)
Storage Temperature Refrigerate at 2 - 8 °C (36 - 46 °F)[1][3]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)
Container Keep container tightly closed in a well-ventilated place
Conditions to Avoid Heat, sparks, open flames, and moisture
Safety Precaution Flammable liquid and vapor[4]

While specific long-term stability data under various conditions are not extensively published, the general reactivity of β-keto esters suggests potential degradation pathways that users should be aware of.

Potential Degradation Pathways

As a β-keto ester, this compound is susceptible to degradation through several mechanisms, primarily hydrolysis and decarboxylation. The presence of the fluorine atom can influence the rates of these reactions.

A logical workflow for investigating the stability of this compound is outlined below.

cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways Recommended 2-8°C Inert Atmosphere Sealed Container Adverse Room Temperature High Humidity Exposure to Air/Light Hydrolysis Hydrolysis (H₂O) Adverse->Hydrolysis Decarboxylation Decarboxylation (Heat) Adverse->Decarboxylation Other Other Reactions (e.g., Oxidation) Adverse->Other 2-fluoro-3-oxopentanoic acid + Methanol 2-fluoro-3-oxopentanoic acid + Methanol Hydrolysis->2-fluoro-3-oxopentanoic acid + Methanol 1-Fluorobutan-2-one + CO₂ 1-Fluorobutan-2-one + CO₂ Decarboxylation->1-Fluorobutan-2-one + CO₂ This compound This compound This compound->Recommended Stable This compound->Adverse Unstable Start Start ColumnSelection Select HPLC Column (e.g., C18, Phenyl-Hexyl) Start->ColumnSelection MobilePhase Optimize Mobile Phase (Acetonitrile/Water, Methanol/Buffer) ColumnSelection->MobilePhase Gradient Develop Gradient Elution Program MobilePhase->Gradient Detection Select Detection Wavelength (UV-Vis) or MS Parameters Gradient->Detection ForcedDegradation Perform Forced Degradation Studies Detection->ForcedDegradation AnalyzeSamples Analyze Stressed Samples ForcedDegradation->AnalyzeSamples PeakResolution Check for Peak Resolution and Purity AnalyzeSamples->PeakResolution PeakResolution->MobilePhase Inadequate MethodValidation Validate the Method (Specificity, Linearity, Accuracy, Precision) PeakResolution->MethodValidation Adequate End End MethodValidation->End

References

An In-depth Technical Guide to Methyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-fluoro-3-oxopentanoate, a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Core Molecular Data

This compound, with the CAS number 180287-02-9, is a fluorinated ketoester valued for its unique reactivity.[1][2][3] Its key quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Formula C6H9FO3[1][2]
Molecular Weight 148.13 g/mol [1][2][4]
Density 1.105 g/cm³[5]
Boiling Point 170.1±20.0 °C at 760 mmHg[3]
Refractive Index 1.39[5]
Flash Point 55.6±21.8 °C
Appearance Colorless to light yellow clear liquid[1]

Applications in Synthesis

This compound is a significant building block in organic chemistry due to the presence of a reactive α-fluoro-β-ketoester moiety. This functionality makes it a valuable precursor for the synthesis of more complex fluorinated molecules.

One notable application is in the preparation of fluorophenol derivatives. This process involves the cyclocondensation of α-fluoro ketones, such as this compound, with α-fluoro-α,β-unsaturated ketones.[2]

Experimental Workflow: Synthesis of Fluorophenol Derivatives

G cluster_reactants Reactant Preparation cluster_reaction Cyclocondensation Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Product Analysis A This compound C Combine reactants in a suitable solvent (e.g., THF, Dioxane) A->C B α-Fluoro-α,β-unsaturated Ketone B->C D Add a base catalyst (e.g., NaH, K2CO3) C->D E Heat the reaction mixture under reflux D->E F Quench the reaction with an aqueous acid E->F G Extract the product with an organic solvent F->G H Dry the organic layer and concentrate in vacuo G->H I Purify the crude product via column chromatography H->I J Characterize the final product (NMR, MS, HPLC) I->J

Caption: Generalized workflow for the synthesis of fluorophenol derivatives.

Role in Drug Development

The introduction of fluorine into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. As a fluorinated building block, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents, enabling the development of drugs that can target specific biological pathways with greater efficacy.[1]

The logical relationship for the utilization of this compound in the drug development pipeline can be visualized as follows.

G A This compound (Fluorinated Building Block) B Chemical Synthesis A->B C Novel Fluorinated Pharmaceutical Intermediate B->C D Lead Optimization C->D E Candidate Drug D->E

Caption: Role in the drug development pipeline.

References

A Technical Guide to Methyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl 2-fluoro-3-oxopentanoate, a versatile fluorinated building block with significant applications in organic synthesis and medicinal chemistry.

Introduction and IUPAC Nomenclature

This compound is a functionalized organic compound belonging to the class of α-fluoro-β-keto esters. Its IUPAC name is This compound . It is also commonly known by synonyms such as Methyl 2-fluoro-3-oxovalerate and 2-Fluoro-3-oxopentanoic acid methyl ester.[1][2]

The structure of this compound, featuring a methyl ester, a ketone, and an α-fluorine atom, makes it a highly reactive and valuable intermediate for synthesizing complex molecules.[3] The strategic incorporation of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability, bioavailability, and binding affinity.[4][5][6] Consequently, fluorinated building blocks like this compound are of increasing interest in the fields of drug discovery and agrochemical development.[1][4][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for designing synthetic routes and for understanding the compound's behavior in chemical reactions.

PropertyValueSource(s)
CAS Number 180287-02-9[1][2][8][9]
Molecular Formula C₆H₉FO₃[1][2][8][9]
Molecular Weight 148.13 g/mol [1][8][9][10]
Appearance Colorless to light yellow/orange clear liquid[1][8]
Purity ≥ 95% (GC)[1][8]
Density 1.105 g/cm³[2]
Boiling Point 170.1 °C at 760 mmHg[2]
Flash Point 55.6 °C[2]
Refractive Index n20/D 1.39[1][2][8]
Storage Conditions 2 - 8 °C[1][8]

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis routes for this compound are proprietary, a general and plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles for creating α-fluoro-β-keto esters. A common approach involves the fluorination of a β-keto ester precursor.

Conceptual Synthesis Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Electrophilic Fluorination A Methyl Propanoate D Methyl 3-oxopentanoate (β-keto ester precursor) A->D 1. B Methyl Acetate B->D 2. C Strong Base (e.g., NaH, LDA) C->D 3. Acid Workup E Methyl 3-oxopentanoate D->E G This compound (Final Product) E->G 1. F Electrophilic Fluorinating Agent (e.g., Selectfluor®) F->G 2.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the electrophilic fluorination of a β-keto ester precursor.

  • Objective: To synthesize this compound from Methyl 3-oxopentanoate.

  • Materials:

    • Methyl 3-oxopentanoate (1.0 eq)

    • Selectfluor® (1.1 eq)

    • Acetonitrile (solvent)

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Dichloromethane (for extraction)

  • Procedure:

    • A solution of Methyl 3-oxopentanoate in acetonitrile is prepared in a round-bottom flask under a nitrogen atmosphere.

    • Selectfluor® is added portion-wise to the stirred solution at room temperature. The reaction mixture may experience a slight exotherm.

    • The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, the solvent is removed under reduced pressure (rotary evaporation).

    • The residue is redissolved in dichloromethane and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the final product, this compound.

  • Characterization: The structure and purity of the final compound would be confirmed using techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Applications in Drug Development

The combination of functional groups in this compound makes it a versatile synthetic intermediate.[3] The α-fluoro-β-keto ester moiety is particularly useful for constructing complex, biologically active molecules.

Key Applications:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of novel pharmaceutical agents. The fluorine atom can be used to block metabolic pathways or to modulate the electronic properties of a target molecule, which is a crucial strategy in modern drug design.[1][7][8]

  • Agrochemical Development: The compound is used in the formulation of advanced pesticides and herbicides, where the fluorinated structure can enhance efficacy and stability.[1][7]

  • Enzyme Inhibition: The α-fluoroketone motif is a known pharmacophore. Peptidyl fluoromethyl ketones, for example, are potent and selective inhibitors of serine and cysteine proteases, which are important targets for treating diseases like cancer and viral infections.[11] The electrophilic nature of the carbonyl carbon is enhanced by the adjacent electron-withdrawing fluorine atom, making it more susceptible to nucleophilic attack by active site residues in these enzymes.[11]

Logical Relationship in Drug Discovery

The diagram below illustrates the role of this compound as a building block in the drug discovery pipeline.

G Start This compound (Building Block) Synth Multi-step Organic Synthesis Start->Synth Input API Fluorinated API (Active Pharmaceutical Ingredient) Synth->API Output Formulation Drug Formulation API->Formulation Target Biological Target (e.g., Cysteine Protease) API->Target Inhibits/ Modulates Drug Final Medicinal Product Formulation->Drug

Caption: Role of this compound in the drug development pipeline.

Conclusion

This compound is a strategically important chemical intermediate. Its unique fluorinated structure provides chemists with a powerful tool for the synthesis of advanced pharmaceuticals and agrochemicals. The ability to introduce fluorine with precision allows for the fine-tuning of molecular properties, a critical advantage in the rational design of new therapeutic agents and other high-performance chemical products.

References

The Strategic Incorporation of Fluorine: A Technical Guide to Synthesizing Fluorinated Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms and fluorinated moieties into small molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth overview of the core strategies for synthesizing valuable fluorinated building blocks, focusing on practical, high-yield methodologies. We present detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visual representations of reaction workflows to aid in the rational design and synthesis of next-generation therapeutics.

Core Synthetic Strategies: A Tale of Two Fluorides

The construction of carbon-fluorine bonds is primarily achieved through two complementary approaches: electrophilic and nucleophilic fluorination. The choice of strategy is dictated by the electronic nature of the substrate and the desired regioselectivity.

Electrophilic Fluorination: This method involves the reaction of an electron-rich substrate, such as an enolate, enol ether, or an electron-rich aromatic ring, with a reagent that delivers an electrophilic fluorine equivalent ("F+").[1][2] Reagents based on the N-F bond are the most common and offer a good balance of reactivity and stability.[1][3] Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are among the most widely used and versatile electrophilic fluorinating agents.[1][2][4]

Nucleophilic Fluorination: In contrast, nucleophilic fluorination employs a fluoride anion (F-) to displace a leaving group from an electron-deficient carbon center.[5][6] This approach is particularly effective for the synthesis of alkyl fluorides from the corresponding alcohols (via activation) or halides, and for the preparation of aryl fluorides from activated aromatic systems.[5][7][8] Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).[7][9]

Key Fluorinated Motifs in Drug Design

Beyond the direct introduction of a single fluorine atom, the incorporation of fluorinated functional groups, such as the trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, is a powerful strategy to modulate molecular properties.[6][10][11][12]

  • Trifluoromethyl Group (CF3): This strongly electron-withdrawing and highly lipophilic group can significantly enhance metabolic stability and cell membrane permeability.[10][11] Reagents such as Togni's reagents and Umemoto's reagents are commonly used for the introduction of the CF3 group.[4]

  • Difluoromethyl Group (CF2H): The CF2H group is often considered a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor.[6]

Quantitative Data for Key Fluorination Reactions

To facilitate the selection of the most appropriate synthetic route, the following tables summarize typical yields for common fluorination reactions.

Table 1: Electrophilic Fluorination of β-Ketoesters with Selectfluor®

SubstrateProductYield (%)Reference
Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate85[2]
Diethyl malonateDiethyl 2-fluoromalonate90[2]
Dibenzoylmethane2-Fluoro-1,3-diphenylpropane-1,3-dione92[13]
Ethyl benzoylacetateEthyl 2-fluoro-2-benzoylacetate88[14]

Table 2: Nucleophilic Fluorination of (Hetero)aryl Halides and Triflates

SubstrateReagentCatalystProductYield (%)Reference
4-BromobenzonitrileAgF/KFPd precatalyst4-Fluorobenzonitrile85[15]
3-Bromo-5-cyanopyridineAgF/KFPd precatalyst3-Fluoro-5-cyanopyridine78[15]
4-Trifluoromethylphenyl triflateKF/18-crown-6TMAF (catalytic)1-Fluoro-4-(trifluoromethyl)benzene95[16]
2-ChloropyridineKF/Et4NClMechanochemical2-Fluoropyridine98[17]

Table 3: Trifluoromethylation of Indoles with Togni's Reagent

SubstrateProductYield (%)Reference
Indole2-Trifluoromethylindole75[18]
5-Bromoindole5-Bromo-2-trifluoromethylindole68[18]
N-MethylindoleN-Methyl-3-trifluoromethylindole82[19]
3-Methyl-1H-indole3-Methyl-2-trifluoromethyl-1H-indole86[20]

Experimental Protocols

This section provides detailed experimental procedures for three key fluorination reactions.

Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

Reaction: Synthesis of Ethyl 2-fluoro-2-benzoylacetate

Materials:

  • Ethyl benzoylacetate

  • Selectfluor® (F-TEDA-BF4)

  • Acetonitrile (anhydrous)

  • Sodium carbonate (Na2CO3)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl benzoylacetate (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add sodium carbonate (1.2 mmol).

  • Add Selectfluor® (1.1 mmol) portion-wise over 5 minutes with stirring.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Bromide

Reaction: Synthesis of 4-Fluorobenzonitrile

Materials:

  • 4-Bromobenzonitrile

  • Silver fluoride (AgF)

  • Potassium fluoride (KF)

  • AdBrettPhos Pd G3 precatalyst

  • Cyclohexane (anhydrous and degassed)

  • Dichloromethane

  • Celite®

Procedure:

  • In a glovebox, add 4-bromobenzonitrile (1.0 mmol), silver fluoride (2.0 mmol), potassium fluoride (0.5 mmol), and the AdBrettPhos Pd G3 precatalyst (0.02 mmol) to an oven-dried reaction vessel.

  • Add anhydrous and degassed cyclohexane (10 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of Celite®.

  • Wash the filter cake with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.[15]

Protocol 3: Trifluoromethylation of Indole using Togni's Reagent

Reaction: Synthesis of 2-Trifluoromethylindole

Materials:

  • Indole

  • Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Copper(I) iodide (CuI)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of indole (1.0 mmol) in 1,2-dichloroethane (10 mL), add copper(I) iodide (0.1 mmol).

  • Add Togni's Reagent II (1.2 mmol) to the mixture.

  • Stir the reaction at 60 °C and monitor its progress by TLC.[1]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and reaction pathways in the synthesis of fluorinated building blocks.

Electrophilic_Fluorination_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification Substrate Substrate Reaction_Vessel Reaction Vessel (Inert Atmosphere) Substrate->Reaction_Vessel Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor) Fluorinating_Agent->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Stirring Stirring at Room Temperature Reaction_Vessel->Stirring Monitoring Reaction Monitoring (TLC, LC-MS) Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product

Caption: General workflow for electrophilic fluorination.

Nucleophilic_Fluorination_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Fluoride F⁻ (Nucleophile) TS [F---R---X]⁻ Fluoride->TS SN2 Attack Substrate R-X (Electrophile with Leaving Group X) Substrate->TS Product R-F TS->Product Leaving_Group X⁻ TS->Leaving_Group

Caption: SN2 mechanism for nucleophilic fluorination.

Trifluoromethylation_Radical_Pathway Togni_Reagent Togni's Reagent CF3_Radical •CF₃ Togni_Reagent->CF3_Radical SET Initiator Initiator (e.g., Cu(I)) Initiator->CF3_Radical Radical_Adduct [Arene-CF₃]• Adduct CF3_Radical->Radical_Adduct Addition Arene Arene/Heteroarene Arene->Radical_Adduct Product Trifluoromethylated Arene Radical_Adduct->Product Oxidation Oxidant Oxidant Oxidant->Product

Caption: Radical pathway for trifluoromethylation of arenes.

References

The Strategic Incorporation of Fluorine: An In-depth Technical Guide to Organofluorine Chemistry for Drug Development and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by the carbon-fluorine bond—the strongest single bond in organic chemistry—offer unparalleled advantages in modulating molecular properties.[1][2][3] This technical guide provides a comprehensive overview of organofluorine chemistry, from its historical roots to contemporary applications. It delves into the fundamental principles governing the behavior of organofluorine compounds, details key synthetic methodologies with explicit experimental protocols, and presents quantitative data to illustrate the transformative effects of fluorination. Through structured data presentation and detailed visualizations, this document aims to serve as an essential resource for researchers and professionals seeking to leverage the power of fluorine in their scientific endeavors.

Introduction: The Unique Nature of the Carbon-Fluorine Bond

Organofluorine chemistry, a field that began to blossom in the 19th century, has matured into a critical discipline within the chemical sciences.[1][4] Its significance stems from the distinctive characteristics of fluorine, the most electronegative element.[1][2] When bonded to carbon, fluorine imparts a range of properties that are highly desirable in various applications. The carbon-fluorine (C-F) bond is exceptionally strong and relatively short, contributing to the high thermal and chemical stability of organofluorine compounds.[1][4] This stability often translates to increased metabolic resistance in drug candidates, a crucial factor in enhancing their in vivo efficacy.[5][6]

The strategic replacement of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties without significantly changing its size, as fluorine's van der Waals radius is similar to that of hydrogen.[1] However, the electronic consequences are profound. The high electronegativity of fluorine induces significant bond polarization, which can influence a molecule's lipophilicity, acidity, basicity, and dipole moment.[5][6] These modifications can, in turn, affect a molecule's binding affinity to biological targets and its ability to permeate cell membranes.[7][8]

A Historical Perspective: Milestones in Organofluorine Chemistry

The journey of organofluorine chemistry is marked by several pivotal discoveries. The first organofluorine compound was synthesized in the mid-19th century, even before the isolation of elemental fluorine by Henri Moissan in 1886.[1][9] Early work by Frédéric Swarts in the 1890s on halogen exchange reactions, using antimony fluorides to replace other halogens with fluorine, laid the groundwork for industrial-scale production.[1][4]

The 20th century witnessed an explosion in the applications of organofluorine compounds. The development of chlorofluorocarbons (CFCs) as non-flammable and non-toxic refrigerants revolutionized the cooling industry.[4][9] The serendipitous discovery of polytetrafluoroethylene (PTFE), or Teflon, in 1938 by Roy J. Plunkett at DuPont, introduced a material with extraordinary chemical inertness and low friction, finding applications from non-stick cookware to aerospace technology.[4][10] In the realm of medicine, the description of the anticancer activity of 5-fluorouracil in 1957 marked a significant milestone, demonstrating the potential of fluorinated compounds in chemotherapy.[4][6] Today, it is estimated that approximately 20-25% of all pharmaceuticals on the market contain fluorine.[4][5]

Properties of Organofluorine Compounds: A Quantitative Overview

The introduction of fluorine into an organic scaffold leads to predictable and quantifiable changes in its physical and chemical properties. The strength of the C-F bond is a defining feature, significantly higher than other carbon-halogen bonds.

BondAverage Bond Dissociation Energy (kJ/mol)
C-F~480[4]
C-Cl~320[4]
C-Br~274
C-I~234
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies. [4][6][11][12]

This high bond energy is a primary reason for the enhanced metabolic stability of many fluorinated drugs.[5] The substitution of hydrogen with fluorine also impacts lipophilicity, a key parameter in drug design. While monofluorination can slightly increase lipophilicity, the introduction of a trifluoromethyl group (CF3) has a much more pronounced effect, often improving a drug's absorption and transport properties.[6]

In the realm of materials science, fluoropolymers exhibit a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy.

PropertyPTFEPFAFEPETFE
Specific Gravity 2.13-2.222.12-2.172.12-2.171.70-1.76
Melting Point (°C) 327302-310270260
Max. Continuous Use Temp. (°C) 260260200150
Tensile Strength (kgf/cm²) 140-350280-315190-220410-470
Water Absorption (%) <0.00<0.03<0.01<0.1
Table 2: Physicochemical Properties of Common Fluoropolymers. [5][13]

Synthetic Methodologies in Organofluorine Chemistry

The synthesis of organofluorine compounds requires specialized reagents and techniques due to the high reactivity and challenging handling of many fluorinating agents. Synthetic strategies are broadly categorized into nucleophilic and electrophilic fluorination, along with methods that utilize fluorinated building blocks.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This is a widely used method for introducing fluorine into organic molecules.

The Swarts reaction, historically significant, involves the treatment of alkyl chlorides or bromides with metal fluorides like antimony trifluoride (SbF3) or mercury(II) fluoride (HgF2).[14][15]

Experimental Protocol: Swarts Reaction

  • Reactants: Alkyl chloride or bromide, heavy metal fluoride (e.g., AgF, HgF2, CoF2).[16]

  • Solvent: Typically, a polar aprotic solvent like acetone is used.[14][17]

  • Procedure: The alkyl halide is heated with the metal fluoride in the chosen solvent. The reaction proceeds via an SN2 mechanism, where the fluoride ion acts as the nucleophile, displacing the chloride or bromide ion.[14][18] The formation of an insoluble metal halide (e.g., AgCl, AgBr) drives the reaction to completion.[17]

  • Work-up: The reaction mixture is filtered to remove the precipitated metal halide. The filtrate is then subjected to distillation or other purification methods to isolate the alkyl fluoride.

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines.[4][19] It proceeds through the thermal decomposition of an aryldiazonium tetrafluoroborate salt.[20][21]

Experimental Protocol: Balz-Schiemann Reaction

  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form an aryl diazonium salt.[19]

  • Formation of Diazonium Fluoroborate: The aryl diazonium salt solution is then treated with fluoroboric acid (HBF4), leading to the precipitation of the aryldiazonium tetrafluoroborate.[19]

  • Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is gently heated, often without a solvent or in an inert, high-boiling solvent.[4][21] This decomposition yields the aryl fluoride, nitrogen gas, and boron trifluoride.[20]

  • Work-up: The resulting aryl fluoride is typically purified by distillation or chromatography.

Balz_Schiemann_Reaction ArylAmine Aryl Amine (Ar-NH2) DiazoniumFluoroborate Aryl Diazonium Fluoroborate (Ar-N2+BF4-) ArylAmine->DiazoniumFluoroborate Diazotization & Anion Exchange DiazoniumSalt Aryl Diazonium Salt (Ar-N2+) ArylFluoride Aryl Fluoride (Ar-F) DiazoniumFluoroborate->ArylFluoride Thermal Decomposition Heat Δ NaNO2_HBF4 1. NaNO2, H+ 2. HBF4

Caption: The Balz-Schiemann reaction workflow for the synthesis of aryl fluorides.

Deoxofluorination reagents, such as diethylaminosulfur trifluoride (DAST), are used to convert hydroxyl and carbonyl groups into fluorides and difluorides, respectively.[22][23]

Experimental Protocol: Deoxofluorination of an Alcohol with DAST

  • Reactants: An alcohol, DAST.

  • Solvent: Anhydrous dichloromethane (CH2Cl2).[22]

  • Procedure:

    • A solution of the alcohol in anhydrous CH2Cl2 is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[22][24]

    • DAST (typically 1.1-1.2 equivalents) is added dropwise to the cooled solution.[22]

    • The reaction mixture is stirred at -78 °C for a period (e.g., 30 minutes) and then allowed to warm to room temperature over several hours.[22]

    • The reaction progress is monitored by thin-layer chromatography (TLC).[22][24]

  • Work-up:

    • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.[22][24]

    • The layers are separated, and the aqueous layer is extracted with CH2Cl2.[22]

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.[22][24]

    • The crude product is purified by column chromatography on silica gel.[22][24]

Deoxofluorination_DAST Alcohol Alcohol (R-OH) Alkoxyaminosulfur Alkoxyaminosulfur Difluoride Intermediate Alcohol->Alkoxyaminosulfur Nucleophilic Attack on Sulfur AlkylFluoride Alkyl Fluoride (R-F) Alkoxyaminosulfur->AlkylFluoride Intramolecular Displacement DAST + DAST FluorideAttack Fluoride Attack (SN2)

Caption: Simplified mechanism of deoxofluorination of an alcohol using DAST.

Electrophilic Fluorination

Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center, such as an enol, enolate, or an electron-rich aromatic ring.[25][26] Modern electrophilic fluorinating agents are typically N-F compounds, which are safer and easier to handle than elemental fluorine.[27][28]

A variety of N-F reagents have been developed, with Selectfluor® being one of the most common.[25]

ReagentAcronymCharacteristics
N-Fluoro-o-benzenedisulfonimideNFOBSEffective fluorinating agent.
N-FluorobenzenesulfonimideNFSIEconomical, stable, and safe, with high fluorinating ability.[28]
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®User-friendly, mild, stable, and non-volatile.
Table 3: Common Electrophilic Fluorinating Agents. [25][27][28]

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

  • Reactants: β-ketoester, Selectfluor®.

  • Solvent: Acetonitrile (CH3CN) is a common choice.

  • Procedure:

    • The β-ketoester is dissolved in the solvent in a reaction flask.

    • Selectfluor® (typically 1.0-1.2 equivalents) is added to the solution at room temperature.

    • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent, and concentrated.

    • The crude product is purified by column chromatography.

Electrophilic_Fluorination Substrate Nucleophilic Substrate (e.g., Enolate) TransitionState Transition State Substrate->TransitionState Product Fluorinated Product NF_Reagent N-F Reagent (e.g., Selectfluor®) NF_Reagent->TransitionState TransitionState->Product

Caption: General workflow for electrophilic fluorination.

Utilizing Fluorinated Building Blocks

An alternative to direct fluorination is the use of commercially available fluorinated building blocks. This approach is particularly useful for introducing complex fluorinated moieties, such as the trifluoromethyl (CF3) group.

(Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is a widely used source for the nucleophilic trifluoromethylation of carbonyl compounds.[25][29]

Experimental Protocol: Trifluoromethylation of an Aldehyde with TMSCF3

  • Reactants: Aldehyde, TMSCF3, a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • The aldehyde is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere.[25]

    • TMSCF3 (typically 1.2-1.5 equivalents) is added to the solution.[3]

    • A catalytic amount of TBAF (as a solution in THF) is added to initiate the reaction.[25]

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up:

    • The reaction is quenched by the addition of an aqueous acid solution (e.g., 1M HCl).

    • The mixture is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with water and brine, dried, and concentrated.

    • The resulting trifluoromethylated alcohol is purified by chromatography.

Trifluoromethylation_Workflow Carbonyl Carbonyl Compound (Aldehyde or Ketone) Intermediate Trifluoromethylated Silyl Ether TMSCF3 TMSCF3 Fluoride_Catalyst Fluoride Catalyst (e.g., TBAF) Product Trifluoromethylated Alcohol Intermediate->Product Hydrolysis Aqueous_Workup Aqueous Workup

Caption: Experimental workflow for the trifluoromethylation of a carbonyl compound.

Applications in Drug Development and Agrochemicals

The impact of organofluorine chemistry is most profoundly felt in the life sciences. The introduction of fluorine can significantly enhance the biological activity and pharmacokinetic properties of a molecule.

Pharmaceuticals

Approximately 40% of new pharmaceuticals contain fluorine.[4] Fluorine substitution can lead to:

  • Increased Metabolic Stability: Blocking sites of metabolic oxidation.[5][30]

  • Enhanced Binding Affinity: Through favorable electrostatic interactions with protein targets.

  • Improved Bioavailability: By modulating lipophilicity and membrane permeability.[7][30]

DrugTherapeutic AreaRole of Fluorine
Atorvastatin (Lipitor®) Cholesterol loweringA fluorophenyl group contributes to the drug's potency.[31]
Fluoxetine (Prozac®) AntidepressantThe trifluoromethyl group enhances lipophilicity and metabolic stability.[31]
Sitagliptin (Januvia®) Anti-diabeticA trifluoromethyl group and a fluorophenyl ring are key structural features.[32]
5-Fluorouracil AnticancerActs as an antimetabolite, inhibiting DNA synthesis.[4][6]
Table 4: Examples of Fluorinated Pharmaceuticals.
Agrochemicals

Over half of all agricultural chemicals contain C-F bonds.[4] Similar to pharmaceuticals, fluorination in agrochemicals can lead to increased potency, metabolic stability, and favorable environmental persistence.[20][29] Trifluralin, a widely used herbicide, is a notable example.[4]

Conclusion and Future Outlook

Organofluorine chemistry has evolved from a niche area of study to a powerful and indispensable tool in modern chemical research and development. The unique and predictable effects of fluorine on molecular properties have enabled the creation of novel drugs, advanced agrochemicals, and high-performance materials. As synthetic methodologies for the selective introduction of fluorine continue to advance, the scope of organofluorine chemistry is set to expand even further. The development of new fluorinating reagents and catalytic methods will undoubtedly unlock new possibilities for designing molecules with tailored properties, ensuring that the "magic bullet" of fluorine will continue to be a central element in scientific innovation for years to come.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-fluoro-3-oxopentanoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-fluoro-3-oxopentanoate as a key building block in the synthesis of potential agrochemicals. The introduction of a fluorine atom at the α-position of the β-ketoester moiety offers unique chemical properties that can be exploited to generate novel active ingredients with enhanced biological efficacy.

Introduction: The Role of Fluorine in Agrochemicals

The strategic incorporation of fluorine into agrochemical molecules is a well-established strategy to enhance their biological activity, metabolic stability, and overall effectiveness. The presence of fluorine can alter a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, often leading to more potent and selective pesticides. This compound is a versatile precursor for introducing a fluorinated carbon center into various heterocyclic scaffolds commonly found in herbicides and fungicides.

Documented Application: Synthesis of a 5-Fluoropyrimidine Intermediate

This compound serves as a key starting material for the synthesis of 4-hydroxy-5-fluoro-2-mercaptopyrimidine, a valuable intermediate for various agrochemicals. The 5-fluoropyrimidine core is a recognized pharmacophore in compounds with fungicidal and herbicidal properties.

Synthetic Pathway

The synthesis involves a cyclocondensation reaction of this compound with thiourea in the presence of a base.

G MFO This compound Reaction Cyclocondensation MFO->Reaction Thiourea Thiourea Thiourea->Reaction Base Base (e.g., NaOEt) Base->Reaction in Ethanol Intermediate 4-hydroxy-5-fluoro-2-mercaptopyrimidine Reaction->Intermediate

Caption: Synthetic route to a 5-fluoropyrimidine intermediate.

Experimental Protocol: Synthesis of 4-hydroxy-5-fluoro-2-mercaptopyrimidine

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add this compound and thiourea.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxy-5-fluoro-2-mercaptopyrimidine.

  • The product can be further purified by recrystallization.

Agrochemical Potential of 5-Fluoropyrimidine Derivatives

Fungicidal Activity

5-Fluoropyrimidine derivatives, such as those accessible from 4-hydroxy-5-fluoro-2-mercaptopyrimidine, are known to exhibit potent fungicidal activity. The primary mechanism of action involves the inhibition of DNA and RNA synthesis in fungal pathogens.[1]

Mechanism of Action:

Within the fungal cell, 5-fluoropyrimidine compounds can be metabolized to 5-fluorouracil (5-FU). 5-FU is then converted into two active metabolites:

  • 5-fluoro-2'-deoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis.

  • 5-fluorouridine triphosphate (FUTP): Incorporated into RNA, disrupting its normal function and leading to errors in protein synthesis.

G cluster_fungal_cell Fungal Cell Five_FP 5-Fluoropyrimidine Fungicide Five_FU 5-Fluorouracil (5-FU) Five_FP->Five_FU Metabolism FdUMP FdUMP Five_FU->FdUMP FUTP FUTP Five_FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Polymerase RNA Polymerase FUTP->RNA_Polymerase DNA_synthesis DNA Synthesis TS->DNA_synthesis RNA_function RNA Function RNA_Polymerase->RNA_function Disrupts

Caption: Mechanism of action of 5-fluoropyrimidine fungicides.

Herbicidal Activity

Certain 5-fluoropyrimidine derivatives also exhibit herbicidal properties. While the exact mode of action can vary, it often involves the inhibition of essential plant enzymes.

Prospective Applications: Synthesis of Other Agrochemical Scaffolds

The reactivity of the α-fluoro-β-ketoester moiety in this compound makes it a suitable precursor for other classes of agrochemicals, such as pyrazole and pyridyl ether derivatives. Although specific examples starting from this exact intermediate are not yet widely documented in publicly available literature, the following sections outline plausible synthetic strategies.

Potential Synthesis of Pyrazole Derivatives

Pyrazole-based compounds are a significant class of modern pesticides. A common route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Proposed Experimental Workflow:

G Start Start Step1 React this compound with a substituted hydrazine Start->Step1 Step2 Purify the resulting pyrazole derivative (e.g., chromatography) Step1->Step2 Step3 Characterize the structure (NMR, MS) Step2->Step3 Step4 Biological Screening (Herbicidal/Fungicidal assays) Step3->Step4 End End Step4->End

Caption: Workflow for the synthesis and screening of pyrazole derivatives.

General Protocol:

  • Dissolve this compound in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a substituted hydrazine (e.g., phenylhydrazine) to the solution.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the fluorinated pyrazole derivative.

Quantitative Data Summary

The following table summarizes hypothetical efficacy data for a potential fungicide derived from a 5-fluoropyrimidine intermediate. This data is illustrative and based on the known activity of this class of compounds.

Compound IDTarget PathogenAssay TypeEC50 (µg/mL)
F-PYR-01Botrytis cinereaMycelial Growth Inhibition1.5
F-PYR-01Septoria triticiSpore Germination Assay0.8
F-PYR-02Botrytis cinereaMycelial Growth Inhibition2.1
F-PYR-02Septoria triticiSpore Germination Assay1.2

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of fluorinated heterocyclic compounds with potential applications in the agrochemical industry. Its utility in the preparation of 5-fluoropyrimidine precursors is a key example of its application. Further research into the synthesis of other agrochemical scaffolds, such as pyrazoles, from this building block is warranted and represents a promising avenue for the discovery of novel pesticides. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile fluorinated building block in agrochemical development.

References

Enantioselective Synthesis of α-Fluoro-β-Ketoesters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of stereoselective methods for the synthesis of fluorinated compounds is of paramount importance in medicinal chemistry and drug discovery. α-Fluoro-β-ketoesters are valuable chiral building blocks that can be converted into a variety of other useful fluorinated functional groups, such as α-fluoro-β-hydroxy esters and fluorinated amino acids. This document provides an overview of modern catalytic methods for the enantioselective synthesis of α-fluoro-β-ketoesters, including detailed experimental protocols and comparative data.

Introduction

The enantioselective α-fluorination of β-ketoesters presents a significant challenge due to the potential for racemization and side reactions. However, recent advancements in both metal- and organocatalysis have led to the development of highly efficient and selective methods.[1][2] These methods primarily rely on the use of chiral catalysts to control the stereochemical outcome of the fluorination reaction, employing electrophilic fluorinating agents such as N-fluorobenzensulfonimide (NFSI) and Selectfluor®.[1] This document will detail key methodologies, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems for the enantioselective α-fluorination of β-ketoesters, allowing for a direct comparison of their efficacy.

Table 1: Metal-Catalyzed Enantioselective α-Fluorination of β-Ketoesters
Catalyst/LigandFluorinating AgentSubstrateYield (%)ee (%)Reference
Ti/TADDOLSelectfluor®Acyclic β-keto esters-62-90[1]
Eu(III)triflate/(S,R)-ind-pyboxNFSIt-butyl 1-indanone-2-carboxylates-81-96[1]
Cu(II)/diphenylamine-linked bis(thiazoline)-Cyclic β-keto esters--[1]
Cu(OTf)₂/diphenylamine linked bis(oxazoline)NFSIβ-keto estersHighHigh[3]
Co(acac)₂/(R,R)-Jacobsen's salenNFSIβ-keto esters-Good[4]
Ni(OAc)₂/Amino alcohol-derived ligandNFSIβ-keto estersup to 96up to 94[5]
Table 2: Organocatalyzed Enantioselective α-Fluorination of β-Ketoesters
CatalystFluorinating AgentSubstrateYield (%)ee (%)Reference
Chiral bifunctional phase transfer catalysts-Cyclic β-keto esters-High[6]
Chiral iodo arene/mCPBAEt₃N·3HFβ-keto esters-High[1]
Chiral primary amineNFSIα-branched aldehydesup to 96up to 90[7]

Experimental Protocols

The following are detailed protocols for selected, high-performing methods for the enantioselective α-fluorination of β-ketoesters.

Protocol 1: Copper-Catalyzed Asymmetric Fluorination under Solvent-Free Ball Milling Conditions

This protocol is adapted from the work of a study on fast, solvent-free, and highly enantioselective fluorination of β-keto esters.[3]

Materials:

  • β-Ketoester (1.0 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 mmol, 5 mol%)

  • Diphenylamine linked bis(oxazoline) ligand (0.055 mmol, 5.5 mol%)

  • Stainless steel grinding jar (10 mL) with a stainless steel ball (diameter 10 mm)

  • Planetary ball mill

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL stainless steel grinding jar, add Cu(OTf)₂ (18.1 mg, 0.05 mmol) and the diphenylamine linked bis(oxazoline) ligand (specific ligand structure should be referenced from the original paper) (0.055 mmol).

  • Add one stainless steel ball to the jar.

  • Mill the catalyst and ligand for 10 minutes at 500 rpm.

  • Add the β-ketoester (1.0 mmol) and NFSI (378.3 mg, 1.2 mmol) to the grinding jar.

  • Mill the reaction mixture for the time specified in the original literature (typically 1-2 hours) at 500 rpm.

  • After the reaction is complete, dissolve the mixture in dichloromethane.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-fluoro-β-ketoester.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Nickel-Catalyzed Enantioselective Fluorination of β-Keto Esters

This protocol is based on a procedure-controlled enantioselective fluorination of β-keto esters through nickel catalysis.

Materials:

  • β-Ketoester (0.2 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (0.24 mmol)

  • Nickel(II) acetate (Ni(OAc)₂) (0.02 mmol, 10 mol%)

  • Chiral amino alcohol-derived ligand (0.022 mmol, 11 mol%)

  • 2,6-Lutidine (0.4 mmol)

  • Anhydrous solvent (e.g., THF, 2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere, add Ni(OAc)₂ (3.5 mg, 0.02 mmol) and the chiral amino alcohol-derived ligand (specific ligand from the original paper should be used) (0.022 mmol).

  • Add the anhydrous solvent (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the β-ketoester (0.2 mmol) and 2,6-lutidine (46.6 μL, 0.4 mmol) to the reaction mixture.

  • Cool the reaction mixture to the temperature specified in the original publication (e.g., 0 °C or -20 °C).

  • Add NFSI (75.7 mg, 0.24 mmol) in one portion.

  • Stir the reaction at the specified temperature for the time indicated in the literature (typically several hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the general workflow and a proposed catalytic cycle for the enantioselective synthesis of α-fluoro-β-ketoesters.

G cluster_workflow General Experimental Workflow start Start: Assemble Reactants (β-Ketoester, Fluorinating Agent) catalyst Add Chiral Catalyst (Metal Complex or Organocatalyst) start->catalyst reaction Reaction under Optimized Conditions (Solvent, Temperature, Time) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC for ee) purification->analysis

Caption: General workflow for enantioselective α-fluorination.

G cluster_cycle Proposed Catalytic Cycle (Metal-Catalyzed) catalyst [L*M] enolate [L*M(enolate)] catalyst->enolate + Substrate - H+ substrate β-Ketoester product_complex [L*M(product)] enolate->product_complex + F+ fluorinating_agent F+ product_complex->catalyst - Product product α-Fluoro-β-ketoester product_complex->product

Caption: A simplified catalytic cycle for metal-catalyzed fluorination.

References

Catalytic Methods for the Fluorination of β-Keto Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic fluorination of β-keto esters, a critical transformation in medicinal chemistry and drug development. The introduction of a fluorine atom into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide focuses on various catalytic systems, offering step-by-step procedures and comparative data to aid in the selection and implementation of the most suitable method for a given research objective.

Introduction to Catalytic Fluorination of β-Keto Esters

The α-fluorinated β-keto ester moiety is a valuable building block in the synthesis of complex pharmaceutical agents. Traditional fluorination methods often rely on stoichiometric and hazardous reagents. In contrast, catalytic methods offer a more efficient, selective, and environmentally benign approach. The primary strategies involve electrophilic fluorination of a metal enolate or an enamine intermediate generated in situ from the β-keto ester substrate. This document will detail protocols for several key catalytic systems, including those based on palladium, copper, and organocatalysts such as phase-transfer catalysts and thioureas.

I. Palladium-Catalyzed Enantioselective Fluorination

Chiral palladium complexes have proven to be highly effective catalysts for the enantioselective fluorination of a variety of β-keto esters, including both cyclic and acyclic substrates.[1][2] These reactions are advantageous as they can often be performed in environmentally friendly solvents like ethanol and are not sensitive to water.[1]

Data Presentation
EntryCatalyst (mol%)SubstrateFluorinating AgentSolventTime (h)Yield (%)ee (%)Reference
1Pd-complex 2a (2.5)tert-butyl 2-oxocyclopentanecarboxylateNFSIEtOH487992[1][2]
2Pd-complex 2b (2.5)tert-butyl 2-oxocyclohexanecarboxylateNFSIEtOH488594[1]
3Pd-complex 2c (2.5)ethyl 2-benzoylpropanoateNFSIEtOH728091[1]
4Pd-complex 2b (1.0)tert-butyl 2-oxocyclopentanecarboxylateNFSIi-PrOH489091[1][2]

NFSI: N-fluorobenzenesulfonimide

Experimental Protocol: General Procedure for Palladium-Catalyzed Fluorination[1]
  • To a solution of the chiral palladium catalyst (0.025 mmol) in the specified solvent (2.5 mL) is added the β-keto ester (1.0 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • N-fluorobenzenesulfonimide (NFSI, 1.2 mmol) is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature (typically room temperature to 40 °C) for the indicated time (24-72 h).

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-fluoro-β-keto ester.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalytic Cycle

Palladium_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(II)-Complex Pd(II)-Complex Pd(II)-Enolate Pd(II)-Enolate Pd(II)-Complex->Pd(II)-Enolate β-Keto Ester, -H+ Fluorinated Pd(II)-Complex Fluorinated Pd(II)-Complex Pd(II)-Enolate->Fluorinated Pd(II)-Complex NFSI Fluorinated Pd(II)-Complex->Pd(II)-Complex Product Release α-Fluoro-β-Keto Ester α-Fluoro-β-Keto Ester Fluorinated Pd(II)-Complex->α-Fluoro-β-Keto Ester β-Keto Ester β-Keto Ester NFSI NFSI

Caption: Palladium-catalyzed fluorination cycle.

II. Copper-Catalyzed Enantioselective Fluorination

Chiral copper(II) complexes, particularly with bis(oxazoline) (BOX) and spiro oxazoline (SPYMOX) ligands, are also powerful catalysts for the enantioselective fluorination of β-keto esters.[3][4] These reactions often utilize N-fluorobenzenesulfonimide (NFSI) as the fluorine source.

Data Presentation
EntryLigand (mol%)SubstrateFluorinating AgentSolventTime (h)Yield (%)ee (%)Reference
1(S,S)-Nap-(R,R)-Box (10)ethyl 1-indanone-2-carboxylateNFSICH2Cl2248534[1]
2SPYMOX (12)tert-butyl 1-indanone-2-carboxylateNFSIToluene489298[5]
3Diphenylamine-linked bis(thiazoline) (5)ethyl 2-benzyl-3-oxobutanoateNFSIBall Mill126061[4]
Experimental Protocol: General Procedure for Copper-Catalyzed Fluorination[5]
  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), Cu(OTf)₂ (0.10 mmol) and the chiral ligand (0.12 mmol) are dissolved in the specified solvent (3.0 mL).

  • The mixture is stirred at room temperature for 1 hour to form the catalyst complex.

  • The β-keto ester (1.0 mmol) is added, and the mixture is stirred for an additional 10 minutes.

  • N-fluorobenzenesulfonimide (NFSI, 1.2 mmol) is added in one portion.

  • The reaction is stirred at the specified temperature (typically 0 °C to room temperature) for the indicated time (12-48 h).

  • After completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

  • Enantiomeric excess is determined by chiral HPLC analysis.

Experimental Workflow

Copper_Workflow cluster_prep Catalyst Preparation cluster_reaction Fluorination Reaction cluster_workup Workup and Purification Cu(OTf)₂ + Chiral Ligand Cu(OTf)₂ + Chiral Ligand Stir in Solvent (1h) Stir in Solvent (1h) Cu(OTf)₂ + Chiral Ligand->Stir in Solvent (1h) Active Cu(II) Catalyst Active Cu(II) Catalyst Stir in Solvent (1h)->Active Cu(II) Catalyst Add β-Keto Ester Add β-Keto Ester Active Cu(II) Catalyst->Add β-Keto Ester Add NFSI Add NFSI Add β-Keto Ester->Add NFSI Stir (12-48h) Stir (12-48h) Add NFSI->Stir (12-48h) Quench (NaHCO₃) Quench (NaHCO₃) Stir (12-48h)->Quench (NaHCO₃) Extract (DCM) Extract (DCM) Quench (NaHCO₃)->Extract (DCM) Dry & Concentrate Dry & Concentrate Extract (DCM)->Dry & Concentrate Purify (Chromatography) Purify (Chromatography) Dry & Concentrate->Purify (Chromatography) α-Fluoro-β-Keto Ester α-Fluoro-β-Keto Ester Purify (Chromatography)->α-Fluoro-β-Keto Ester Organocatalysis_Logic cluster_ptc Phase-Transfer Catalysis cluster_thiourea Thiourea Catalysis β-Keto Ester β-Keto Ester Enolate Formation (Base) Enolate Formation (Base) β-Keto Ester->Enolate Formation (Base) Dual H-Bonding Activation Dual H-Bonding Activation β-Keto Ester->Dual H-Bonding Activation Fluorinating Agent (e.g., NFSI) Fluorinating Agent (e.g., NFSI) Reaction with F+ Source Reaction with F+ Source Fluorinating Agent (e.g., NFSI)->Reaction with F+ Source Fluorinating Agent (e.g., NFSI)->Dual H-Bonding Activation Chiral α-Fluoro-β-Keto Ester Chiral α-Fluoro-β-Keto Ester Phase Transfer by Chiral Quat. Salt Phase Transfer by Chiral Quat. Salt Enolate Formation (Base)->Phase Transfer by Chiral Quat. Salt Phase Transfer by Chiral Quat. Salt->Reaction with F+ Source Reaction with F+ Source->Chiral α-Fluoro-β-Keto Ester Enol & F+ Source Proximity Enol & F+ Source Proximity Dual H-Bonding Activation->Enol & F+ Source Proximity Stereocontrolled Fluorination Stereocontrolled Fluorination Enol & F+ Source Proximity->Stereocontrolled Fluorination Stereocontrolled Fluorination->Chiral α-Fluoro-β-Keto Ester

References

Application Notes and Protocols: Methyl 2-fluoro-3-oxopentanoate as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 2-fluoro-3-oxopentanoate as a versatile precursor for the synthesis of various fluorinated heterocyclic compounds. The unique structural features of this starting material, including a reactive β-ketoester system and a strategically positioned fluorine atom, make it an invaluable building block in medicinal chemistry and drug discovery for the generation of novel pyrazoles and pyrimidines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in the laboratory.

I. Synthesis of Fluorinated Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives provides a straightforward route to substituted fluorinated pyrazolones. The general reaction involves a cyclocondensation reaction between the β-ketoester and a hydrazine.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product precursor This compound reaction Cyclocondensation precursor->reaction + hydrazine Hydrazine Hydrate hydrazine->reaction + pyrazole 5-Ethyl-4-fluoro-1H-pyrazol-3(2H)-one reaction->pyrazole caption Synthesis of 5-Ethyl-4-fluoro-1H-pyrazol-3(2H)-one G start This compound + Formamide step1 Pass Ammonia Gas (max 50 °C) start->step1 step2 Add to NaOMe in Methanol (50 °C) step1->step2 step3 Heat at 50 °C for 3h step2->step3 step4 Evaporate Volatiles step3->step4 step5 Add Water & Adjust pH to 6 with HCl step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Evaporate Solvent step6->step7 end Crude 6-Ethyl-5-fluoropyrimidin-4-ol step7->end purification Recrystallize from Acetone end->purification final_product Pure 6-Ethyl-5-fluoropyrimidin-4-ol purification->final_product caption Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol G precursor This compound reaction Cyclocondensation (NaOMe, Methanol) precursor->reaction + reagent O-Methylisourea sulfate reagent->reaction + product 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one reaction->product caption Synthesis of a methoxypyrimidinone derivative

Application Notes and Protocols: Reactions of Methyl 2-fluoro-3-oxopentanoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-3-oxopentanoate is a versatile fluorinated building block in organic synthesis, valuable for the introduction of fluorine atoms into molecular scaffolds, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This α-fluoro-β-keto ester possesses two electrophilic centers, the ketone carbonyl and the ester carbonyl, as well as an acidic α-proton, rendering it reactive towards a variety of nucleophiles. These application notes provide an overview of the reactivity of this compound with common nucleophiles and offer detailed protocols for key transformations. The unique electronic properties conferred by the fluorine atom can influence the regioselectivity and stereoselectivity of these reactions.[3]

General Reactivity

The presence of the electron-withdrawing fluorine atom at the α-position increases the acidity of the α-proton and enhances the electrophilicity of the adjacent carbonyl groups. Nucleophilic attack can occur at the C2 (ester) or C3 (ketone) position. Generally, the ketone carbonyl (C3) is more electrophilic and more sterically accessible than the ester carbonyl, making it the preferred site for nucleophilic addition. Under basic conditions, deprotonation at the C2 position generates a fluorinated enolate, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Reaction with Nitrogen Nucleophiles: Synthesis of Pyrazoles

β-Keto esters are classical precursors for the synthesis of pyrazoles through condensation with hydrazine derivatives.[4][5] This reaction is a cornerstone in heterocyclic chemistry, providing access to a scaffold prevalent in many pharmaceutical agents. The reaction with this compound is expected to proceed via initial nucleophilic attack of the hydrazine at the more electrophilic ketone carbonyl, followed by cyclization and dehydration to afford the fluorinated pyrazole.

Table 1: Representative Reaction of this compound with Hydrazine
EntryNucleophileSolventTemperature (°C)Time (h)ProductYield (%)
1Hydrazine hydrateEthanolReflux45-Ethyl-3-fluoro-1H-pyrazole-4-carboxylic acid methyl ester85 (estimated)
2PhenylhydrazineAcetic Acid10065-Ethyl-3-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester80 (estimated)

Note: Yields are estimated based on typical pyrazole syntheses from β-keto esters.

Experimental Protocol: Synthesis of 5-Ethyl-3-fluoro-1H-pyrazole-4-carboxylic acid methyl ester
  • To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyrazole.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product start This compound + Hydrazine Hydrate step1 Reflux in Ethanol start->step1 step2 Solvent Removal step1->step2 step3 Column Chromatography step2->step3 end 5-Ethyl-3-fluoro-1H-pyrazole-4-carboxylic acid methyl ester step3->end G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product start This compound step1 Addition at -78 °C in THF start->step1 grignard Methylmagnesium bromide grignard->step1 step2 Aqueous Workup (NH4Cl) step1->step2 end Methyl 2-fluoro-3-hydroxy-3-methylpentanoate step2->end G cluster_reactants Reactants cluster_process Process cluster_product Product A Aldehyde Process One-pot condensation in refluxing alcohol A->Process B This compound B->Process C β-Dicarbonyl C->Process D Ammonia Source D->Process Product Fluorinated Dihydropyridine Process->Product

References

Application Notes and Protocols for the Stereoselective Reduction of α-Fluoro-β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective reduction of α-fluoro-β-ketoesters, a critical transformation for the synthesis of chiral α-fluoro-β-hydroxyesters. These products are valuable building blocks in medicinal chemistry, particularly for the development of fluorinated amino acids and sphingolipid derivatives.[1] This guide covers both biocatalytic and chemocatalytic methodologies, offering a comparative overview to aid in experimental design and execution.

Introduction

The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The stereoselective synthesis of α-fluoro-β-hydroxyesters, which contain two adjacent chiral centers, presents a significant synthetic challenge. This document outlines reliable methods to control the stereochemical outcome of the reduction of α-fluoro-β-ketoesters, focusing on enzymatic reductions with ketoreductases (KREDs) and providing an overview of chemo-catalytic alternatives.

Biocatalytic Approach: Dynamic Reductive Kinetic Resolution (DYRKR) with Ketoreductases

The enzymatic reduction of racemic α-fluoro-β-ketoesters using ketoreductases (KREDs) is a highly efficient method for producing enantiomerically and diastereomerically pure α-fluoro-β-hydroxyesters. This transformation typically proceeds via a Dynamic Reductive Kinetic Resolution (DYRKR) process.[1][2] In DYRKR, the enzyme selectively reduces one enantiomer of the rapidly racemizing α-fluoro-β-ketoester, allowing for a theoretical yield of up to 100% of a single stereoisomer. The choice of KRED is crucial as different enzymes can selectively produce either the syn or anti diastereomer.[1]

Logical Workflow of Dynamic Reductive Kinetic Resolution (DYRKR)

DYRKR_Workflow cluster_substrate Racemic α-Fluoro-β-Ketoester cluster_reduction Enzymatic Reduction cluster_product Product R_keto (R)-Ketoester racemization Racemization (k_rac) R_keto->racemization KRED Ketoreductase (KRED) + NADPH R_keto->KRED k_slow S_keto (S)-Ketoester S_keto->KRED k_fast racemization->S_keto Product Single Stereoisomer of α-Fluoro-β-Hydroxyester KRED->Product

Caption: Workflow of the DYRKR process for stereoselective reduction.

Experimental Protocols

Protocol 1: Synthesis of Racemic α-Fluoro-β-Ketoesters

This protocol describes a two-step synthesis of the racemic α-fluoro-β-ketoester starting material, which involves a Reformatsky reaction followed by oxidation.[1]

Step 1: Reformatsky Reaction to Synthesize α-Fluoro-β-Hydroxyester

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine activated zinc dust (1.5 eq) and the desired aromatic aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Haloester: Slowly add a solution of ethyl bromofluoroacetate (1.2 eq) in anhydrous THF to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the racemic α-fluoro-β-hydroxyester.

Step 2: Dess-Martin Oxidation to α-Fluoro-β-Ketoester

  • Reaction Setup: In a round-bottom flask, dissolve the purified racemic α-fluoro-β-hydroxyester (1.0 eq) in dichloromethane (DCM).

  • Addition of Oxidant: Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting racemic α-fluoro-β-ketoester is often of sufficient purity for the subsequent enzymatic reduction. If necessary, further purification can be achieved by column chromatography.

Protocol 2: KRED-Mediated Stereoselective Reduction

This protocol details the general procedure for the enzymatic reduction of a racemic α-fluoro-β-ketoester using a commercially available ketoreductase.

  • Reaction Mixture Preparation: In a suitable vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • Cofactor and Regeneration System: Add NADP⁺ (or NADPH) and a cofactor recycling system. A common system consists of isopropanol and the same KRED which catalyzes both the primary reduction and the isopropanol oxidation for NADP⁺ regeneration.

  • Enzyme Addition: Add the selected ketoreductase (KRED) to the buffered solution. Commercially available screening kits (e.g., from Codexis) offer a variety of KREDs to test for optimal stereoselectivity.

  • Substrate Addition: Dissolve the racemic α-fluoro-β-ketoester in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Reaction Conditions: Incubate the reaction at a controlled temperature (typically 25-30 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Work-up: Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified α-fluoro-β-hydroxyester product using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.[1][2]

Data Presentation: Performance of Ketoreductases

The selection of the appropriate KRED is critical for achieving the desired stereoisomer. Below is a summary of representative data for the reduction of various α-fluoro-β-ketoesters.

Substrate (Ar)KRED CatalystProduct DiastereomerDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
PhenylKRED 110anti (2S, 3S)>99:1>99%High
PhenylKRED 130syn (2S, 3R)95:5>99%High
4-ChlorophenylKRED Aanti>98:2>99%>90%
4-ChlorophenylKRED Bsyn90:10>98%>85%
2-NaphthylKRED Canti>99:1>99%High

Note: Data is compiled from representative literature and may vary based on specific reaction conditions. KRED A, B, and C are representative of commercially available enzymes that show high selectivity.

Chemo-Catalytic Approaches: An Overview

While biocatalysis offers exceptional selectivity under mild conditions, chemo-catalytic methods provide alternative routes for the stereoselective reduction of α-fluoro-β-ketoesters.

Metal Hydride Reductions:

The stereochemical outcome of reductions using metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) is influenced by the steric environment of the carbonyl group. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. Chelation control can be employed by using Lewis acidic additives to direct the hydride attack from a specific face of the molecule, thereby enhancing diastereoselectivity.

General Chemo-Catalytic Reduction Workflow

Chemo_Catalytic_Workflow Start Racemic α-Fluoro-β-Ketoester Reaction Chelation-Controlled or Sterically-Controlled Reduction Start->Reaction Reagents Reducing Agent (e.g., NaBH₄) + Lewis Acid (optional) Reagents->Reaction Product Diastereomeric Mixture of α-Fluoro-β-Hydroxyesters (syn/anti) Reaction->Product Separation Chromatographic Separation Product->Separation Syn_Product syn-Isomer Separation->Syn_Product Anti_Product anti-Isomer Separation->Anti_Product

References

Synthesis of α-Fluoro-α-Amino Acids: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Fluoro-α-amino acids represent a unique and valuable class of non-canonical amino acids. The incorporation of a fluorine atom at the α-position can significantly influence the conformational preferences, metabolic stability, and biological activity of peptides and proteins. These properties make them highly sought-after building blocks in drug discovery and chemical biology. This document provides detailed protocols for three distinct and effective methods for the synthesis of α-fluoro-α-amino acids: a photoredox-catalyzed carbofluorination, a copper-catalyzed C(sp³)–H fluorination, and an enantioselective synthesis using a chiral nickel(II) complex.

I. Photoredox-Catalyzed Carbofluorination of Dehydroalanine Derivatives

This method describes a mild, metal-free, and regioselective three-component reaction for the synthesis of α-fluoro-α-amino acids. The reaction proceeds via the visible-light-mediated generation of an alkyl radical, its conjugate addition to a dehydroalanine derivative, and subsequent fluorination of the resulting α-amino radical.[1][2]

Experimental Protocol

General Reaction Conditions:

To a solution of the dehydroalanine derivative (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) are added the potassium alkyltrifluoroborate (2.0 equiv, 1.0 mmol), Selectfluor® (4.0 equiv, 2.0 mmol), and the mesityl acridinium photocatalyst (Mes-Acr⁺, 5 mol %, 0.025 mmol). The reaction mixture is degassed and then irradiated with blue LEDs for 12 hours at room temperature. Upon completion, the reaction is quenched, and the product is purified by preparative HPLC.[2]

Table 1: Substrate Scope and Yields for Photoredox-Catalyzed Carbofluorination [2]

EntryAlkyltrifluoroborateProductYield (%)
1Potassium isopropyltrifluoroborateα-Fluoro-Valine derivative75
2Potassium cyclohexyltrifluoroborateα-Fluoro-Cyclohexylglycine derivative81
3Potassium cyclobutyltrifluoroborateα-Fluoro-Cyclobutylglycine derivative72
4Potassium (tetrahydro-2H-pyran-4-yl)trifluoroborateα-Fluoro-Tetrahydropyranylglycine derivative65
5Potassium phenethyltrifluoroborateα-Fluoro-Homophenylalanine derivative55
6Potassium (3-phenylpropyl)trifluoroborateα-Fluoro-bishomophenylalanine derivative60
Reaction Mechanism and Workflow

The proposed mechanism involves the excitation of the photocatalyst by blue light, followed by a single-electron transfer (SET) from the alkyltrifluoroborate to the excited photocatalyst to generate an alkyl radical. This radical then adds to the dehydroalanine derivative to form an α-amino radical, which is subsequently trapped by Selectfluor® to yield the α-fluoro-α-amino acid product and regenerate the photocatalyst.[1][2]

photoredox_catalysis PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Blue Light (hν) PC_excited->PC SET Alkyl_radical Alkyl Radical (R.) PC_excited->Alkyl_radical SET AlkylBF3K Alkyl-BF3K AlkylBF3K->Alkyl_radical Oxidation Amino_radical α-Amino Radical Alkyl_radical->Amino_radical + Dha Dha Dehydroalanine (Dha) Dha->Amino_radical Product α-Fluoro-α-Amino Acid Amino_radical->Product + Selectfluor Selectfluor Selectfluor Selectfluor->Product

Photoredox-Catalyzed Carbofluorination Workflow

II. Copper-Catalyzed α-C(sp³)–H Direct Fluorination

This protocol details a direct α-C(sp³)–H fluorination of α-amino acid derivatives using a coordinating copper(II) catalyst. This method provides access to quaternary α-fluorinated α-amino acids and is notable for its tolerance of a variety of functional groups.

Experimental Protocol

General Procedure:

A mixture of the α-amino acid derivative (1.0 equiv), Cu(OAc)₂ (0.2 equiv), ligand (e.g., 2-picoline, 0.4 equiv), and Selectfluor® (2.0 equiv) in a suitable solvent (e.g., DCE/MeCN) is stirred at a specified temperature (e.g., 80 °C) for the designated time. After the reaction is complete, the mixture is worked up and the product is purified by column chromatography.

Table 2: Substrate Scope and Yields for Copper-Catalyzed α-C(sp³)–H Fluorination

EntrySubstrateProductYield (%)
1Phenylalanine derivativeα-Fluoro-Phenylalanine derivative91
2Leucine derivativeα-Fluoro-Leucine derivative78
3Methionine derivativeα-Fluoro-Methionine derivative75
4Tyrosine derivativeα-Fluoro-Tyrosine derivative85
5Tryptophan derivativeα-Fluoro-Tryptophan derivative68
Reaction Mechanism and Workflow

The proposed mechanism involves the coordination of the copper catalyst to the amino acid derivative, facilitating a single-electron transfer (SET) process. This generates a radical intermediate which is then fluorinated by Selectfluor®.

cu_catalysis Substrate α-Amino Acid Derivative Intermediate_complex Substrate-Cu Complex Substrate->Intermediate_complex Cu_catalyst Cu(II) Catalyst Cu_catalyst->Intermediate_complex Radical_intermediate Radical Intermediate Intermediate_complex->Radical_intermediate SET Product α-Fluoro-α-Amino Acid Radical_intermediate->Product + Selectfluor Selectfluor Selectfluor Selectfluor->Product Product->Cu_catalyst Catalyst Turnover

Copper-Catalyzed C-H Fluorination Workflow

III. Enantioselective Synthesis via a Chiral Nickel(II) Complex

This method provides a robust route to enantiomerically pure α-fluoro-α-amino acids through the alkylation of a chiral Ni(II) complex of glycine or alanine, followed by fluorination. This approach allows for excellent stereocontrol.

Experimental Protocol

Step 1: Asymmetric Alkylation

The chiral Ni(II) complex of glycine is reacted with a suitable alkyl halide in the presence of a base (e.g., powdered KOH) in an organic solvent (e.g., acetone) at room temperature. The resulting diastereomeric complexes are separated by chromatography.

Step 2: Electrophilic Fluorination

The purified alkylated Ni(II) complex is then treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in a suitable solvent (e.g., THF) at low temperature (-78 °C).

Step 3: Hydrolysis

The fluorinated Ni(II) complex is hydrolyzed with aqueous HCl to release the free α-fluoro-α-amino acid, which can be further purified.

Table 3: Substrate Scope and Enantioselectivity for the Chiral Ni(II) Complex Method

EntryAlkyl HalideProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Benzyl bromideα-Fluoro-Phenylalanine>95:5>98
2Isopropyl iodideα-Fluoro-Valine>95:5>98
3Isobutyl iodideα-Fluoro-Leucine>95:5>98
4Methyl iodideα-Fluoro-Alanine>95:5>98
5Propyl iodideα-Fluoro-Norvaline>95:5>98
Logical Relationship Diagram

This diagram illustrates the sequential nature of the enantioselective synthesis.

enantioselective_synthesis Start Chiral Ni(II)-Glycine Complex Alkylation Asymmetric Alkylation (+ Alkyl Halide, Base) Start->Alkylation Separation Diastereomer Separation (Chromatography) Alkylation->Separation Fluorination Electrophilic Fluorination (+ NFSI) Separation->Fluorination Hydrolysis Acidic Hydrolysis Fluorination->Hydrolysis Product Enantiopure α-Fluoro-α-Amino Acid Hydrolysis->Product

Enantioselective Synthesis Workflow

Conclusion

The protocols described herein offer versatile and efficient strategies for the synthesis of α-fluoro-α-amino acids. The choice of method will depend on the desired substrate scope, the need for enantiopurity, and the available starting materials. The photoredox-catalyzed method is notable for its mild conditions and broad substrate scope. The copper-catalyzed C-H fluorination provides a direct route to quaternary centers. Finally, the chiral Ni(II) complex approach offers excellent enantiocontrol for the preparation of optically pure products. These methods provide powerful tools for researchers in the fields of medicinal chemistry, chemical biology, and drug development to access novel fluorinated amino acid building blocks.

References

Application Notes and Protocols: The Strategic Use of Methyl 2-fluoro-3-oxopentanoate in the Total Synthesis of Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Methyl 2-fluoro-3-oxopentanoate as a key building block in the total synthesis of complex pharmaceuticals. The primary focus of this document is its application in the synthesis of the broad-spectrum antifungal agent, Voriconazole.

Introduction

This compound is a versatile fluorinated intermediate whose unique chemical properties make it a valuable tool in medicinal chemistry and drug development.[1][2] The presence of a fluorine atom at the α-position to a ketone and an ester group enhances the molecule's reactivity and provides a handle for the construction of complex heterocyclic systems.[3] A prime example of its application is in an improved and more efficient synthesis of the pyrimidine core of Voriconazole, a second-generation triazole antifungal drug.[1] This modern synthetic route supersedes a longer, six-step process that began with 5-fluorouracil.[1]

Synthesis of the Key Pyrimidine Intermediate for Voriconazole

The central application of this compound in the synthesis of Voriconazole is its conversion into a functionalized pyrimidine ring. This is typically achieved through a cyclocondensation reaction with a suitable amidine equivalent. Several protocols have been reported, offering different advantages in terms of reagents, reaction conditions, and yield.

Data Summary of Cyclization Reactions

The following table summarizes the quantitative data from various reported methods for the synthesis of the pyrimidine intermediate starting from an α-fluoro-β-ketoester.

Starting MaterialReagentsProductYield (%)Reference
This compoundo-Methylisourea sulfate, Sodium methoxide in Methanol6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one53.8(Acta Cryst. 2008, E64, o581)
Ethyl 2-fluoro-3-oxopentanoateAmmonia, Formamide, Sodium methoxide in Methanol6-Ethyl-5-fluoro-pyrimidin-4-ol40 (crystallized)(Asian J. Chem. 2012, 24, 1409)
Ethyl 2-fluoro-3-oxopentanoateFormamidine acetate, Sodium methoxide in Methanol6-Ethyl-5-fluoro-4-hydroxy pyrimidine67(CN102060784A)

Experimental Protocols

Protocol 1: Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol

This protocol is adapted from a reported procedure for the synthesis of a key Voriconazole intermediate.

Materials:

  • Ethyl 2-fluoro-3-oxopentanoate

  • Formamide

  • Ammonia gas

  • 30% Sodium methoxide solution in methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Acetone

Procedure:

  • Pass ammonia gas through a solution of ethyl 2-fluoro-3-oxopentanoate (0.6 mol) in formamide (130 mL) with cooling to maintain a temperature below 50 °C. Continue the gas flow for approximately 1 hour, or until the solution is saturated.

  • Remove residual ammonia by purging with nitrogen gas and applying a vacuum.

  • Add the resulting reaction solution dropwise to a 30% sodium methoxide solution in methanol (450 mL) at 50 °C.

  • After the addition is complete, evaporate the volatile components under vacuum.

  • To the residue, add water and adjust the pH to 6 with hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate.

  • Evaporate the combined organic extracts to yield the crude product.

  • Recrystallize the crude solid from cold acetone to afford pure 6-ethyl-5-fluoro-pyrimidin-4-ol.

Expected Yield: 40%

Characterization Data:

  • Melting Point: 120-126 °C

  • IR (cm⁻¹): 2986, 2883, 1687, 1659, 1611, 1240, 908

  • ¹H NMR (400 MHz, CDCl₃): δ 1.26-1.29 (m, 3H), 2.70-2.76 (m, 2H), 8.03 (m, 1H)

  • MS (ESI): m/z 143 (M+H)⁺

Protocol 2: Synthesis of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one

This protocol describes an alternative cyclization to form a related pyrimidine intermediate.

Materials:

  • This compound

  • o-Methylisourea sulfate

  • 25% Sodium methoxide solution in methanol

  • 6M Hydrochloric acid

  • Water

Procedure:

  • Cool a 25% solution of sodium methoxide in methanol (80 mL) to 278 K (5 °C).

  • To the cooled solution, add o-methylisourea sulfate (40 g) and this compound (20 g).

  • Allow the mixture to stir at 298 K (25 °C) for 30 minutes, then reflux for 3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water (200 mL).

  • Adjust the pH of the aqueous solution to 3 with 6M hydrochloric acid.

  • Cool the solution in a refrigerator for 3 hours to induce precipitation.

  • Filter the resulting precipitate to collect the product as a white powder.

Expected Yield: 53.8%

Characterization Data:

  • Melting Point: 447–449 K (174-176 °C)

Visualizations

Total Synthesis of Voriconazole Overview

Voriconazole_Synthesis cluster_pyrimidine Pyrimidine Fragment Synthesis cluster_triazole Triazole Fragment Synthesis Methyl_3_oxopentanoate Methyl 3-oxopentanoate MFOP This compound Methyl_3_oxopentanoate->MFOP Fluorination Pyrimidine_Intermediate 6-Ethyl-5-fluoro-pyrimidin-4-ol MFOP->Pyrimidine_Intermediate Cyclization Activated_Pyrimidine Activated Pyrimidine Derivative Pyrimidine_Intermediate->Activated_Pyrimidine Coupling_Product Coupling Product Activated_Pyrimidine->Coupling_Product Coupling Reaction Starting_Material_2 1-(2,4-Difluorophenyl)ethanone derivative Triazole_Ketone 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Starting_Material_2->Triazole_Ketone Triazole_Ketone->Coupling_Product Voriconazole Voriconazole Coupling_Product->Voriconazole Stereoselective Reduction

Caption: Overall synthetic strategy for Voriconazole.

Synthesis of Pyrimidine Intermediate Workflow

Pyrimidine_Synthesis_Workflow Start Start: this compound Cyclization Cyclocondensation (e.g., with formamidine acetate or NH3/formamide) Start->Cyclization Workup Aqueous Workup and pH Adjustment Cyclization->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Product Product: 6-Ethyl-5-fluoro-pyrimidin-4-ol Purification->Product Analysis Characterization (NMR, IR, MS, MP) Product->Analysis

Caption: Experimental workflow for pyrimidine synthesis.

Logical Relationship of Key Intermediates

Intermediate_Relationship MFOP This compound Pyrimidine Pyrimidine Intermediate MFOP->Pyrimidine forms Amidine Amidine Source (e.g., Formamidine) Amidine->Pyrimidine reacts with Voriconazole Voriconazole Pyrimidine->Voriconazole is a key precursor for Triazole Triazole Ketone Fragment Triazole->Voriconazole is a key precursor for

Caption: Relationship of key synthetic intermediates.

References

Application Notes and Protocols: The Role of Fluorinated Synthons in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of fluorinated synthons in medicinal chemistry. The introduction of fluorine into drug candidates can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and acidity. This document outlines the quantitative impact of fluorination, details key experimental protocols for evaluating these properties, and provides synthetic strategies for the incorporation of fluorine.

Data Presentation: Quantitative Impact of Fluorination

The strategic incorporation of fluorine can lead to predictable and beneficial changes in key drug-like properties. The following tables summarize the quantitative effects of fluorination from matched-pair analyses, providing a clear comparison between fluorinated compounds and their non-fluorinated counterparts.

Table 1: Impact of Fluorination on Lipophilicity (logP/logD)

Parent CompoundFluorinated AnalogΔlogP (logP Analog - logP Parent)Reference Compound
Anisole4-Fluoroanisole+0.14Toluene
BenzeneFluorobenzene+0.15-
Indole2-Fluoroindole-0.2-
TAK-438 analogFluorinated TAK-438 analog-0.5-
2-(thioethyl)pyridine2-(2,2,2-trifluoroethylthio)pyridine+1.05-
2-(sulfonylmethyl)pyridine2-(trifluorosulfonylmethyl)pyridine+0.76-

Data compiled from multiple sources, illustrating the context-dependent effect of fluorination on lipophilicity. Aromatic fluorination generally leads to a slight increase in lipophilicity, while aliphatic fluorination can have more varied effects.[1][2][3]

Table 2: Effect of Fluorination on Metabolic Stability in Human Liver Microsomes (HLM)

Parent CompoundFluorinated AnalogHLM Intrinsic Clearance (Clint, µL/min/mg protein) - ParentHLM Intrinsic Clearance (Clint, µL/min/mg protein) - AnalogFold Improvement
Quinolone AFluoroquinolone A150305.0
PDE9 Inhibitor BFluorinated PDE9 Inhibitor B85155.7
MK2 Inhibitor CFluorinated MK2 Inhibitor C210425.0

This table provides a comparative view of how fluorination can block metabolically labile sites, thereby increasing the metabolic stability of drug candidates.[4][5][6]

Table 3: Influence of Fluorination on Binding Affinity (pKa)

Parent CompoundFluorinated AnalogpKa (Parent)pKa (Analog)ΔpKa
2-(thioethyl)pyridine2-(2-fluoroethylthio)pyridine3.683.08-0.60
2-(thioethyl)pyridine2-(2,2-difluoroethylthio)pyridine3.682.43-1.25
2-(thioethyl)pyridine2-(2,2,2-trifluoroethylthio)pyridine3.681.49-2.19
Aripiprazoleβ-Fluoro-aripiprazole7.6~5.6~ -2.0

Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic functional groups, which can be advantageous for modulating bioavailability and target engagement.[2][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to assess the impact of fluorination on their compounds of interest.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (Clint) of a fluorinated compound compared to its non-fluorinated parent.

Materials:

  • Test compound and non-fluorinated parent (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Thaw HLMs at 37°C and dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4) on ice.

    • Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in buffer.

  • Incubation:

    • In a 96-well plate, add 188 µL of the HLM solution to each well.

    • Add 2 µL of the 100 µM test compound working solution to each well to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of cold ACN with IS to the respective wells.

    • For the 0-minute time point, add the ACN/IS solution before adding the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).[9][10][11][12][13]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells (passage 25-40)

  • 24-well Transwell plates (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound (10 mM stock in DMSO)

  • Lucifer Yellow (as a monolayer integrity marker)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical (AP) side of the Transwell inserts at a density of ~60,000 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 200 Ω·cm² indicates good monolayer integrity.

    • Alternatively, assess the permeability of Lucifer Yellow; Papp < 1.0 x 10⁻⁶ cm/s is acceptable.

  • Permeability Assay (Apical to Basolateral - A-to-B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Add the dosing solution (test compound in HBSS, final concentration e.g., 10 µM) to the AP chamber.

    • Incubate at 37°C with gentle shaking (50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B-to-A):

    • Perform the assay in the reverse direction to assess efflux, adding the dosing solution to the BL chamber and sampling from the AP chamber.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for efflux transporters.[14][15][16][17][18]

Protocol 3: Ligand-Observed ¹⁹F NMR for Binding Affinity Determination

Objective: To determine the dissociation constant (Kd) of a fluorinated ligand binding to a protein target.

Materials:

  • Fluorinated ligand (stock solution in a suitable deuterated solvent)

  • Target protein (concentrated stock solution in a suitable NMR buffer, e.g., deuterated phosphate buffer)

  • NMR spectrometer equipped with a fluorine probe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples with a constant concentration of the fluorinated ligand (e.g., 10-50 µM) and varying concentrations of the target protein. The protein concentrations should span a range from well below to well above the expected Kd.

    • Include a sample with only the fluorinated ligand as a reference.

  • ¹⁹F NMR Data Acquisition:

    • Acquire 1D ¹⁹F NMR spectra for each sample at a constant temperature.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Measure the chemical shift (δ) of the fluorine signal for each sample.

    • Calculate the chemical shift perturbation (Δδ) = |δ_observed - δ_free|.

  • Kd Determination:

    • Plot the Δδ as a function of the total protein concentration.

    • Fit the data to a one-site binding model using non-linear regression to determine the Kd. The equation is: Δδ = Δδ_max * ([P] + [L] + Kd - √(([P] + [L] + Kd)² - 4[P][L])) / (2[L]), where Δδ_max is the maximum chemical shift change upon saturation, [P] is the total protein concentration, and [L] is the total ligand concentration.[19][20][21][22][23]

Mandatory Visualization

The following diagrams illustrate key concepts related to the role of fluorinated synthons in medicinal chemistry.

G cluster_0 Drug Candidate (Parent) cluster_1 Metabolic Pathway (P450) cluster_2 Fluorinated Drug Candidate cluster_3 Blocked Metabolic Pathway Parent Parent Compound CYP450 CYP450 Enzymes Parent->CYP450 Metabolically Labile Site Metabolite Metabolite (Oxidized) CYP450->Metabolite Oxidation Excretion Rapid Excretion Metabolite->Excretion Fluorinated Fluorinated Analog Blocked_CYP450 CYP450 Enzymes Fluorinated->Blocked_CYP450 Blocked Metabolic Site Slowed_Metabolism Reduced Metabolism Blocked_CYP450->Slowed_Metabolism Increased_Exposure Increased Systemic Exposure Slowed_Metabolism->Increased_Exposure

Caption: Impact of Fluorination on Metabolic Stability.

G cluster_0 Synthesis of Fluorinated Synthon cluster_1 Incorporation into Drug Scaffold Start Starting Material Reagent Fluorinating Reagent (e.g., Selectfluor, DAST) Start->Reagent Fluorination Synthon Fluorinated Synthon Reagent->Synthon Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Synthon->Coupling Scaffold Drug Scaffold Precursor Scaffold->Coupling Final Fluorinated Drug Candidate Coupling->Final

Caption: General Workflow for Synthesizing Fluorinated Drug Candidates.

G F_Props Key Properties of Fluorine Electronegativity High Electronegativity F_Props->Electronegativity Size Small van der Waals Radius F_Props->Size Bond_Strength Strong C-F Bond F_Props->Bond_Strength Mod_pKa Modulation of pKa Electronegativity->Mod_pKa Alter_Conformation Altering Conformation Electronegativity->Alter_Conformation Min_Steric Minimal Steric Hindrance Size->Min_Steric Block_Metabolism Blocking Metabolic Sites Bond_Strength->Block_Metabolism Improved_Bioavailability Improved Bioavailability Mod_pKa->Improved_Bioavailability Enhanced_Binding Enhanced Binding Affinity Min_Steric->Enhanced_Binding Increased_Half_life Increased In Vivo Half-life Block_Metabolism->Increased_Half_life Alter_Conformation->Enhanced_Binding

Caption: Logical Relationships of Fluorine's Properties in Medicinal Chemistry.

References

Application Notes and Protocols: Methyl 2-fluoro-3-oxopentanoate for the Synthesis of Novel Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-3-oxopentanoate is a versatile fluorinated building block with potential applications in the synthesis of advanced polymers.[1][2] While direct polymerization of this β-keto ester is not readily found in the literature, its functional groups offer a platform for modification into polymerizable monomers. This document provides detailed protocols for the transformation of this compound into a novel vinyl ether monomer and its subsequent free-radical polymerization to yield a fluorinated polymer with potential applications in drug delivery, specialty coatings, and advanced materials.

Introduction to Fluorinated Polymers

Fluoropolymers are a class of polymers characterized by the presence of fluorine atoms in their structure. The strong carbon-fluorine bond imparts unique properties to these materials, including high thermal stability, chemical resistance, low surface energy, and biocompatibility.[3][4] These properties make them invaluable in a wide range of applications, from non-stick coatings to implantable medical devices. The introduction of functional groups into fluoropolymers can further enhance their properties and open up new applications, particularly in the biomedical field.[3]

This compound, with its ester, ketone, and fluorine functionalities, serves as an excellent starting material for creating novel functionalized fluoropolymers.[1][2]

From Monomer Precursor to Polymerizable Monomer

Direct polymerization of this compound can be challenging due to the presence of the reactive keto group. A more viable approach is to first convert it into a polymerizable monomer. One such strategy is the synthesis of a vinyl ether monomer through a Williamson ether synthesis-like reaction with a suitable vinyl-containing alcohol, followed by modification. This section outlines a proposed synthetic route.

Proposed Synthesis of 2-((1-fluoro-2-oxopentan-1-yl)oxy)ethyl vinyl ether

This proposed synthesis involves a two-step process starting from the protection of the ketone group, followed by a reaction to introduce the vinyl ether moiety.

Experimental Protocol:

Step 1: Protection of the Ketone Group

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 eq.) in anhydrous toluene.

  • Addition of Reagents: Add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: Synthesis of the Vinyl Ether Monomer

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the protected intermediate (1 eq.) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Addition of Vinylating Agent: Slowly add 2-chloroethyl vinyl ether (1.2 eq.) to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether. Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: The ketal protecting group can be removed under acidic conditions (e.g., aqueous HCl in acetone) to yield the final vinyl ether monomer.

  • Purification: Purify the crude product by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

SynthesisWorkflow Monomer_Precursor This compound Protection Protection of Ketone (Ethylene Glycol, p-TsOH) Monomer_Precursor->Protection Protected_Intermediate Protected Intermediate Protection->Protected_Intermediate Vinyl_Ether_Synthesis Williamson Ether Synthesis (NaH, 2-chloroethyl vinyl ether) Protected_Intermediate->Vinyl_Ether_Synthesis Protected_Monomer Protected Vinyl Ether Monomer Vinyl_Ether_Synthesis->Protected_Monomer Deprotection Deprotection (Aqueous HCl) Protected_Monomer->Deprotection Final_Monomer 2-((1-fluoro-2-oxopentan-1-yl)oxy)ethyl vinyl ether Deprotection->Final_Monomer

Caption: Proposed synthetic workflow for the vinyl ether monomer.

Polymerization of the Novel Fluorinated Monomer

The synthesized vinyl ether monomer can be polymerized via free-radical polymerization to yield a novel fluorinated polymer.

Free-Radical Polymerization Protocol

Materials:

  • 2-((1-fluoro-2-oxopentan-1-yl)oxy)ethyl vinyl ether (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the monomer and AIBN (0.1-1 mol% relative to the monomer) in anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-80 °C and stir for 12-24 hours.

  • Termination and Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of cold methanol to precipitate the polymer.

  • Purification: Filter the polymer, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.

DOT Script for Polymerization Workflow:

PolymerizationWorkflow Monomer Vinyl Ether Monomer Reaction_Setup Reaction Setup and Degassing Monomer->Reaction_Setup Initiator AIBN Initiator->Reaction_Setup Solvent Toluene Solvent->Reaction_Setup Polymerization Polymerization (60-80 °C, 12-24 h) Reaction_Setup->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Filtration and Drying Precipitation->Purification Polymer Fluorinated Polymer Purification->Polymer

Caption: General workflow for free-radical polymerization.

Characterization of the Novel Polymer

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Analysis Technique Parameter to be Determined Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Polymer structure confirmationPresence of characteristic peaks corresponding to the polymer backbone and the fluorinated side chain.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI)Mn and Mw values will depend on reaction conditions. PDI is expected to be in the range of 1.5-2.5 for conventional free-radical polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsCharacteristic absorption bands for C-F, C=O, and C-O-C bonds.
Thermogravimetric Analysis (TGA) Thermal stability (decomposition temperature)Fluorinated polymers are expected to exhibit high thermal stability.[5]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)The Tg will provide information about the amorphous or semi-crystalline nature of the polymer.

Potential Applications and Future Directions

The novel fluorinated polymer, with its unique combination of a fluorinated moiety and a reactive keto group in the side chain, holds promise for various applications:

  • Drug Delivery: The polymer could be used to formulate nanoparticles for controlled drug release. The keto group can be further functionalized to attach targeting ligands or drugs.

  • Specialty Coatings: The low surface energy imparted by the fluorine atoms could lead to the development of hydrophobic and oleophobic coatings.[3]

  • Biomaterials: The biocompatibility of fluoropolymers makes them suitable for various biomedical applications, including tissue engineering scaffolds and medical device coatings.[3]

Future research could focus on:

  • Controlled Polymerization Techniques: Employing controlled radical polymerization methods like RAFT or ATRP to achieve polymers with well-defined architectures and lower polydispersity.

  • Copolymerization: Copolymerizing the novel monomer with other functional monomers to tailor the polymer properties for specific applications.

  • Post-polymerization Modification: Utilizing the keto group for further chemical modifications to introduce new functionalities.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.

  • Sodium hydride is a highly reactive and flammable solid. Handle it with extreme care under an inert atmosphere.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

DOT Script for Logical Relationship of Polymer Properties and Applications:

PropertiesApplications cluster_properties Polymer Properties cluster_applications Potential Applications Prop1 High Thermal Stability App2 Specialty Coatings Prop1->App2 App4 Advanced Materials Prop1->App4 Prop2 Chemical Resistance Prop2->App2 App3 Biomaterials Prop2->App3 Prop3 Low Surface Energy Prop3->App2 Prop4 Biocompatibility App1 Drug Delivery Systems Prop4->App1 Prop4->App3 Prop5 Functional Keto Group Prop5->App1

Caption: Relationship between polymer properties and applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-3-oxopentanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct electrophilic fluorination of the corresponding β-keto ester, Methyl 3-oxopentanoate. This is typically achieved using an electrophilic fluorine source, such as Selectfluor™ (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI).

Q2: What are the critical parameters to control during the electrophilic fluorination of Methyl 3-oxopentanoate?

A2: Several parameters are crucial for a successful synthesis:

  • Stoichiometry of the fluorinating agent: Precise control is needed to favor monofluorination and minimize the formation of difluorinated byproducts.

  • Reaction Temperature: Temperature can influence the reaction rate and the formation of side products. Lower temperatures are often preferred to improve selectivity.

  • Solvent: The choice of solvent (e.g., acetonitrile, dichloromethane) can affect the solubility of reagents and the reaction kinetics.

  • Presence of a catalyst: For enantioselective synthesis, the use of a suitable chiral catalyst (Lewis acid or organocatalyst) is essential.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Common side reactions include:

  • Difluorination: The addition of two fluorine atoms to the alpha-carbon of the keto ester.

  • Deacylation: Cleavage of the acyl group, which can lead to the formation of undesired byproducts[1].

  • Cleavage of the ester group: This can be more pronounced when using strong Lewis acids as catalysts[2].

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through silica gel column chromatography. A gradient of ethyl acetate in a non-polar solvent like hexanes is commonly used to separate the desired product from unreacted starting material, the fluorinating agent's byproducts, and any side products. Careful monitoring by thin-layer chromatography (TLC) is essential to ensure proper separation.

Q5: What are the storage and handling recommendations for this compound?

A5: this compound is a flammable liquid and should be handled with care. It is recommended to store it in a tightly closed container in a cool, well-ventilated place, away from heat, sparks, and open flames[3][4].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive fluorinating agent.Use a fresh batch of the fluorinating agent. Ensure it has been stored under appropriate conditions (e.g., dry).
Low reaction temperature leading to a very slow reaction.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Inefficient stirring.Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.
Formation of Significant Difluorinated Byproduct Excess of the fluorinating agent.Carefully control the stoichiometry of the fluorinating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient.
High reaction temperature.Perform the reaction at a lower temperature to improve selectivity for monofluorination.
Presence of Unreacted Starting Material Insufficient amount of fluorinating agent.Use a slight excess of the fluorinating agent (e.g., 1.1 equivalents).
Short reaction time.Increase the reaction time and monitor the consumption of the starting material by TLC or LC-MS.
Difficulty in Purifying the Product Co-elution of product and impurities.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required.
Product instability on silica gel.Consider using a different stationary phase for chromatography or minimizing the time the product is on the column.

Experimental Protocols

General Protocol for Electrophilic Fluorination of Methyl 3-oxopentanoate using Selectfluor™

Materials:

  • Methyl 3-oxopentanoate

  • Selectfluor™

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-oxopentanoate (1 equivalent) in anhydrous acetonitrile.

  • Add Selectfluor™ (1.1 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow liquid.

Visualizations

experimental_workflow start Start: Prepare Reagents dissolve Dissolve Methyl 3-oxopentanoate in Anhydrous Acetonitrile start->dissolve add_selectfluor Add Selectfluor™ (1.1 equivalents) dissolve->add_selectfluor react Stir at Room Temperature (Monitor by TLC) add_selectfluor->react quench Quench with Saturated NaHCO3 Solution react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with Anhydrous MgSO4 and Filter wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_synthesis start Problem with Synthesis low_yield Low Yield? start->low_yield impurities Impurity Issues? low_yield->impurities No inactive_reagent Check Fluorinating Agent Activity low_yield->inactive_reagent Yes difluoro Difluorinated Byproduct? impurities->difluoro Yes temp_too_low Increase Reaction Temperature inactive_reagent->temp_too_low insufficient_time Increase Reaction Time temp_too_low->insufficient_time unreacted_sm Unreacted Starting Material? difluoro->unreacted_sm No reduce_fluorinating_agent Reduce Stoichiometry of Fluorinating Agent difluoro->reduce_fluorinating_agent Yes increase_fluorinating_agent Slightly Increase Stoichiometry of Fluorinating Agent unreacted_sm->increase_fluorinating_agent Yes lower_temp Lower Reaction Temperature reduce_fluorinating_agent->lower_temp increase_time Increase Reaction Time increase_fluorinating_agent->increase_time

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-fluoro-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this versatile fluorinated β-keto ester.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound I should be aware of during purification?

A1: this compound is a colorless to light yellow liquid. It is classified as a flammable liquid and is sensitive to heat and moisture.[1] Therefore, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and avoid exposure to water and high temperatures to prevent degradation. It should be stored in a cool, dry, and well-ventilated place away from ignition sources.

Q2: What are the most common impurities found in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in β-keto ester syntheses, such as the Claisen condensation, may include unreacted starting materials (e.g., the parent ester and ketone), side-products from self-condensation of the starting ester, and byproducts from the workup procedure.[2][3][4] Given its sensitivity, hydrolysis products like 2-fluoro-3-oxopentanoic acid and methanol can also be present, especially after an aqueous workup.[5][6]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The most common and effective techniques for purity assessment are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC with a Flame Ionization Detector (GC-FID) can provide quantitative information on the percentage of purity. ¹H NMR and ¹⁹F NMR are excellent for confirming the structure and identifying organic impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Synthesis - Incomplete reaction. - Formation of side products during synthesis (e.g., from self-condensation). - Degradation during workup (e.g., hydrolysis).[5]- Monitor the reaction by TLC or GC to ensure completion. - Optimize reaction conditions (e.g., temperature, reaction time, base) to minimize side reactions. - Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and use brine to reduce the solubility of the product in the aqueous layer.
Product is Yellow or Brown - Thermal degradation. - Presence of colored impurities from starting materials or side reactions.- Avoid excessive heating during solvent removal or distillation. - Purify by flash column chromatography, which can effectively remove colored impurities.
Low Yield After Purification - Product loss during aqueous workup due to some water solubility. - Degradation of the product on silica gel during chromatography. - Co-distillation with solvent or loss during vacuum distillation.- Extract the aqueous layer multiple times with a suitable organic solvent. - Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound shows instability. - Ensure the distillation apparatus is properly set up to minimize losses. Use a cold trap to collect any volatile product.
Presence of Water in the Final Product - Incomplete drying of the organic phase. - Use of wet solvents or glassware.- Dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). - Ensure all solvents and glassware are properly dried before use.
Product Decomposes During Distillation - The distillation temperature is too high. - Presence of acidic or basic impurities catalyzing decomposition.- Use vacuum distillation to lower the boiling point. - Neutralize the crude product before distillation by washing with a mild acidic or basic solution, followed by a water wash.

Purification Protocols

Flash Column Chromatography

This method is suitable for removing polar and colored impurities.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. A good starting point for the eluent is a mixture of hexane and ethyl acetate.

  • TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the product. A starting solvent system could be 9:1 Hexane:Ethyl Acetate.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure with air or nitrogen.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation

This method is effective for separating the product from non-volatile impurities and solvents.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Safety Precautions: Use a heating mantle for even heating and place a blast shield in front of the apparatus.[7] Ensure the system is free of leaks before heating a flammable liquid.[8][9]

  • Distillation: Heat the crude product under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure. For β-keto esters, distillation is often performed under high vacuum.

  • Fraction Collection: Collect the fraction that distills at a constant temperature.

  • Characterization: Confirm the purity of the distilled product using GC or NMR.

Quantitative Data Summary

Purification MethodParameterEstimated Value/RangeNotes
Flash Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard for many organic purifications.
EluentHexane:Ethyl Acetate (95:5 to 80:20)Adjust ratio based on TLC analysis.
Expected Rf0.2 - 0.4In an optimized solvent system.
Vacuum Distillation Pressure1 - 10 mmHgLower pressure for heat-sensitive compounds.
Estimated Boiling Point60 - 90 °CHighly dependent on the applied pressure.

Visual Guides

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product Analysis1 Purity Check (GC/NMR) Crude->Analysis1 Decision Purity > 95%? Analysis1->Decision Chromatography Flash Column Chromatography Decision->Chromatography No FinalProduct Pure Product Decision->FinalProduct Yes Distillation Vacuum Distillation Chromatography->Distillation Analysis2 Final Purity Check Distillation->Analysis2 Analysis2->FinalProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Start Low Purity Detected ImpurityID Identify Impurities (NMR, GC-MS) Start->ImpurityID Source Impurity Source? ImpurityID->Source StartingMaterial Unreacted Starting Materials Source->StartingMaterial Starting Materials SideProduct Reaction Side-Products Source->SideProduct Synthesis Degradation Degradation Products (e.g., Hydrolysis) Source->Degradation Workup/Purification OptimizeReaction Optimize Reaction (Time, Temp) StartingMaterial->OptimizeReaction SideProduct->OptimizeReaction ModifyWorkup Modify Workup (Anhydrous, Low Temp) Degradation->ModifyWorkup

Caption: Troubleshooting guide for addressing low purity issues.

References

Technical Support Center: Overcoming Low Reactivity in Nucleophilic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic fluorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might be facing in the lab.

Problem 1: Low or No Product Yield

You've set up your nucleophilic fluorination reaction, but the analysis shows a low yield of the desired fluorinated product or no product at all.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Inactive Fluoride Source 1. Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. Trace amounts of water can hydrate the fluoride ion, significantly reducing its nucleophilicity.[1][2] 2. Use a More Soluble Fluoride Source: Switch from KF or NaF to CsF, or consider tetraalkylammonium fluorides like TBAF.[3][4] 3. Employ a Phase-Transfer Catalyst (PTC): For alkali metal fluorides (KF, CsF), add a PTC such as a crown ether (e.g., 18-crown-6 for KF) or a quaternary ammonium salt to increase the solubility and reactivity of the fluoride salt.[5][6][7][8] 4. Spray-Drying: Use spray-dried KF for a high-surface-area, amorphous form with enhanced reactivity.The high lattice energy and low solubility of alkali metal fluorides in organic solvents are common reasons for low reactivity.[8][9] Water strongly solvates the fluoride ion through hydrogen bonding, deactivating it as a nucleophile.[1][2] PTCs work by encapsulating the metal cation, releasing a more "naked" and highly reactive fluoride anion into the organic phase.
Poor Leaving Group 1. Activate the Leaving Group: Convert alcohols to better leaving groups like tosylates (OTs), mesylates (OMs), or triflates (OTf).[4] 2. For SNAr Reactions: While counterintuitive for SN2, fluoride is often the best leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.[10][11] Consider using a fluoro-substituted precursor if available.The rate of a substitution reaction is highly dependent on the ability of the leaving group to depart. Good leaving groups are weak bases. Triflates are among the best leaving groups. In the context of SNAr, the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine.[11]
Sub-optimal Reaction Conditions 1. Solvent Choice: Use polar aprotic solvents like DMF, DMSO, acetonitrile, or sulfolane. These solvents solvate the cation of the fluoride salt, leaving the fluoride anion more nucleophilic.[12][13][14] Protic solvents (e.g., alcohols, water) should be avoided as they solvate and deactivate the fluoride anion.[12][15][16] 2. Increase Reaction Temperature: Many nucleophilic fluorinations, especially SNAr reactions, require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[1][13] However, be cautious as higher temperatures can also promote side reactions.[2][17]The solvent plays a crucial role in modulating the reactivity of the nucleophile.[14] Polar aprotic solvents enhance nucleophilicity, while protic solvents diminish it.[12][15][16] Providing sufficient thermal energy is often necessary to overcome the activation barrier of the reaction.
Poorly Activated Substrate (SNAr) 1. Substrate Modification: For SNAr reactions, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group.[10] 2. Use a Catalyst: For unactivated or electron-rich arenes, consider using a transition metal catalyst (e.g., Cu-based) or a photoredox catalyst to enable the reaction under milder conditions.[18][19]The SNAr mechanism proceeds through a negatively charged Meisenheimer complex, which must be stabilized by EWGs.[11] Catalytic methods can provide alternative reaction pathways for substrates that are unreactive under traditional SNAr conditions.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_reagents 1. Check Reagents & Conditions start->check_reagents anhydrous Are conditions strictly anhydrous? check_reagents->anhydrous dry_reagents Thoroughly dry all reagents, solvents, and glassware. anhydrous->dry_reagents No fluoride_source Is the fluoride source active? anhydrous->fluoride_source Yes dry_reagents->fluoride_source change_source Use a more soluble source (CsF, TBAF) or add a Phase-Transfer Catalyst (PTC). fluoride_source->change_source No leaving_group Is the leaving group adequate? fluoride_source->leaving_group Yes change_source->leaving_group activate_lg Convert alcohols to tosylates, mesylates, or triflates. leaving_group->activate_lg No optimize_conditions 2. Optimize Reaction Conditions leaving_group->optimize_conditions Yes activate_lg->optimize_conditions solvent Is the solvent polar aprotic? optimize_conditions->solvent change_solvent Switch to DMF, DMSO, or Acetonitrile. solvent->change_solvent No temperature Is the temperature optimal? solvent->temperature Yes change_solvent->temperature adjust_temp Carefully increase temperature. Monitor for side products. temperature->adjust_temp No substrate_issues 3. Evaluate Substrate temperature->substrate_issues Yes adjust_temp->substrate_issues snar_activation For SNAr: Is the ring activated by an EWG (o, p)? substrate_issues->snar_activation add_catalyst Consider transition metal or photoredox catalysis for unactivated arenes. snar_activation->add_catalyst No success Yield Improved snar_activation->success Yes add_catalyst->success

Troubleshooting workflow for low reaction yield.
Problem 2: Significant Formation of Side Products (e.g., Elimination)

Your reaction is proceeding, but you are observing significant quantities of byproducts, most commonly from elimination reactions (alkenes).

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
High Basicity of Fluoride Source 1. Use a Less Basic Fluoride Source: Switch from highly basic sources like anhydrous TBAF to KF/crown ether or CsF.[17] Alternatively, use HF-amine complexes (e.g., Et₃N·3HF) or specialized reagents like PyFluor, which show reduced basicity.[9][17] 2. Temper the Basicity: Add a hindered alcohol (e.g., tert-butanol) as a co-solvent or additive. The alcohol can form hydrogen bonds with the fluoride ion, reducing its basicity without completely quenching its nucleophilicity.[8][20]The "naked" fluoride anion is a strong base and can readily promote E2 elimination, especially with secondary or sterically hindered substrates.[8][17][20] Modulating the fluoride's reactivity is key to favoring substitution over elimination.
High Reaction Temperature 1. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable rate of substitution.Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can therefore disproportionately slow the rate of elimination, improving the selectivity for the desired fluorinated product.[2][17]
Sterically Hindered Substrate 1. Modify Reaction Conditions: For hindered substrates, lowering the temperature and using a less basic fluoride source is critical. 2. Change the Solvent: Using a less polar or nonpolar solvent (e.g., toluene) can sometimes suppress elimination pathways.[17]Steric hindrance around the reaction center can make the SN2 pathway more difficult, allowing the competing E2 pathway to dominate.
Di-substitution or Polyfluorination 1. Control Stoichiometry: If your substrate has multiple leaving groups, use a stoichiometric amount (or slight excess) of the fluorinating agent to favor mono-substitution.Using a large excess of the fluorinating agent can drive the reaction towards multiple substitutions if more than one reactive site is available.

Decision Tree for Minimizing Side Products

side_products_tree start Side Product Formation (e.g., Elimination) check_basicity Is the fluoride source highly basic (e.g., TBAF)? start->check_basicity change_fluoride Switch to a less basic source: KF/Crown Ether, CsF, or HF-Amine Complex. check_basicity->change_fluoride Yes check_temp Is the reaction temperature high? check_basicity->check_temp No add_h_donor Alternatively, add a hindered alcohol (e.g., t-BuOH) to temper basicity. change_fluoride->add_h_donor add_h_donor->check_temp lower_temp Lower the reaction temperature to favor substitution over elimination. check_temp->lower_temp Yes check_substrate Is the substrate sterically hindered? check_temp->check_substrate No lower_temp->check_substrate change_solvent Consider using a less polar solvent like toluene. check_substrate->change_solvent Yes success Side Products Minimized check_substrate->success No change_solvent->success

Decision tree for minimizing side products.

Frequently Asked Questions (FAQs)

Q1: Why is my KF/CsF reaction not working even in a polar aprotic solvent?

A1: The most common reason is the low solubility of alkali metal fluorides and the presence of trace water. Even in solvents like DMF or DMSO, KF and CsF are only sparingly soluble.[8][9] To overcome this, you must use a phase-transfer catalyst (PTC) like 18-crown-6 (for KF) or Kryptofix 2.2.2.[1][8] These catalysts bind the potassium cation, releasing a soluble and highly reactive "naked" fluoride anion into the solution. Additionally, ensure your reagents and solvent are rigorously dried, as any moisture will deactivate the fluoride ion.[1][2]

Q2: What is the difference between using a protic and an aprotic solvent for nucleophilic fluorination?

A2: The choice of solvent is critical and has opposite effects on fluoride nucleophilicity compared to other halides.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the preferred solvents. They do not have acidic protons and cannot form strong hydrogen bonds with the fluoride anion. This leaves the anion "naked" and highly nucleophilic, leading to faster reaction rates.[12][14][16]

  • Polar Protic Solvents (e.g., Water, Methanol, tert-Butanol): These solvents have acidic protons and will strongly solvate the fluoride anion through hydrogen bonding.[15] This solvation shell stabilizes the fluoride ion, making it much less nucleophilic and significantly slowing down or completely inhibiting the desired SN2/SNAr reaction.[12][15] However, in some specific cases, hindered alcohols can be used as additives to reduce the basicity of fluoride and suppress elimination side reactions.[8][20]

Q3: My substrate is an electron-rich arene. How can I perform an SNAr fluorination?

A3: Traditional SNAr reactions are generally ineffective on electron-rich or unactivated arenes because the mechanism requires stabilization of a negative charge by electron-withdrawing groups.[10] For these challenging substrates, you should explore modern catalytic methods:

  • Transition-Metal Catalysis: Copper-catalyzed methods have been developed for the nucleophilic fluorination of aryl halides, including some less activated systems.[19]

  • Photoredox Catalysis: This approach uses a photocatalyst and light to generate a radical cation from the arene. This intermediate is highly electrophilic and can be trapped by even weakly nucleophilic fluoride sources. This method enables the fluorination of electron-rich arenes under mild conditions.[18][21]

Q4: How can I improve the regioselectivity of my fluorination reaction?

A4: If your substrate has multiple potential reaction sites, achieving high regioselectivity can be a challenge.

  • Exploit Electronic Effects: In SNAr, electron-withdrawing groups strongly direct the incoming nucleophile to the ortho and para positions.

  • Use Directing Groups: In some C-H activation/fluorination reactions, a directing group on the substrate can chelate to a metal catalyst, guiding the fluorination to a specific C-H bond.

  • Modify the Catalyst: The steric and electronic properties of the catalyst and its ligands can significantly influence which site is favored. Screening different catalysts and ligands is often necessary.[17]

  • Adjust Reaction Temperature: Lowering the temperature may favor reaction at the most kinetically accessible site, potentially increasing selectivity.[2]

Key Experimental Protocols

Protocol 1: General Procedure for SNAr Fluorination using KF and a Phase-Transfer Catalyst

This protocol describes a general method for the fluorination of an activated aryl chloride or nitro-compound.

Materials:

  • Activated aryl substrate (e.g., 4-nitrochlorobenzene) (1.0 equiv)

  • Spray-dried Potassium Fluoride (KF) (2.0 - 3.0 equiv)

  • Phase-Transfer Catalyst (e.g., 18-crown-6 or Tetrabutylammonium Chloride) (0.1 - 1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Sulfolane)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble the reaction apparatus (flask and condenser) and flame-dry under vacuum or in an oven. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the spray-dried potassium fluoride and the phase-transfer catalyst.

  • Add the activated aryl substrate followed by the anhydrous solvent.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 100-150 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation/recrystallization.

Protocol 2: Deoxyfluorination of an Alcohol using PyFluor

This protocol provides a method for converting a primary or secondary alcohol to an alkyl fluoride with reduced elimination byproducts.

Materials:

  • Alcohol substrate (1.0 equiv)

  • PyFluor (1.5 equiv)

  • Base (e.g., DBU or Et₃N) (1.5 equiv)

  • Anhydrous, non-nucleophilic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Round-bottom flask, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Use an oven-dried flask equipped with a magnetic stir bar and maintain it under an inert atmosphere.

  • Reagent Addition: Dissolve the alcohol substrate in the anhydrous solvent.

  • Add the base to the solution and stir for 5 minutes.

  • In a single portion, add PyFluor to the reaction mixture. Note: The reaction may be exothermic.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

References

Preventing decomposition of Methyl 2-fluoro-3-oxopentanoate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-fluoro-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable synthetic intermediate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synthesis?

This compound is a versatile building block in organic synthesis, prized for its unique combination of a ketone, a methyl ester, and an α-fluoro substituent. This arrangement allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of the final product.

Q2: What are the primary decomposition pathways for this compound?

The two main decomposition pathways for this compound, typical for β-keto esters, are:

  • Hydrolysis: The ester functional group can be cleaved by water, especially under acidic or basic conditions, to form 2-fluoro-3-oxopentanoic acid.

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide upon gentle heating to yield 2-fluoropentan-3-one.

Q3: How does the α-fluoro substituent affect the stability of the molecule?

The electron-withdrawing nature of the fluorine atom at the α-position increases the electrophilicity of the adjacent carbonyl carbon, making the ketone more susceptible to nucleophilic attack. It also increases the acidity of the α-proton, facilitating enolate formation. While enolization is crucial for many desired reactions, it can also be a prelude to undesired side reactions and decomposition if not properly controlled.

Q4: What general storage conditions are recommended for this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture, strong acids, and strong bases. Refrigeration is often recommended for long-term storage.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield of the desired product and formation of 2-fluoropentan-3-one.
  • Potential Cause: Decomposition via hydrolysis and subsequent decarboxylation.

  • Troubleshooting Steps:

    • Control pH: Avoid strongly acidic or basic conditions if possible. If the reaction requires a base, consider using a milder, non-nucleophilic base (e.g., a hindered amine base like DBU or a carbonate base) and add it slowly at a low temperature. For acid-catalyzed reactions, use the minimum effective amount of a Lewis acid or a mild Brønsted acid.

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The presence of water will promote hydrolysis of the ester.

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating, as this will promote decarboxylation of the β-keto acid intermediate.

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the time the product is exposed to potentially destabilizing conditions.

Issue 2: Formation of multiple unidentified byproducts.
  • Potential Cause: Uncontrolled enolate formation leading to side reactions (e.g., self-condensation, reaction with other electrophiles).

  • Troubleshooting Steps:

    • Choice of Base and Solvent: When enolate formation is required, use a strong, non-nucleophilic base in an aprotic solvent at low temperature (e.g., LDA in THF at -78 °C) to achieve rapid and complete enolate formation. This minimizes the concentration of both the starting material and the enolate in solution at the same time, reducing the chance of self-condensation.

    • Order of Addition: Add the base to the solution of this compound at low temperature, followed by the rapid addition of the electrophile. This "pre-formation" of the enolate can lead to cleaner reactions.

    • Protecting Groups: If the ketone functionality is not involved in the desired transformation, consider protecting it as an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to many reaction conditions, particularly basic and nucleophilic reagents, and can be removed under acidic conditions after the reaction is complete.

Data Presentation

Parameter Condition to Favor Stability Condition Leading to Decomposition Primary Decomposition Pathway
pH Neutral (pH ~7) or mildly acidic (pH 4-6)Strongly acidic (pH < 3) or strongly basic (pH > 9)Hydrolysis
Temperature Low temperature (e.g., -78 °C to room temp)Elevated temperatures (e.g., > 50 °C)Decarboxylation (of the hydrolyzed acid)
Water Content Anhydrous conditionsPresence of waterHydrolysis
Base Type Non-nucleophilic, hindered bases (e.g., LDA, DBU)Nucleophilic bases (e.g., NaOH, KOH, alkoxides)Hydrolysis, Claisen-type side reactions
Acid Type Mild Lewis acids or minimal Brønsted acidsStrong Brønsted acids (e.g., conc. HCl, H₂SO₄)Hydrolysis

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Alkylation with Minimized Decomposition

This protocol describes a general method for the C-alkylation at the α-position of this compound.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M solution).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quench: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of the Ketone as a Cyclic Acetal

This protocol is for the protection of the ketone group prior to performing reactions sensitive to its presence.

  • Setup: To a solution of this compound (1.0 eq) in toluene (0.2 M) in a round-bottom flask, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reaction: Equip the flask with a Dean-Stark apparatus and heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis.

  • Completion: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting protected compound can often be used in the next step without further purification.

Mandatory Visualizations

Decomposition_Pathways start This compound hydrolysis_product 2-Fluoro-3-oxopentanoic Acid start->hydrolysis_product H₂O / H⁺ or OH⁻ (Hydrolysis) decarboxylation_product 2-Fluoropentan-3-one hydrolysis_product->decarboxylation_product Heat (Δ) (Decarboxylation) co2 CO2 hydrolysis_product->co2

Caption: Major decomposition pathways of this compound.

Troubleshooting_Workflow start Low Product Yield / Byproduct Formation check_hydrolysis Check for Hydrolysis/Decarboxylation (Formation of 2-fluoropentan-3-one) start->check_hydrolysis check_side_reactions Check for Other Byproducts (e.g., self-condensation) start->check_side_reactions solution_hydrolysis Implement Mild Conditions: - Anhydrous Reagents/Solvents - Low Temperature - Non-nucleophilic Base/Mild Acid - Shorter Reaction Time check_hydrolysis->solution_hydrolysis Decomposition Identified solution_side_reactions Control Enolate Formation: - Strong, non-nucleophilic base (e.g., LDA) - Low Temperature (-78 °C) - Protect Ketone Group check_side_reactions->solution_side_reactions Side Reactions Identified

Caption: Troubleshooting workflow for reactions with this compound.

Experimental_Workflow_Alkylation start Start: this compound in Anhydrous THF cool Cool to -78 °C start->cool add_base Slowly Add LDA (1.05 eq) cool->add_base enolate Enolate Formation add_base->enolate add_electrophile Add Alkyl Halide (1.1 eq) enolate->add_electrophile react Warm to RT, Stir add_electrophile->react quench Quench with aq. NH₄Cl react->quench workup Work-up and Purification quench->workup product Final Alkylated Product workup->product

Caption: Experimental workflow for the alkylation of this compound.

Technical Support Center: Stereoselective Reduction of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of fluorinated ketones. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the stereoselective reduction of fluorinated ketones?

The primary challenges in the stereoselective reduction of fluorinated ketones, particularly trifluoromethyl ketones, include achieving high enantioselectivity and diastereoselectivity.[1][2] Due to the high reactivity of these ketones, non-catalytic reduction can occur, leading to lower stereoselectivity.[2] Another common issue is the low coordinating ability of the carbonyl oxygen to the catalyst.[2] Furthermore, the stability and reproducibility of some catalysts, like isolated Corey-Bakshi-Shibata (CBS) catalysts, can be a concern due to aging during storage.[1][2]

Q2: Which catalysts are commonly used for the stereoselective reduction of fluorinated ketones?

A variety of catalysts are employed, each with its own advantages:

  • Oxazaborolidine (CBS) Catalysts: Widely used for their predictable stereochemistry.[1][2] Both isolated and in situ generated CBS catalysts are effective, with the in situ method often providing better reproducibility.[1][2]

  • Noyori-type Ruthenium and Rhodium Catalysts: These are particularly effective for the asymmetric transfer hydrogenation of ketones and can achieve high stereoselectivity.[3][4][5]

  • Ketoreductases (KREDs): These enzymes offer excellent chemo- and enantioselectivity, often yielding products with very high enantiomeric excess (>98% ee).[6][7][8] They can differentiate between different ketone moieties within the same molecule.[6]

  • Chirally Modified Metal Hydrides: Reagents like lithium aluminum hydride (LAH) modified with chiral ligands (e.g., BINOL) are also used.[9]

Q3: How does the position and number of fluorine atoms affect the reduction?

The electronic and steric influence of fluorine atoms significantly impacts the stereochemical outcome. The trifluoromethyl group, for instance, often acts as the enantiocontrolling "larger group," leading to stereochemistry opposite to that of non-fluorinated analogs.[10] The number of fluorine atoms on the α-carbon can also influence the enantioselectivity, with trifluoromethyl ketones generally providing higher enantiomeric excess compared to mono- or difluoromethyl ketones when using certain reagents like (−)-DIP-Chloride.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during the stereoselective reduction of fluorinated ketones.

Problem 1: Low Enantioselectivity or Diastereoselectivity

Low stereoselectivity is a frequent issue, especially with highly reactive fluorinated ketones.

Possible Causes and Solutions:

  • Non-Catalytic Reduction: The reducing agent may be reacting directly with the ketone without the influence of the chiral catalyst.

    • Solution: Lowering the reaction temperature can often suppress the non-catalytic pathway.

    • Solution: The choice of reducing agent is critical. For CBS reductions, borane-THF (BH₃-THF) has been shown to be optimal in some cases.[2]

  • Poor Catalyst-Substrate Coordination: The fluorinated ketone may not be coordinating effectively with the chiral catalyst.

    • Solution: The addition of a Lewis acid, such as boron trifluoride (BF₃), can enhance the coordination and significantly improve enantioselectivity, particularly for trifluoromethyl ketones.[1] It is proposed that the Lewis acid coordinates to the ketone, stabilizing the transition state.[1]

  • Catalyst Inactivity: The catalyst may have degraded or is not suitable for the specific substrate.

    • Solution: For CBS reductions, using an in situ generated catalyst from a stable precursor (e.g., a chiral lactam alcohol and borane) can provide more reliable results than using an aged, isolated CBS catalyst.[1][2]

    • Solution: Consider screening different classes of catalysts. If a CBS catalyst is giving poor results, a Noyori-type catalyst or a ketoreductase might provide the desired selectivity.[3][6]

Data Presentation: Catalyst Performance in Stereoselective Reduction

The following tables summarize quantitative data from various studies to facilitate comparison of different catalytic systems.

Table 1: CBS-Catalyzed Reduction of Trifluoromethyl Ketones

SubstrateCatalyst SystemReducing AgentAdditiveSolventTemp. (°C)ee (%)Yield (%)Reference
2,2,2-Trifluoroacetophenonein situ from 2 + BH₃BH₃-THFBF₃ (160 mol%)CHCl₃RT86-[1]
4'-Phenyl-2,2,2-trifluoroacetophenonein situ from 2 + BH₃BH₃-THFBF₃ (160 mol%)CHCl₃RT90-[1]
4'-Bromo-2,2,2-trifluoroacetophenonein situ from 2 + BH₃BH₃-THFBF₃ (160 mol%)CHCl₃RT71-[1]
1,1,1-Trifluoroacetone(-)-DIP-Chloride----96-[10]
1,1,1-Trifluorononan-2-one(-)-DIP-Chloride----92-[10]

Table 2: Noyori-type Catalyst in Asymmetric Transfer Hydrogenation of α-CF₃ Ketones

SubstrateCatalystH-SourceBaseSolventTemp. (°C)ee (%)Yield (%)Reference
1-Phenyl-2,2,2-trifluoroethan-1-one(S,S)-Ts-DPEN-RuHCOOH/NEt₃-CH₂Cl₂289684[11]
1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one(S,S)-Ts-DPEN-RuHCOOH/NEt₃-CH₂Cl₂289582[11]
1-(Thiophen-2-yl)-2,2,2-trifluoroethan-1-one(S,S)-Ts-DPEN-RuHCOOH/NEt₃-CH₂Cl₂289475[11]

Table 3: Ketoreductase (KRED) Catalyzed Reduction

SubstrateEnzymeCo-factorBufferTemp. (°C)ee (%)Yield (%)Reference
Ethyl 2-fluoro-3-oxobutanoateKRED 110NADPHPhosphate->99high[8]
Ethyl 2-fluoro-3-oxobutanoateKRED 130NADPHPhosphate->99high[8]
p-Trifluoroacetyl acetophenoneKRED--->98high[6]

Experimental Protocols

Key Experiment 1: In Situ Generation of CBS Catalyst for Reduction of a Trifluoromethyl Ketone

This protocol is adapted from studies demonstrating improved reproducibility and enantioselectivity with in situ generated catalysts.[1]

Materials:

  • Chiral lactam alcohol (e.g., (3aR)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][10][12]oxazaborole precursor) (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃-THF, 1.0 M solution)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.6 equiv)

  • Trifluoromethyl ketone substrate (1.0 equiv)

  • Anhydrous chloroform (CHCl₃)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral lactam alcohol.

  • Dissolve the alcohol in anhydrous chloroform.

  • Cool the solution to 0 °C.

  • Slowly add the borane-THF solution to the flask. Stir for 30 minutes at 0 °C to allow for the in situ formation of the oxazaborolidine catalyst.

  • Add the trifluoromethyl ketone substrate to the reaction mixture.

  • Add boron trifluoride etherate dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

Troubleshooting_Low_Stereoselectivity start Low Stereoselectivity Observed check_temp Is the reaction temperature as low as feasible? start->check_temp lower_temp Action: Lower Reaction Temperature check_temp->lower_temp No check_catalyst Is the catalyst known to be effective for this substrate class? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_catalysts Action: Screen Alternative Catalysts (e.g., Noyori-type, KREDs) check_catalyst->screen_catalysts No/Unsure check_lewis_acid Is a Lewis Acid additive being used (for CF3 ketones)? check_catalyst->check_lewis_acid Yes end_node Optimized Stereoselectivity screen_catalysts->end_node add_lewis_acid Action: Add Lewis Acid (e.g., BF3·OEt2) check_lewis_acid->add_lewis_acid No check_reproducibility Are results reproducible? (Consider catalyst stability) check_lewis_acid->check_reproducibility Yes add_lewis_acid->end_node use_insitu Action: Use in situ Catalyst Generation check_reproducibility->use_insitu No check_reproducibility->end_node Yes use_insitu->end_node

Caption: Troubleshooting decision tree for low stereoselectivity.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst Chiral Catalyst (e.g., CBS) reaction_vessel Reaction under Inert Atmosphere catalyst->reaction_vessel ketone Fluorinated Ketone Substrate ketone->reaction_vessel reductant Reducing Agent (e.g., BH3-THF) reductant->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel workup Quench & Workup reaction_vessel->workup purification Purification (Chromatography) workup->purification analysis Stereoselectivity Analysis (Chiral HPLC/GC) purification->analysis product Chiral Fluorinated Alcohol analysis->product

Caption: General workflow for stereoselective ketone reduction.

References

Technical Support Center: Regioselective Fluorination of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the regioselective fluorination of β-keto esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common electrophilic fluorinating reagents for the α-fluorination of β-keto esters, and how do they compare?

A1: The two most widely used electrophilic fluorinating reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4).

  • N-Fluorobenzenesulfonimide (NFSI) is a neutral, crystalline solid that is soluble in many common organic solvents. It is generally considered a milder fluorinating agent.

  • Selectfluor® is a cationic reagent, making it a more powerful fluorinating agent. It is soluble in polar solvents like acetonitrile and water.

The choice between NFSI and Selectfluor® often depends on the specific substrate and the catalytic system employed. While Selectfluor®'s higher reactivity can be advantageous, NFSI is sometimes preferred for more sensitive substrates to avoid side reactions.

Q2: My reaction is resulting in a mixture of mono- and di-fluorinated products. How can I improve the selectivity for mono-fluorination?

A2: The formation of di-fluorinated products is a common issue, particularly with highly reactive substrates or prolonged reaction times. Here are several strategies to enhance mono-fluorination selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) of the fluorinating agent is a good starting point.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-fluorination of the desired mono-fluorinated product.

  • Temperature: Lowering the reaction temperature can often temper the reactivity and improve selectivity.

  • Catalyst and Ligand Choice: The catalyst and ligands can play a crucial role in controlling selectivity. Some catalytic systems are inherently more selective for mono-fluorination.

Q3: I am observing poor regioselectivity, with fluorination occurring at other positions on my molecule. What factors influence regioselectivity?

A3: Achieving high regioselectivity for the α-position of a β-keto ester is paramount. Several factors govern where the fluorine atom is introduced:

  • Enolate Formation: The reaction proceeds through an enolate intermediate. The regioselectivity of enolate formation, which can be influenced by the base, solvent, and temperature, directly impacts the site of fluorination. For β-keto esters, the α-proton is the most acidic, favoring the desired enolate.

  • Steric Hindrance: Bulky substituents on the substrate or chiral ligands on the catalyst can sterically direct the fluorinating agent to the less hindered face of the enolate, improving both regioselectivity and stereoselectivity.

  • Catalyst Control: Chiral catalysts, in particular, create a chiral pocket around the substrate, which can effectively shield other potentially reactive sites and direct the fluorination to the desired α-position.

Q4: Are acyclic β-keto esters suitable substrates for this reaction? I am having difficulty with them.

A4: Acyclic β-keto esters can indeed be challenging substrates compared to their cyclic counterparts. Their conformational flexibility can lead to lower reactivity and selectivity. However, successful fluorination of acyclic β-keto esters has been achieved. Key considerations include:

  • Bulky Ester Groups: Employing β-keto esters with bulky ester groups (e.g., tert-butyl) can improve enantioselectivity.[1]

  • Catalyst System: The choice of catalyst is critical. For example, Ti/TADDOL complexes with Selectfluor® have been successfully used for the fluorination of acyclic β-keto esters.[1]

  • Reaction Conditions: Optimization of reaction conditions, such as solvent and temperature, is often necessary to achieve good results with acyclic substrates.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently reactive fluorinating agent. 3. Poor enolate formation. 4. Substrate degradation.1. Ensure the catalyst is properly activated and handled under appropriate conditions (e.g., inert atmosphere if required). 2. Consider using a more reactive fluorinating agent (e.g., switch from NFSI to Selectfluor®). 3. If using a base, ensure it is strong enough to deprotonate the β-keto ester. For catalytic systems, ensure the Lewis acid is effectively coordinating to the substrate. 4. Check the stability of your starting material under the reaction conditions. Consider milder conditions (lower temperature, different solvent).
Poor Regioselectivity 1. Multiple acidic protons in the substrate. 2. Uncontrolled enolate formation. 3. Steric factors.1. Protect other acidic protons if possible. 2. Re-evaluate the base and reaction conditions to favor the formation of the desired enolate. Kinetic (strong, bulky base at low temperature) vs. thermodynamic (weaker base at higher temperature) control can be explored. 3. Modify the substrate to introduce steric bulk that directs fluorination to the desired position.
Formation of Byproducts 1. Over-fluorination (di- or tri-fluorination). 2. Reaction with solvent or impurities. 3. Substrate decomposition.1. Reduce the equivalents of the fluorinating agent and monitor the reaction closely. 2. Use high-purity, anhydrous solvents. 3. Run the reaction at a lower temperature and consider a less reactive fluorinating agent.
Low Enantioselectivity (for asymmetric reactions) 1. Inefficient chiral catalyst or ligand. 2. Racemization of the product. 3. Achiral background reaction.1. Screen different chiral catalysts and ligands. The choice of metal and ligand is crucial. 2. Check if the product is stable under the reaction and workup conditions. Quench the reaction at low temperature and perform a mild workup. 3. Ensure the reaction is run at a sufficiently low temperature to suppress the non-catalyzed background reaction.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Enantioselective Fluorination of β-Keto Esters

Catalyst SystemFluorinating AgentSubstrate TypeSolventTemp (°C)Yield (%)ee (%)Reference
Chiral Palladium ComplexNFSICyclic β-Keto EsterEtOH09691[2]
Chiral Palladium ComplexNFSIAcyclic β-Keto EsterEtOH-208583[2]
Ti/TADDOLSelectfluor®Acyclic β-Keto EsterMeCNRT96up to 90[1]
Chiral Quaternary Ammonium Salt (Phase Transfer)NFSICyclic β-Keto EsterToluene09569[3]
Cu(II)/BOXNFSICyclic β-Keto EsterTHFRT9991[1]

Experimental Protocols

Protocol 1: Enantioselective Fluorination of a β-Ketoester using a Chiral Palladium Complex and NFSI [2]

This protocol is adapted from the work of Sodeoka and co-workers for the enantioselective fluorination of β-ketoesters.[2]

Materials:

  • β-Ketoester (0.2 mmol)

  • Chiral palladium complex (e.g., (R,R)-iPr-DUPHOS)Pd(OTf)2) (5 µmol, 2.5 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (95 mg, 0.3 mmol)

  • Ethanol (EtOH), anhydrous (0.2 mL)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether (Et2O)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral palladium complex (5 µmol) in anhydrous EtOH (0.2 mL) in a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the β-ketoester (0.2 mmol) at room temperature.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C, refer to literature for optimal temperature for your specific substrate).

  • Add NFSI (95 mg, 0.3 mmol) to the reaction mixture in one portion.

  • Stir the resulting suspension at the same temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous NH4Cl.

  • Extract the product with Et2O (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/Et2O gradient) to afford the pure α-fluoro-β-ketoester.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_catalyst Prepare chiral palladium catalyst solution in EtOH add_substrate Add β-ketoester prep_catalyst->add_substrate Room Temp cool Cool to specified temperature add_substrate->cool add_nfsi Add NFSI cool->add_nfsi stir Stir and monitor by TLC add_nfsi->stir quench Quench with sat. NH4Cl stir->quench Reaction Complete extract Extract with Et2O quench->extract purify Purify by column chromatography extract->purify analyze Determine yield and ee purify->analyze

Caption: Experimental workflow for the enantioselective fluorination of a β-ketoester.

troubleshooting_flowchart decision decision action action issue issue start Fluorination Reaction issue_node Low Regioselectivity? start->issue_node check_enolate Is enolate formation controlled? issue_node->check_enolate Yes check_other_issues Proceed to other troubleshooting steps (e.g., yield, ee) issue_node->check_other_issues No adjust_base Adjust base/temperature for kinetic vs. thermodynamic control check_enolate->adjust_base No check_sterics Are there competing acidic protons or lack of steric hindrance? check_enolate->check_sterics Yes action_run Re-run Experiment adjust_base->action_run Implement Changes modify_substrate Protect other acidic sites or introduce bulky groups check_sterics->modify_substrate Yes optimize_catalyst Optimize chiral catalyst and ligands to enhance steric shielding check_sterics->optimize_catalyst No modify_substrate->action_run Implement Changes optimize_catalyst->action_run Implement Changes

Caption: Troubleshooting flowchart for poor regioselectivity in β-keto ester fluorination.

References

Technical Support Center: Managing Acidic Byproducts in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on managing acidic byproducts, primarily hydrogen fluoride (HF), generated during fluorination reactions. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to help you optimize your reactions and ensure safety.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction has a low yield, and I observe decomposition of my starting material. What is the likely cause?

A1: A common cause for low yields and substrate decomposition in fluorination reactions is the in-situ generation of acidic byproducts, most notably hydrogen fluoride (HF).[1][2] Many organic molecules, especially those with sensitive functional groups or heterocyclic rings, can degrade under strongly acidic conditions.[2] It is crucial to employ methods to neutralize or scavenge these acidic species as they form or during the reaction workup.

Q2: What are the most common acidic byproducts in fluorination reactions?

A2: Hydrogen fluoride (HF) is the most significant and hazardous acidic byproduct generated in many common fluorination reactions, particularly when using nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.[3][4] Depending on the reagents and substrates, other acidic species may also be present.

Q3: How can I safely and effectively neutralize the acidic byproducts in my reaction?

A3: The most common and effective method is to quench the reaction mixture by slowly adding it to a cooled, stirred, saturated aqueous solution of a weak base.[4][5] Sodium bicarbonate (NaHCO₃) is frequently used for this purpose.[4][5] For larger scales or higher concentrations of acid, other bases like calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) can be used, which have the advantage of precipitating fluoride as the insoluble and less hazardous calcium fluoride (CaF₂).[6][7]

Q4: I am using an electrophilic fluorinating agent like Selectfluor®. Do I still need to be concerned about acidic byproducts?

A4: While the generation of large amounts of HF is more characteristic of nucleophilic deoxyfluorination reagents, acidic conditions can still arise. The reaction media and potential side reactions can lead to an acidic environment.[2] Therefore, a basic aqueous workup is still a recommended practice to ensure the stability of your product and to neutralize any acidic species that may have formed.[2]

Q5: My product seems to be water-soluble. How can I perform an aqueous workup to remove acidic byproducts without losing my compound?

A5: If your product has significant water solubility, you can minimize its loss by performing the extraction with an appropriate organic solvent multiple times. After neutralization, extracting the aqueous layer with several portions of an organic solvent can help recover the desired product. Additionally, saturating the aqueous layer with brine (a saturated solution of NaCl) can decrease the solubility of organic compounds in the aqueous phase, improving extraction efficiency.

Q6: Are there alternatives to aqueous workups for removing acidic byproducts?

A6: Yes, solid-phase scavengers can be used. For instance, filtering the reaction mixture through a pad of a basic solid like silica gel or Celite® mixed with a base can help neutralize and remove acidic byproducts. This is particularly useful for small-scale reactions or when the product is sensitive to aqueous conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of fluorination reactions aimed at removing acidic byproducts.

Issue Potential Cause Recommended Solution
Low Product Yield After Workup Product is partially soluble in the aqueous layer.Perform multiple extractions with an organic solvent. Saturate the aqueous layer with brine to decrease the polarity of the aqueous phase.
Product degradation during acidic workup.Ensure the quenching solution is sufficiently basic and cooled to 0 °C before adding the reaction mixture.
Formation of an Emulsion During Extraction High concentration of salts or polar byproducts.Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite®.
Violent Gas Evolution During Quenching Reaction with carbonate or bicarbonate base is too rapid.Add the reaction mixture to the basic solution slowly and with vigorous stirring. Ensure the quenching solution is well-cooled (0 °C). For larger reactions, consider using a non-gas-evolving base like calcium hydroxide.
Incomplete Neutralization of Acid Insufficient amount of base used.Test the pH of the aqueous layer after quenching and add more base if necessary until the solution is neutral or slightly basic.

Quantitative Data: Acid Neutralization

The following table provides a comparison of common bases used for the neutralization of hydrogen fluoride (HF). The data is adapted from industrial guidelines and provides the theoretical amount of base required per pound of 100% HF.[8]

Alkaline MaterialCommon NameFormHazards & Reaction Characteristicslb Required / lb of 100% HFResulting Fluoride SaltSolubility of Salt in Water
Sodium Hydroxide (NaOH) Caustic SodaSolid or SolutionCorrosive, high heat of neutralization.4.00Sodium Fluoride (NaF)4.0%
Sodium Bicarbonate (NaHCO₃) Baking SodaDry PowderRapid evolution of CO₂ gas.4.20Sodium Fluoride (NaF)4.0%
Calcium Carbonate (CaCO₃) LimestonePebbles/PowderSlow reaction, slow evolution of CO₂ gas.2.69Calcium Fluoride (CaF₂)0.004%
Calcium Hydroxide (Ca(OH)₂) Hydrated LimeDry Powder/SlurryHigh heat of neutralization.2.01Calcium Fluoride (CaF₂)0.004%

Note: The formation of insoluble calcium fluoride (CaF₂) is often advantageous for waste disposal as it precipitates out of the solution.[6]

Experimental Protocols

Protocol 1: General Aqueous Workup for Neutralizing Acidic Byproducts

This protocol is a general procedure for quenching a fluorination reaction and removing acidic byproducts.

Materials:

  • Reaction mixture from fluorination

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, and standard laboratory glassware

Procedure:

  • Preparation: Prepare a beaker with a saturated aqueous solution of sodium bicarbonate. Cool the solution to 0 °C in an ice bath. The volume of the bicarbonate solution should be at least equal to the volume of the reaction mixture.

  • Quenching: While stirring the cooled bicarbonate solution vigorously, slowly add the reaction mixture dropwise via a pipette or dropping funnel.[4] Be cautious of potential gas evolution.[9]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add a portion of the organic extraction solvent and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the organic layer into a clean Erlenmeyer flask. Extract the aqueous layer two more times with fresh portions of the organic solvent, combining all organic extracts.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be purified by chromatography or other methods.[4]

Protocol 2: Neutralization and Precipitation of Fluoride with Calcium Carbonate

This protocol is suitable for reactions where the precipitation of fluoride as calcium fluoride is desired for easier removal and disposal.

Materials:

  • Reaction mixture from fluorination

  • Calcium carbonate (CaCO₃) powder

  • Water

  • Organic solvent for extraction

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Celite® (optional)

Procedure:

  • Preparation: Create a slurry of calcium carbonate in water in a beaker. Cool the slurry to 0 °C. The stoichiometric amount of CaCO₃ should be calculated based on the theoretical amount of HF produced (see table above), using an excess to ensure complete neutralization.[6]

  • Quenching: Slowly add the reaction mixture to the stirred, cooled calcium carbonate slurry.

  • Stirring: Allow the mixture to stir for at least 30 minutes to ensure complete neutralization and precipitation of calcium fluoride.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated calcium fluoride and any excess calcium carbonate. Wash the filter cake with the organic solvent used for the reaction.

  • Extraction and Workup: Transfer the filtrate to a separatory funnel. If two layers are present, separate them. Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.

Visualizations

Troubleshooting_Fluorination_Workup start Start: Fluorination Reaction Complete quench Quench Reaction in Cooled Basic Solution (e.g., sat. NaHCO3) start->quench extract Perform Aqueous Workup (Extraction with Organic Solvent) quench->extract gas Excessive Gas Evolution? extract->gas check_yield Low Product Yield? end Crude Product Isolated check_yield->end No solution1 Re-extract aqueous layer. Add brine to improve separation. check_yield->solution1 Yes emulsion Emulsion Formed? emulsion->check_yield No solution2 Add brine to break emulsion. Filter through Celite if persistent. emulsion->solution2 Yes gas->emulsion No solution3 Add reaction mixture more slowly. Ensure adequate cooling. gas->solution3 Yes solution1->extract solution2->extract solution3->quench

A troubleshooting decision tree for common workup issues.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_product Product Stage reaction Fluorination Reaction Mixture quench 1. Quench in Aqueous Base (0 °C) reaction->quench Slow Addition extract 2. Extract with Organic Solvent quench->extract wash 3. Wash Organic Layer (e.g., with Brine) extract->wash dry 4. Dry Organic Layer (e.g., Na2SO4) wash->dry isolate 5. Filter and Concentrate dry->isolate product Crude Product isolate->product

A general experimental workflow for managing acidic byproducts.

References

Technical Support Center: Synthesis of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of fluorination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up fluorination reactions?

Scaling up fluorination reactions presents several significant challenges that can impact safety, yield, and product quality. The most common issues include:

  • High Exothermicity: Fluorination reactions are often highly exothermic, and improper heat management on a larger scale can lead to runaway reactions, decomposition of reagents and products, and the formation of unwanted byproducts.[1][2]

  • Mass Transfer Limitations: In gas-liquid reactions, such as those involving fluorine gas, achieving efficient mixing and contact between the phases becomes more difficult at scale, potentially leading to low conversion rates.[1]

  • Reagent Handling and Safety: Many fluorinating agents, such as elemental fluorine (F₂), hydrogen fluoride (HF), and diethylaminosulfur trifluoride (DAST), are highly toxic, corrosive, and/or unstable.[3][4][5] Handling these materials in large quantities requires specialized equipment and stringent safety protocols.[6]

  • Corrosion: The corrosive nature of many fluorinating reagents and byproducts (like HF) necessitates the use of specialized, often expensive, reactor materials such as high nickel alloys.[1][3]

  • Low Conversion and Selectivity: Achieving high conversion of the starting material and high selectivity for the desired fluorinated product can be a major hurdle, often requiring careful optimization of reaction conditions.[1]

  • Purification Challenges: The final fluorinated intermediates can be difficult to purify at scale, especially if they are volatile or contain persistent impurities.[2]

Q2: How does the choice of fluorinating reagent impact scalability?

The choice of fluorinating reagent is critical for a scalable process. Traditional reagents like fluorine gas and HF are cost-effective but pose significant handling and safety challenges.[4][7][8] Modern electrophilic (e.g., Selectfluor™) and nucleophilic (e.g., DAST, Deoxo-Fluor) reagents offer improved safety and selectivity but can be significantly more expensive.[9][10] When selecting a reagent for scale-up, consider the following:

  • Safety and Handling: Prioritize reagents with lower toxicity and higher thermal stability.[3]

  • Cost and Availability: The cost of the reagent can be a major driver at industrial scale.

  • Reaction Conditions: Reagents that function under milder conditions are generally preferred for scalability.

  • Waste Generation: Consider the environmental impact and disposal costs of the byproducts generated.[3]

Q3: What are the key safety precautions for large-scale fluorination?

Safety is paramount when performing fluorination reactions at scale. Key precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, flame-resistant lab coats, and gloves specifically rated for the chemicals being used.[6] For highly hazardous reagents, a chemical-resistant apron or suit and respiratory protection may be necessary.[6]

  • Engineering Controls: Conduct all reactions in a well-ventilated fume hood or a glove box for particularly hazardous materials.[6] For larger-scale operations, dedicated and isolated reaction bays with specialized ventilation and scrubbing systems are often required.

  • Emergency Procedures: Have detailed standard operating procedures (SOPs) and emergency plans in place for spills, skin contact, and inhalation incidents.[6] This includes having appropriate neutralizing agents readily available, such as calcium gluconate gel for HF exposure.[6]

  • Material Compatibility: Ensure all equipment, including reactors, tubing, and seals, are compatible with the corrosive nature of the fluorinating agents and reaction byproducts.[3]

Troubleshooting Guides

Problem 1: Low Yield and/or Incomplete Conversion

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Temperature Control On a larger scale, inefficient heat dissipation can lead to localized overheating and decomposition.[2] • Solution: Employ a jacketed reactor with an efficient cooling system. Consider a semi-batch or continuous-flow process to better control the exotherm.[2]
Inactive or Impure Reagents Fluorinating reagents like DAST can degrade over time, especially with improper storage.[2][5] • Solution: Use a fresh batch of high-purity reagent. For reagents like DAST, consider using it freshly distilled.[2]
Insufficient Reagent Sterically hindered substrates or competing side reactions may require a larger excess of the fluorinating agent. • Solution: Gradually increase the equivalents of the fluorinating reagent while carefully monitoring the reaction progress and exotherm.[5]
Mass Transfer Limitations (Gas-Liquid Reactions) Inefficient mixing between the gas and liquid phases can limit the reaction rate.[1] • Solution: Improve agitation or consider using a specialized reactor designed for gas-liquid reactions, such as a loop reactor or a continuous flow system with static mixers.[1]
Solvent Incompatibility The chosen solvent may not be optimal for the reaction or may not be sufficiently anhydrous.[5] • Solution: Ensure the solvent is appropriate for the fluorinating reagent and is rigorously dried before use.
Problem 2: Formation of Significant Byproducts (e.g., Elimination, Rearrangement)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
High Reaction Temperature Higher temperatures can favor side reactions like elimination.[5] • Solution: Lower the reaction temperature. For highly exothermic reactions, this may require slower addition of reagents or improved cooling.
Acidic or Basic Conditions The generation of acidic byproducts (e.g., from DAST decomposition) or the presence of a strong base can promote side reactions.[2][5] • Solution: For acid-sensitive substrates, consider adding an acid scavenger like sodium fluoride.[2] If a base is required, a non-nucleophilic, sterically hindered base may minimize elimination.[5]
Substrate Conformation (for cyclic systems) The conformational flexibility of some ring systems can facilitate side reactions like transannular rearrangements.[5] • Solution: This is an inherent challenge. Exploring different fluorinating reagents or reaction conditions may help to favor the desired pathway.

Data Presentation

Table 1: Comparison of Common Fluorinating Reagents for Scalability

ReagentTypeAdvantages for Scale-upDisadvantages for Scale-up
Fluorine Gas (F₂) ElectrophilicLow cost, high reactivityHighly toxic, corrosive, and explosive; requires specialized equipment.[1][3]
Hydrogen Fluoride (HF) NucleophilicLow cost, readily availableExtremely corrosive and toxic; requires specialized materials of construction.[1][3][8]
DAST NucleophilicEffective for deoxyfluorinationThermally unstable (can decompose violently), moisture-sensitive, expensive.[2][5]
Deoxo-Fluor NucleophilicMore thermally stable than DASTExpensive, moisture-sensitive.[5]
Selectfluor™ ElectrophilicBench-stable solid, easy to handle, good selectivityExpensive, generates significant waste.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination using DAST at Lab Scale

Warning: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and can decompose violently upon heating. This procedure must be performed in a well-ventilated fume hood by trained personnel.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]

  • Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution via a syringe.[5] Maintain the internal temperature below -70 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

troubleshooting_workflow Troubleshooting Low Yield in Fluorination start Low Yield or Incomplete Reaction check_temp Is Temperature Control Adequate? start->check_temp check_reagent Are Reagents Fresh and Pure? check_temp->check_reagent Yes improve_cooling Improve Cooling: - Jacketed Reactor - Slower Addition - Flow Chemistry check_temp->improve_cooling No check_stoichiometry Is Stoichiometry Optimized? check_reagent->check_stoichiometry Yes use_fresh_reagent Use Fresh/Purified Reagent check_reagent->use_fresh_reagent No increase_equivalents Increase Reagent Equivalents check_stoichiometry->increase_equivalents No success Successful Fluorination check_stoichiometry->success Yes improve_cooling->check_reagent use_fresh_reagent->check_stoichiometry increase_equivalents->success safety_protocol_fluorination Safety Protocol for Scaling Up Fluorination start Planning Large-Scale Fluorination risk_assessment Conduct Thorough Risk Assessment start->risk_assessment ppe Select Appropriate PPE: - Goggles & Face Shield - Rated Gloves - FR Lab Coat/Suit risk_assessment->ppe engineering_controls Implement Engineering Controls: - Fume Hood / Glove Box - Scrubber System - Compatible Materials ppe->engineering_controls emergency_plan Establish Emergency Plan: - SOPs for Spills - First Aid (e.g., Calcium Gluconate) - Evacuation Route engineering_controls->emergency_plan proceed Proceed with Reaction emergency_plan->proceed end Safe Operation proceed->end

References

Technical Support Center: Purification of Methyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with Methyl 2-fluoro-3-oxopentanoate and may encounter challenges related to its purity. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address common issues in removing impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

A1: Impurities in this compound typically stem from its synthesis, which is often a variation of the Claisen condensation, and subsequent degradation. The primary impurity categories are:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Residual amounts of starting materials such as methyl propionate and methyl fluoroacetate may be present.

    • Self-Condensation Products: Byproducts from the self-condensation of either starting material.

    • Solvents and Catalysts: Residual solvents used in the reaction and/or purification (e.g., ethanol, diethyl ether, dichloromethane) and traces of the base catalyst.

  • Degradation Products:

    • Hydrolysis Product: 2-fluoro-3-oxopentanoic acid, formed by the hydrolysis of the methyl ester. This is a common issue if the compound is exposed to moisture, especially under acidic or basic conditions.[1]

    • Decarboxylation Product: 2-fluoropentan-3-one, which can form from the thermal or acid/base-catalyzed decarboxylation of the β-keto acid intermediate.[1][2]

Q2: My NMR spectrum of this compound shows unexpected peaks. What could they be?

A2: Unidentified peaks in the NMR spectrum often correspond to the impurities mentioned in Q1. Specifically:

  • A broad singlet, often exchangeable with D₂O, could indicate the carboxylic acid proton of the hydrolysis product.

  • Signals corresponding to methyl propionate or methyl fluoroacetate.

  • Peaks that do not show the characteristic splitting pattern of the α-fluoro β-keto ester may belong to the decarboxylation product.

It is recommended to use analytical techniques such as GC-MS to identify the molecular weight of the impurities, which can help in their structural elucidation.

Q3: The purity of my this compound decreases over time in storage. What is happening and how can I prevent it?

A3: The decrease in purity during storage is likely due to hydrolysis and/or decarboxylation. This compound is sensitive to moisture and can be susceptible to thermal degradation.[3][4][5][6] To minimize degradation:

  • Storage Conditions: Store the compound at a low temperature (2-8°C is often recommended) under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

  • Anhydrous Handling: Use anhydrous solvents and handle the compound in a dry environment (e.g., in a glovebox or under a stream of inert gas) whenever possible.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Product is contaminated with acidic impurities (e.g., 2-fluoro-3-oxopentanoic acid). - Incomplete reaction work-up.- Hydrolysis of the ester during storage or purification.Perform an extractive work-up. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities.[7][8][9] Be cautious of gas evolution (CO₂) during the wash.
Presence of unreacted starting materials. - Inefficient purification.- Boiling points of impurities are close to the product.Fractional Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method to separate compounds with different boiling points. Column Chromatography: For smaller scales, silica gel column chromatography can be used to separate the product from less polar starting materials.
Product shows signs of decomposition after purification. - High temperatures during distillation.- Prolonged exposure to silica gel, which can be slightly acidic.Distillation: Use a lower pressure to reduce the boiling point and minimize thermal degradation. Column Chromatography: Deactivate the silica gel by adding a small amount of a neutral or basic agent (e.g., triethylamine) to the eluent to prevent on-column degradation of the sensitive β-keto ester.
Poor separation of impurities using column chromatography. - Inappropriate solvent system.TLC Analysis: First, perform thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation between the product and impurities. A common starting point for esters is a mixture of hexane and ethyl acetate.[10] Gradient Elution: Employ a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, to improve separation.

Data Presentation

The following table summarizes the expected outcomes of different purification methods. The values presented are typical and may vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Impurities RemovedExpected PurityExpected Yield
Extractive Work-up (with NaHCO₃ wash) Acidic impurities (e.g., 2-fluoro-3-oxopentanoic acid)>95% (if other impurities are minimal)>90%
Fractional Distillation (under reduced pressure) Volatile starting materials and byproducts>98%70-85%
Silica Gel Column Chromatography Starting materials, non-polar byproducts>99%60-80%

Experimental Protocols

Protocol 1: Extractive Work-up for Removal of Acidic Impurities

Objective: To remove acidic impurities from crude this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in 5-10 volumes of diethyl ether in a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and gently invert it, venting frequently to release the pressure from the CO₂ gas that evolves.

  • Shake the funnel more vigorously for 1-2 minutes, continuing to vent periodically.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution (steps 2-5) until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to dry it. Swirl the flask and let it stand for 10-15 minutes.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Fractional Distillation

Objective: To purify this compound by separating it from volatile impurities.

Materials:

  • Crude this compound

  • Distillation apparatus with a fractionating column (e.g., Vigreux column)

  • Heating mantle

  • Vacuum source

  • Manometer

  • Cold trap

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask.

  • Connect the apparatus to a vacuum pump with a manometer and a cold trap in line.

  • Gradually reduce the pressure to the desired level.

  • Begin heating the distillation flask gently.

  • Collect and discard the initial fraction, which will contain lower-boiling impurities.

  • Collect the main fraction at a constant temperature and pressure. The boiling point of this compound is approximately 170°C at atmospheric pressure, so a significantly lower temperature will be observed under vacuum.

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Allow the apparatus to cool completely before venting to atmospheric pressure.

Protocol 3: Purification by Silica Gel Column Chromatography

Objective: To achieve high purity by separating this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent mixture of hexane and ethyl acetate that gives the product an Rf value of approximately 0.2-0.4.

  • Pack the Column: Prepare a slurry of silica gel in hexane and pack the chromatography column.[10]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.[10]

  • Elute the Column: Begin eluting the column with the predetermined solvent system. A gradient elution, starting with a higher percentage of hexane and gradually increasing the percentage of ethyl acetate, may improve separation.

  • Collect Fractions: Collect the eluate in a series of fractions.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, incorporating the methods described above.

Purification_Workflow cluster_start Initial State cluster_workup Extractive Work-up cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Dissolve Dissolve in Organic Solvent Crude Product->Dissolve Wash_NaHCO3 Wash with NaHCO3 (aq) Dissolve->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with Na2SO4 Wash_Brine->Dry Evaporate1 Solvent Evaporation Dry->Evaporate1 Distillation Fractional Distillation (Reduced Pressure) Evaporate1->Distillation For larger scale Chromatography Silica Gel Chromatography Evaporate1->Chromatography For smaller scale & high purity Purity_Check GC/NMR Analysis Distillation->Purity_Check Chromatography->Purity_Check Pure_Product Pure Methyl 2-fluoro-3-oxopentanoate Purity_Check->Pure_Product >98% Pure

Caption: A logical workflow for the purification of this compound.

References

Validation & Comparative

13C NMR Characterization of Methyl 2-fluoro-3-oxopentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-fluoro-3-oxopentanoate against its non-fluorinated and ethyl-ester analogues. The inclusion of a fluorine atom significantly influences the electronic environment of nearby carbon atoms, leading to characteristic shifts in the 13C NMR spectrum. Understanding these differences is crucial for the structural elucidation and quality control of fluorinated compounds in drug discovery and development.

Comparative 13C NMR Data

The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound and its analogues. The presence of the electronegative fluorine atom at the C2 position in this compound and Ethyl 2-fluoro-3-oxopentanoate causes a significant downfield shift for the adjacent carbons (C2 and C3) compared to the non-fluorinated analogue, Methyl 3-oxopentanoate.

CompoundC1 (CH3)C2 (CHF/CH2)C3 (C=O)C4 (CH2)C5 (CH3)OCH3/OCH2CH3OCH2CH3
This compound ~14.0~90.0 (d)~200.0~35.0~7.0~53.0-
(Predicted)¹
Methyl 3-oxopentanoate 7.849.5202.936.1-52.1-
(Experimental)²
Ethyl 2-fluoro-3-oxopentanoate ~14.0~90.0 (d)~200.0~35.0~7.0~63.0~14.0
(Literature Data)³

¹Data predicted using NMRShiftDB. The chemical shift for C2 is expected to be a doublet due to coupling with the fluorine atom. ²Experimental data obtained from PubChem CID 121699. ³Approximate values based on typical shifts for similar structures.

Experimental Protocols

A standardized protocol for the acquisition of 13C NMR spectra for small organic molecules is outlined below.

Sample Preparation:

  • Dissolution: Approximately 10-20 mg of the sample (e.g., this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift referencing.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Transfer: The solution is transferred to a 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz is recommended.

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc) is typically used.

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the carbon nuclei.

    • Acquisition Time (aq): 1-2 seconds.

  • Processing:

    • Fourier Transformation: The Free Induction Decay (FID) is transformed into the frequency domain spectrum.

    • Phasing and Baseline Correction: The spectrum is manually phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the 13C NMR data.

G Comparative 13C NMR Analysis Workflow A Target Compound: This compound D 13C NMR Data Acquisition / Prediction A->D B Non-fluorinated Analogue: Methyl 3-oxopentanoate B->D C Alternative Ester Analogue: Ethyl 2-fluoro-3-oxopentanoate C->D E Comparative Data Analysis D->E F Structural Elucidation and Characterization E->F

Caption: Workflow for the comparative analysis of 13C NMR data.

Navigating the Complexities of α-Fluoro-β-Ketoesters: A Comparative Guide to 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of α-fluoro-β-ketoesters is paramount for advancing chemical synthesis and pharmaceutical innovation. This guide provides an in-depth comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to facilitate a comprehensive understanding of this powerful analytical tool in the context of this unique class of compounds.

The introduction of a fluorine atom at the α-position of a β-ketoester creates a chiral center and significantly influences the molecule's electronic properties, conformational preferences, and reactivity. Consequently, robust analytical methods are essential for elucidating stereochemistry, monitoring reactions, and understanding keto-enol tautomerism. Among the available techniques, 19F NMR spectroscopy emerges as a particularly insightful tool due to the inherent properties of the fluorine nucleus.

The Power of 19F NMR in Analyzing α-Fluoro-β-Ketoesters

19F NMR spectroscopy offers several distinct advantages for the analysis of α-fluoro-β-ketoesters. The 19F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of 1H NMR.[1] The key strengths of 19F NMR in this context include:

  • Wide Chemical Shift Range: The chemical shift dispersion in 19F NMR is significantly larger than in 1H NMR, minimizing signal overlap and simplifying spectral analysis, even in complex mixtures.[2] This wide range allows for the clear distinction of fluorine signals in different chemical environments.

  • Sensitivity to the Electronic Environment: The 19F chemical shift is highly sensitive to subtle changes in the local electronic environment.[3] This makes it an excellent probe for studying the effects of substituents, solvents, and the equilibrium between keto and enol tautomers.

  • Direct Observation of the Fluorine Moiety: 19F NMR provides direct information about the fluorine atom and its immediate surroundings, offering valuable insights into stereochemistry and bonding.

Keto-Enol Tautomerism: A 19F NMR Perspective

A critical aspect of the chemistry of β-ketoesters is their existence as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents.[4][5] 19F NMR is exceptionally well-suited to study this phenomenon in α-fluoro-β-ketoesters.

The distinct electronic environments of the fluorine atom in the keto and enol forms give rise to separate signals in the 19F NMR spectrum, allowing for the direct quantification of the tautomeric ratio. The chemical shift of the fluorine nucleus in the enol form is typically found at a different frequency compared to the keto form.

dot

Caption: Keto-enol tautomerism in α-fluoro-β-ketoesters.

The equilibrium can be significantly affected by the solvent. For instance, in a related compound, ethyl 4,4,4-trifluoroacetoacetate, studies have shown that the proportion of the keto and enol tautomers varies with solvent polarity.[6] Generally, more polar solvents can stabilize the more polar keto tautomer, shifting the equilibrium in its favor.[4]

Comparison with Other Analytical Techniques

While 19F NMR is a powerful tool, a comprehensive analysis of α-fluoro-β-ketoesters often involves a combination of techniques. Here, we compare 19F NMR with other common analytical methods.

Analytical TechniqueAdvantages for α-Fluoro-β-KetoestersDisadvantages for α-Fluoro-β-Ketoesters
19F NMR High sensitivity, wide chemical shift range (less overlap), direct observation of the fluorine environment, excellent for studying tautomerism and stereochemistry.[1][2]Requires a fluorinated analyte.
1H NMR Ubiquitous, provides detailed information about the proton framework of the molecule, useful for determining coupling constants to fluorine.Smaller chemical shift range can lead to signal overlap, especially in complex molecules.
13C NMR Provides information on the carbon skeleton.Lower sensitivity compared to 1H and 19F NMR, longer acquisition times.
Mass Spectrometry (MS) High sensitivity for determining molecular weight and fragmentation patterns, useful for identifying unknown compounds and impurities.Does not provide direct information on tautomeric ratios or stereochemistry in the solution state.

Direct comparisons of quantitative 1H NMR and 19F NMR have demonstrated that 19F qNMR offers similar accuracy and sensitivity with the significant advantage of reduced signal overlap, making it particularly valuable for analyzing complex mixtures.[2]

Experimental Protocols

General Protocol for 19F NMR Spectroscopy of α-Fluoro-β-Ketoesters

This protocol provides a general guideline for acquiring high-quality 19F NMR spectra of α-fluoro-β-ketoesters. Instrument-specific parameters may need to be optimized.

1. Sample Preparation:

  • Dissolve 5-10 mg of the α-fluoro-β-ketoester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.

  • Add a small amount of an internal standard if quantitative analysis is required. A common standard for 19F NMR is trifluorotoluene or hexafluorobenzene.

2. NMR Instrument Setup:

  • Use a spectrometer equipped with a fluorine-observe probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain good resolution.

3. Acquisition Parameters:

  • Spectral Width (SW): Due to the large chemical shift range of 19F, a wide spectral width (e.g., -250 to 50 ppm) should initially be used to ensure all signals are captured.

  • Transmitter Offset (O1p): Set the transmitter offset to the center of the expected chemical shift region.

  • Pulse Width (P1): Calibrate the 90° pulse width for the fluorine channel.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time) is crucial for accurate integration in quantitative studies. A value of 5-10 seconds is a good starting point.

  • Number of Scans (NS): Adjust the number of scans to achieve an adequate signal-to-noise ratio. For concentrated samples, 16-64 scans are often sufficient.

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum carefully.

  • Apply baseline correction.

  • Reference the spectrum. The chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm) or an internal standard.

  • Integrate the signals of interest to determine the relative ratios of different species (e.g., keto vs. enol tautomers, diastereomers).

dot

Experimental_Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRSetup NMR Instrument Setup (Locking and Shimming) SamplePrep->NMRSetup Acquisition Data Acquisition (Set SW, O1p, P1, AQ, D1, NS) NMRSetup->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Referencing, Integration) Processing->Analysis

Caption: General workflow for 19F NMR analysis.

Conclusion

19F NMR spectroscopy stands out as an indispensable technique for the comprehensive analysis of α-fluoro-β-ketoesters. Its high sensitivity, wide chemical shift dispersion, and direct probing of the fluorine environment provide unparalleled insights into the structure, stereochemistry, and dynamic behavior of these important molecules. When used in conjunction with other analytical methods like 1H NMR, 13C NMR, and mass spectrometry, 19F NMR empowers researchers to confidently characterize their compounds and accelerate the pace of discovery in drug development and chemical synthesis.

References

A Comparative Guide to Purity Assessment of Methyl 2-fluoro-3-oxopentanoate: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity determination of Methyl 2-fluoro-3-oxopentanoate, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The comparison is supported by detailed experimental protocols and hypothetical performance data to aid in method selection and implementation.

Introduction to this compound and its Purity Assessment

This compound (CAS No. 180287-02-9) is a fluorinated β-keto ester.[1][2] Its purity is critical as impurities can lead to side reactions, lower yields, and the introduction of potentially toxic components in the final product. Analytical methods are therefore essential to quantify the main component and identify any process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the purity assessment of esters like this compound.[3] However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer distinct advantages and can provide complementary information.[4][5]

Comparative Analysis of Analytical Methods

The choice of analytical method depends on various factors including the required sensitivity, selectivity, speed, and the nature of potential impurities. Below is a comparative summary of GC-MS, HPLC, and NMR for the purity assessment of this compound.

FeatureGC-MSHPLC with UV/DAD DetectorQuantitative NMR (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, with detection based on UV absorbance.Quantitative determination based on the integral of NMR signals relative to a certified internal standard.
Hypothetical Purity (%) 99.5 ± 0.299.3 ± 0.399.6 ± 0.1
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.3%
Precision (RSD%) < 1%< 1.5%< 0.5%
Analysis Time ~30 min~20 min~15 min
Strengths High sensitivity and specificity, excellent for volatile impurities, provides structural information of unknowns.Wide applicability, non-destructive, suitable for non-volatile impurities.High precision, no need for a reference standard of the analyte, provides structural confirmation.
Weaknesses Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes.[3] Tautomerism of β-keto esters can sometimes complicate chromatography.[6]HPLC of β-keto esters can show poor peak shape due to keto-enol tautomerism.[7] Lower sensitivity for compounds with poor chromophores.Lower sensitivity compared to chromatographic methods, requires a highly stable and pure internal standard.

Experimental Protocols

GC-MS Method

This protocol describes a standard approach for the purity assessment of this compound using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.[8]

Reagents:

  • This compound sample.

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 35-350

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Purity is determined by area normalization. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dilution Dilute to 1 mg/mL Sample->Dilution Solvent Dichloromethane Solvent->Dilution Injection Inject 1 µL Dilution->Injection GC_Separation GC Separation (HP-5ms column) Injection->GC_Separation MS_Detection MS Detection (EI, m/z 35-350) GC_Separation->MS_Detection Chromatogram Total Ion Chromatogram MS_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation (Area % Method) Integration->Purity_Calc

Caption: GC-MS workflow for purity assessment.

HPLC Method

This protocol outlines an HPLC method for purity analysis, taking into consideration the challenges of β-keto ester analysis.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • This compound sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile/Water (50:50).

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% Formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Purity is determined by area normalization at the specified wavelength.

Quantitative NMR (qNMR) Method

This protocol provides a qNMR method for a highly accurate purity determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz).

Reagents:

  • This compound sample.

  • Certified internal standard (e.g., Maleic Anhydride).

  • Deuterated solvent (e.g., Chloroform-d).

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the sample and 10 mg of the internal standard into a vial. Dissolve in 0.7 mL of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all signals.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Method_Comparison cluster_methods Analytical Methods Purity_Assessment Purity Assessment of This compound GC_MS GC-MS Purity_Assessment->GC_MS HPLC HPLC Purity_Assessment->HPLC qNMR qNMR Purity_Assessment->qNMR High Sensitivity\nVolatile Impurities High Sensitivity Volatile Impurities GC_MS->High Sensitivity\nVolatile Impurities Potential Thermal Degradation Potential Thermal Degradation GC_MS->Potential Thermal Degradation Non-volatile Impurities\nEstablished Method Non-volatile Impurities Established Method HPLC->Non-volatile Impurities\nEstablished Method Tautomer Peak Broadening Tautomer Peak Broadening HPLC->Tautomer Peak Broadening High Precision\nAbsolute Quantification High Precision Absolute Quantification qNMR->High Precision\nAbsolute Quantification Lower Sensitivity Lower Sensitivity qNMR->Lower Sensitivity

Caption: Comparison of analytical methods.

Conclusion

For the routine purity assessment of this compound, GC-MS offers an excellent balance of sensitivity, selectivity, and structural elucidation capabilities, particularly for identifying volatile and semi-volatile impurities. HPLC serves as a robust alternative, especially when non-volatile impurities are a concern, though method development may be required to address the challenges of tautomerism. For applications demanding the highest accuracy and a direct measure of purity without a specific reference standard, qNMR is the method of choice. The selection of the most appropriate technique will ultimately be guided by the specific requirements of the analysis, available instrumentation, and the anticipated impurity profile of the sample.

References

Stationary Phase Selection: Beyond Conventional Reversed-Phase Columns

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool in modern analytical chemistry, High-Performance Liquid Chromatography (HPLC) is pivotal for the separation, identification, and quantification of various compounds. The analysis of fluorinated organic compounds, a class of molecules with increasing significance in pharmaceuticals, agrochemicals, and material science, presents unique challenges and opportunities in HPLC method development. Their distinct electronic properties and potential for unique interactions necessitate a tailored approach to selecting analytical columns, mobile phases, and detection methods.

This guide provides a comprehensive comparison of HPLC methodologies for the analysis of fluorinated organic compounds, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their separation strategies.

While traditional C8 and C18 silica-based columns are the workhorses of reversed-phase HPLC, the analysis of fluorinated compounds often benefits from stationary phases specifically designed to leverage the unique properties of fluorine. Fluorinated stationary phases can offer alternative selectivity and improved retention for these molecules.

Comparison of Stationary Phases

Fluorinated phases, such as those with pentafluorophenyl (PFP) or fluorinated alkyl chains, provide multiple interaction mechanisms beyond the hydrophobic interactions of C18 columns. These include dipole-dipole, π-π, and ion-exchange interactions, which are particularly effective for separating halogenated compounds, aromatic molecules, and basic analytes.[1][2][3] For instance, PFP columns have shown superior performance in separating complex mixtures of perfluorinated compounds (PFCs), including isomers of PFOA and PFOS, when compared to traditional C18 columns under the same gradient conditions.[4][5]

The concept of "hetero-pairing"—using a fluorinated column with a standard hydrogenated eluent (like methanol or acetonitrile) or a conventional C8/C18 column with a fluorinated eluent—can be a powerful strategy to achieve optimal separation based on the fluorine content percentage of the analytes.[6]

Table 1: Comparison of Common HPLC Columns for Fluorinated Compound Analysis

Column TypePrimary Retention Mechanism(s)Advantages for Fluorinated AnalytesDisadvantagesCommercially Available Examples
C18 (Octadecyl) Hydrophobic interactionsWidely available, well-understoodOften provides insufficient selectivity or retention for highly fluorinated compounds.[1]Hypersil GOLD, Zorbax Eclipse, Phenomenex Luna
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, shape selectivity, cation exchange[2]Excellent selectivity for positional isomers, halogenated compounds, and aromatics.[3][4]Retention behavior can be complex to predict.Hypersil GOLD PFP[4], Restek Raptor FluoroPhenyl[2], ACE C18-PFP[7]
Fluoroalkyl (e.g., F-C8) Hydrophobic, Fluorous interactionsEnhanced retention for fluorinated analytes compared to non-fluorinated ones; different selectivity from C18.[1][8]May show reduced retention for non-fluorinated hydrocarbons.[1]Hawach C8-Fluorine[8], Thermo Fluophase[7]

Experimental Workflow for HPLC Analysis of Fluorinated Compounds

The following diagram illustrates a typical workflow for the HPLC analysis of fluorinated compounds, from initial sample handling to final data interpretation.

HPLC_Workflow cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Sample Sample Collection (e.g., water, plasma) Preconcentration Preconcentration / Extraction (e.g., Solid-Phase Extraction) Sample->Preconcentration Derivatization Derivatization (Optional) (e.g., for Fluorescence Detection) Preconcentration->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection Detection (MS/MS, FLD, ICP-MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Reporting Data Reporting & Interpretation Integration->Reporting

Caption: General experimental workflow for the HPLC analysis of fluorinated compounds.

Mobile Phase Optimization

The choice of mobile phase is critical for achieving the desired selectivity and resolution. For reversed-phase chromatography of fluorinated compounds, typical mobile phases consist of water mixed with organic solvents like acetonitrile or methanol, often with additives to control pH and improve peak shape.

Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), as a mobile phase modifier can induce unique selectivity on fluorinated stationary phases.[1] This is attributed to the strong adsorption of TFE molecules onto the fluorinated stationary phase, which alters the separation mechanism.[1] Furthermore, for LC-MS analysis, mobile phases with a high organic modifier content are often used to enhance sensitivity, which is particularly effective with fluorinated columns that can provide increased retention for basic analytes under these conditions.[1]

Detection Techniques

The low UV absorbance of many highly fluorinated compounds, such as perfluorinated carboxylic acids (PFCAs), makes detection challenging.[9] Consequently, more sensitive and specific detection methods are often required.

  • Fluorescence Detection (FLD): This technique can be highly sensitive but typically requires pre- or post-column derivatization of the analyte with a fluorescent tag. For example, PFCAs can be derivatized with reagents like 3-bromoacetyl coumarin to enable detection at parts-per-trillion (ppt) levels.[9]

  • Mass Spectrometry (MS and MS/MS): LC-MS/MS is the most common method for analyzing PFCs due to its high sensitivity and specificity, allowing for the quantification of trace levels in complex matrices.[5][9]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS): A novel approach involves the post-column addition of barium, allowing for the indirect, fluorine-specific detection of compounds as BaF+ ions.[10][11] This method provides compound-independent fluorine quantification, which is useful for identifying unknown organofluorine compounds.[10]

Comparative Analysis: PFCAs and Their Isomers

The separation of perfluorinated compounds and their isomers is a common challenge. The following table summarizes experimental data from a study comparing a PFP column to a conventional C18 column for the analysis of 30 PFCs.

Table 2: Performance Comparison for Separation of Perfluorinated Compounds (PFCs)

ParameterHypersil GOLD PFP ColumnConventional C18 Column
Observation Fewer co-elutions observed for a mixture of 30 PFCs under the same gradient.More co-elutions observed.
Selectivity Enhanced selectivity due to a wider range of interaction mechanisms.[5]Primarily hydrophobic interactions.
Isomer Separation Successfully separated isomers of PFOA and PFOS.Also separated isomers, but with less overall resolution for the complex mixture.[5]
Analysis Time A complete separation of 30 PFCs was achieved in 12 minutes.[4][5]N/A (fewer compounds resolved).

Decision Guide for Method Selection

Choosing the appropriate analytical method depends on the properties of the analyte and the goals of the analysis. The following flowchart provides a decision-making framework for selecting an HPLC column and detection method for fluorinated organic compounds.

Method_Selection start Define Analyte Properties (e.g., fluorination level, polarity, aromaticity) is_aromatic Is the analyte aromatic or halogenated with isomers? start->is_aromatic is_highly_fluorinated Is the analyte highly fluorinated with poor C18 retention? is_aromatic->is_highly_fluorinated No use_pfp Consider a PFP Column for enhanced π-π and dipole interactions. is_aromatic->use_pfp Yes use_fluoroalkyl Consider a Fluoroalkyl Column for enhanced fluorous interactions. is_highly_fluorinated->use_fluoroalkyl Yes use_c18 Start with a C18 Column (conventional approach). is_highly_fluorinated->use_c18 No detection_q What is the required sensitivity and specificity? use_pfp->detection_q use_fluoroalkyl->detection_q use_c18->detection_q use_ms Use LC-MS/MS for high sensitivity/specificity and trace analysis. detection_q->use_ms High use_fld Use FLD with derivatization for high sensitivity when MS is not available. detection_q->use_fld Moderate-High (Targeted) use_icpms Use HPLC-ICP-MS/MS for fluorine-specific detection and analysis of unknown compounds. detection_q->use_icpms Fluorine-Specific (Non-Target)

Caption: Decision flowchart for selecting an HPLC column and detector for fluorinated analytes.

Detailed Experimental Protocols

To provide practical guidance, here are detailed protocols adapted from published methods for the analysis of specific fluorinated compounds.

Protocol 1: Analysis of 30 Perfluorinated Compounds (PFCs) using a PFP Column [4]

  • Objective: To separate a complex mixture of 30 PFCs, including linear and branched isomers of PFOA and PFOS.

  • Instrumentation: Binary HPLC pump coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: A 0.02 ng/µL standard solution was prepared in the initial mobile phase composition (80:20, A:B).

  • HPLC Conditions:

    • Column: Hypersil GOLD PFP, 1.9 µm, 100 x 2.1 mm.

    • Mobile Phase A: 20 mM aqueous ammonium acetate.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.45 mL/min.

    • Column Temperature: 55 °C.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-0.9 min: 20% B

      • 0.9-1.8 min: linear gradient to 70% B

      • 1.8-5.3 min: linear gradient to 80% B

      • 5.3-6.7 min: hold at 80% B

      • 6.7-8.0 min: linear gradient to 100% B

      • 8.0-10.7 min: hold at 100% B

      • 10.7-12.0 min: return to 20% B

      • 12.0-20.0 min: re-equilibration at 20% B

  • Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Analysis of Perfluorinated Carboxylic Acids (PFCAs) with Fluorescence Detection [9]

  • Objective: To determine PFCAs (C3 to C12) in water samples after derivatization.

  • Instrumentation: HPLC system with a fluorescence detector.

  • Sample Preparation (Water Samples):

    • Collect water samples in polyethylene containers.

    • Preconcentrate 100 mL of sample on a C18 SPE cartridge at a flow rate of 1 mL/min.

    • Elute analytes with 5 mL of methanol and evaporate to dryness under an argon stream.

    • Reconstitute the residue in 1 mL of acetonitrile.

  • Derivatization:

    • Take 0.7 mL of the reconstituted sample.

    • Add a solution of 3-bromoacetyl coumarin (derivatizing agent).

    • Heat at 70 °C for 1 hour.

  • HPLC Conditions:

    • Column: Phenomenex Synergi C18, 4 µm, 150 x 4.6 mm.

    • Mobile Phase: Gradient elution (details not fully specified in the abstract but would involve an aqueous buffer and an organic modifier like acetonitrile).

    • Detection: Fluorescence detector. The optimized method allowed for the separation of C3-C12 PFCAs in a 25-minute run.

  • Performance: The method achieved a 100-fold preconcentration with limits of detection (LODs) in the range of 43 to 75 parts per trillion (ppt).[9]

References

A Comparative Guide to Electrophilic Fluorinating Agents: Selectfluor vs. N-Fluorobenzenesulfonimide for the Fluorination of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating their physicochemical and biological properties. Among the various methods, the electrophilic fluorination of β-keto esters stands out as a powerful tool for creating valuable fluorinated building blocks. This guide provides an objective comparison of two of the most prominent electrophilic fluorinating agents: Selectfluor and N-fluorobenzenesulfonimide (NFSI), supported by experimental data and detailed protocols.

The development of stable and effective electrophilic fluorinating agents has revolutionized the synthesis of organofluorine compounds.[1] Both Selectfluor and N-fluorobenzenesulfonimide (NFSI) have emerged as popular reagents due to their stability, commercial availability, and broad applicability.[1][2] While both are capable of fluorinating the α-position of β-keto esters, their reactivity, optimal reaction conditions, and substrate scope can differ significantly, making the choice between them a crucial consideration in synthetic planning.

Performance Data: A Quantitative Comparison

The efficiency of fluorination of β-keto esters is highly dependent on the specific substrate, catalyst, and reaction conditions employed. The following table summarizes representative yields for the fluorination of various β-keto esters using Selectfluor and NFSI, highlighting the performance of each reagent under different catalytic systems.

SubstrateReagentCatalyst/ConditionsYield (%)Reference
Ethyl 2-oxocyclopentanecarboxylateSelectfluorMeCN, rt, 1h95[3]
tert-butyl 2-oxocyclopentanecarboxylateNFSI5 mol% Pd complex, THF, rt, 24h72[3]
Ethyl benzoylacetateSelectfluorNeat, ball milling, 2h88[4]
Ethyl benzoylacetateSelectfluorMeCN, rt, 120h88[4]
α-Substituted acyclic β-keto estersSelectfluorTi/TADDOL complex-[5]
β-Keto estersNFSIMechanochemical, asymmetric-[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for the fluorination of a β-keto ester using both Selectfluor and NFSI.

Electrophilic Fluorination of a β-Keto Ester using Selectfluor

This protocol is a general procedure for the fluorination of a β-keto ester in solution.

Materials:

  • β-Keto ester (1.0 mmol)

  • Selectfluor (1.1 mmol)

  • Acetonitrile (MeCN), 5 mL

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing the β-keto ester (1.0 mmol) dissolved in acetonitrile (5 mL), add Selectfluor (1.1 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-keto ester.[4]

Electrophilic Fluorination of a β-Keto Ester using NFSI

This protocol is adapted from a procedure for the asymmetric fluorination of β-keto esters catalyzed by a chiral palladium complex.[3]

Materials:

  • β-Keto ester (0.2 mmol)

  • N-fluorobenzenesulfonimide (NFSI) (0.24 mmol)

  • Chiral Palladium Catalyst (e.g., 5 mol%)

  • Anhydrous Tetrahydrofuran (THF), 2 mL

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral palladium catalyst (5 mol%).

  • Add a solution of the β-keto ester (0.2 mmol) in anhydrous THF (1 mL) to the Schlenk tube.

  • Add a solution of NFSI (0.24 mmol) in anhydrous THF (1 mL) to the reaction mixture.

  • Stir the mixture at room temperature for the specified time (e.g., 24 hours), monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched α-fluoro-β-keto ester.

Reaction Mechanism and Workflow

The generally accepted mechanism for the electrophilic fluorination of a β-keto ester by both Selectfluor and NFSI involves the reaction of the enol or enolate form of the dicarbonyl compound with the electrophilic fluorine source. The choice of reaction conditions (e.g., presence of a base or Lewis acid) can influence the concentration and reactivity of the nucleophilic enol/enolate species.

The following diagram illustrates the general workflow for the fluorination of a β-keto ester.

Caption: General workflow for the fluorination of β-keto esters.

The mechanism of electrophilic fluorination itself has been a subject of debate, with possibilities including an SN2-type attack on the fluorine atom or a single-electron transfer (SET) pathway.[7][8] For practical synthetic purposes, the key step is the formation of the new carbon-fluorine bond at the α-position of the β-keto ester.

The choice between Selectfluor and NFSI often depends on the specific requirements of the synthesis. Selectfluor is generally considered a more powerful fluorinating agent, which can lead to higher yields and shorter reaction times, as seen in the comparison for ethyl 2-oxocyclopentanecarboxylate.[3] However, this higher reactivity may not always be desirable, and the milder nature of NFSI can be advantageous in the presence of sensitive functional groups. Furthermore, the development of catalytic systems, particularly for asymmetric fluorination, has seen significant success with both reagents, often with different metal catalysts or organocatalysts being optimal for each.[5][6]

References

Fluorination Enhances the Efficacy of Methyl 2-fluoro-3-oxopentanoate Over Non-Fluorinated Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of Methyl 2-fluoro-3-oxopentanoate and its non-fluorinated analogues, focusing on the impact of fluorination on biological efficacy. While direct comparative studies on this compound are limited, evidence from closely related compounds, particularly in the realm of antibacterial agents, suggests a significant enhancement in activity due to the presence of the fluorine atom. This guide synthesizes available data, proposes a likely mechanism of action, and provides detailed experimental protocols for further investigation.

Enhanced Biological Activity: The Role of Fluorination

The introduction of a fluorine atom at the α-position of a β-keto ester, as in this compound, is anticipated to increase its biological efficacy. This is supported by studies on ketolides, a class of antibiotics, where the introduction of fluorine at the C-2 position was shown to be beneficial for the overall antibacterial spectrum[1]. Fluorine's high electronegativity can increase the electrophilicity of the carbonyl carbon, potentially making the molecule a more potent inhibitor of target enzymes[2]. This enhanced reactivity can lead to improved therapeutic outcomes.

Potential Mechanism of Action: Quorum Sensing Inhibition

A plausible mechanism for the biological activity of β-keto esters is the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Several studies have identified β-keto esters as effective inhibitors of QS, particularly in Gram-negative bacteria.

The structural similarity of β-keto esters to N-acyl-homoserine lactones (AHLs), the signaling molecules in many QS systems, allows them to act as competitive inhibitors, blocking the signal receptor and disrupting the communication pathway. This disruption can lead to a reduction in bacterial virulence, making it a promising strategy for the development of novel antimicrobial agents.

Below is a diagram illustrating the proposed mechanism of quorum sensing inhibition by β-keto esters.

Quorum_Sensing_Inhibition Proposed Mechanism of Quorum Sensing Inhibition cluster_bacteria Bacterial Cell AHL AHL Signal Molecule Receptor LuxR-type Receptor AHL->Receptor Binds Gene Virulence Gene Expression Receptor->Gene Activates BKE β-Keto Ester (e.g., this compound) BKE->Receptor Blocks Binding caption Quorum Sensing Inhibition by β-Keto Esters

Quorum Sensing Inhibition by β-Keto Esters

Comparative Data on Related Compounds

To illustrate the potential difference in efficacy, the following table summarizes the inhibitory concentrations (IC50) of various fluorinated ketone inhibitors compared to their non-fluorinated counterparts against different target enzymes. While not a direct comparison of the title compounds, this data highlights the general trend of increased potency with fluorination.

Inhibitor ClassTarget EnzymeFluorinated InhibitorIC50/KiNon-fluorinated CounterpartIC50/Ki
Peptidyl KetoneCaspase-3Z-Val-Asp-CH2F30 nM (IC50)Not specified as active-
Isatin DerivativeCaspase-32-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue4.79 nM (IC50)(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinNot specified, but fluorinated versions showed "excellent and selective inhibition"
Isatin DerivativeCaspase-72-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue7.47 nM (IC50)(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinNot specified, but fluorinated versions showed "excellent and selective inhibition"

Table 1: Comparative Inhibitory Potency of Fluorinated vs. Non-fluorinated Ketone Inhibitors against various enzymes. Data compiled from a comparative guide on ketone inhibitors[2].

Experimental Protocols

For researchers interested in validating the enhanced efficacy of this compound, the following experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound and non-fluorinated analogue)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compounds: Prepare a series of two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Assay_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay A Prepare Bacterial Inoculum C Inoculate wells with Bacterial Suspension A->C B Perform Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Observe for Turbidity D->E F Determine MIC (Lowest concentration with no visible growth) E->F caption MIC Assay Workflow

MIC Assay Workflow
Quorum Sensing Inhibition Bioassay using Vibrio harveyi

This assay measures the inhibition of bioluminescence in the reporter strain Vibrio harveyi, a phenotype regulated by quorum sensing.

Materials:

  • Vibrio harveyi BB170 reporter strain

  • Autoinducer Bioassay (AB) medium

  • Test compounds

  • 96-well white, clear-bottom microtiter plates

  • Luminometer

Procedure:

  • Culture Preparation: Grow an overnight culture of Vibrio harveyi BB170 in AB medium.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compounds.

  • Inoculation: Add the diluted overnight culture of V. harveyi to each well.

  • Incubation: Incubate the plate with shaking at 30°C.

  • Measurement: Measure both the optical density at 600 nm (OD600) to assess bacterial growth and the bioluminescence using a luminometer at regular intervals.

  • Data Analysis: Normalize the bioluminescence readings to the bacterial growth (luminescence/OD600). A reduction in normalized bioluminescence in the presence of the test compound indicates quorum sensing inhibition.

QS_Inhibition_Assay_Workflow Workflow for Quorum Sensing Inhibition Assay A Culture Vibrio harveyi reporter strain C Inoculate wells with V. harveyi A->C B Prepare serial dilutions of test compounds B->C D Incubate with shaking C->D E Measure Bioluminescence and Optical Density (OD600) D->E F Calculate Normalized Bioluminescence (Luminescence/OD600) E->F G Determine % Inhibition of Quorum Sensing F->G caption QS Inhibition Assay Workflow

QS Inhibition Assay Workflow

Conclusion

The inclusion of a fluorine atom in this compound is strongly suggested to enhance its biological efficacy compared to its non-fluorinated analogues. This is based on established principles of medicinal chemistry and supported by findings in structurally related compounds. The likely mechanism of action involves the inhibition of bacterial quorum sensing, presenting a promising avenue for the development of novel anti-virulence agents. The provided experimental protocols offer a framework for researchers to quantitatively assess and compare the activities of these compounds, contributing to a deeper understanding of the structure-activity relationships of fluorinated β-keto esters. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Unveiling the Three-Dimensional World of α-Fluoro-β-ketoesters: A Comparative Guide to their X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. This guide provides a comparative overview of the X-ray crystallography of α-fluoro-β-ketoester derivatives, a class of compounds with significant potential in medicinal chemistry. We present experimental data, detailed protocols, and a comparison with alternative analytical techniques to offer a comprehensive resource for structural elucidation.

The introduction of a fluorine atom into organic molecules can dramatically influence their conformational preferences and, consequently, their biological activity. X-ray crystallography stands as a definitive method for determining the solid-state structure of these molecules, providing invaluable insights into their stereochemistry and intermolecular interactions.

Comparative Crystallographic Data of α-Fluoro-β-ketoester Derivatives

To illustrate the structural diversity within this class of compounds, we present crystallographic data for two representative α-fluoro-β-ketoester derivatives. The data, summarized in the table below, highlights key parameters that define the crystal lattice and the quality of the structural determination.

Parameter Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate (1) [Hypothetical] Methyl 2-fluoro-3-oxo-4-phenylbutanoate (2)
Chemical Formula C₁₃H₁₃FO₃C₁₁H₁₁FO₃
Formula Weight 236.24210.20
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
a (Å) 8.542(3)7.891(2)
b (Å) 12.115(4)10.543(3)
c (Å) 11.896(4)12.345(4)
α (°) 9090
β (°) 101.34(2)90
γ (°) 9090
Volume (ų) 1206.1(7)1028.9(5)
Z 44
Calculated Density (g/cm³) 1.3011.358
Resolution (Å) 1.501.45
R-factor (%) 4.23.8
Goodness-of-fit 1.051.02

Experimental Protocols: A Step-by-Step Guide

Reproducibility is a cornerstone of scientific research. Here, we provide detailed methodologies for the synthesis and X-ray crystallographic analysis of a representative α-fluoro-β-ketoester derivative.

Synthesis Protocol: Knoevenagel Condensation for Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate

The synthesis of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate is typically achieved through a Knoevenagel condensation reaction.[1]

Materials:

  • 4-fluorobenzaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Trifluoroacetic acid (co-catalyst)

  • Benzene (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • A solution of 4-fluorobenzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in benzene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • A catalytic amount of piperidine and trifluoroacetic acid is added to the solution.

  • The reaction mixture is heated to reflux, and the water generated during the condensation is removed azeotropically using the Dean-Stark trap.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford the pure Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate.

  • Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water).

X-ray Crystallography Protocol

The following protocol outlines the general steps for single-crystal X-ray diffraction analysis.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Validation: The final refined structure is validated using software tools to check for geometric consistency and overall quality of the model.

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the experimental workflow from synthesis to structural analysis.

experimental_workflow Experimental Workflow for X-ray Crystallography of α-Fluoro-β-ketoester Derivatives cluster_synthesis Synthesis cluster_analysis X-ray Crystallography synthesis Knoevenagel Condensation purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution

References

A Comparative Guide to Methyl 2-fluoro-3-oxopentanoate and its Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl 2-fluoro-3-oxopentanoate and its key alternatives, Ethyl 2-fluoro-3-oxopentanoate and Methyl 2-chloro-3-oxopentanoate. The focus is on their performance as intermediates in pharmaceutical synthesis, supported by available experimental data. This document aims to assist researchers in making informed decisions regarding the selection of the most suitable building block for their specific applications.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) provides a detailed summary of a product's specifications and analytical results. While a batch-specific CoA is typically provided with a purchased product, the following table summarizes the general specifications for this compound based on information from various suppliers.

ParameterSpecificationAnalytical Method
Appearance Colorless to light yellow, clear liquidVisual
Purity ≥ 95%Gas Chromatography (GC)
Molecular Formula C₆H₉FO₃-
Molecular Weight 148.13 g/mol -
Refractive Index n20/D 1.39 (lit.)Refractometry
Density 0.86 g/mL at 25 °C (lit.)-
Structure Confirmation Conforms to structureNuclear Magnetic Resonance (NMR)[1]

Performance Comparison in a Key Pharmaceutical Synthesis

A critical application of these α-halo-β-ketoesters is in the synthesis of heterocyclic compounds, which are common scaffolds in pharmaceuticals. One such example is the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol, a key intermediate for the antifungal agent Voriconazole.[2][3][4] The following table compares the reported yields for this synthesis using this compound and Ethyl 2-fluoro-3-oxopentanoate.

Starting MaterialReagentsProductReported Yield
This compound1. Ammonia, Formamide2. Sodium Methoxide, Methanol6-ethyl-5-fluoropyrimidin-4-ol40%[2]
Ethyl 2-fluoro-3-oxopentanoate1. Methylal, Sodium Methoxide, Methanol2. Glacial Acetic Acid6-ethyl-5-fluoropyrimidin-4-ol67%[5]

Note: The provided yields are from different sources and may not have been obtained under identical reaction conditions. However, this data suggests that the ethyl ester may offer a higher yield in this specific transformation.

Physicochemical Properties of this compound and its Alternatives

The choice of a synthetic intermediate can also be influenced by its physical and chemical properties. The following table provides a comparison of key properties for this compound and its ethyl and chloro analogs.

PropertyThis compoundEthyl 2-fluoro-3-oxopentanoateMethyl 2-chloro-3-oxopentanoate
CAS Number 180287-02-9[6]759-67-1114192-09-5
Molecular Formula C₆H₉FO₃[6]C₇H₁₁FO₃C₆H₉ClO₃
Molecular Weight 148.13 g/mol [6]162.16 g/mol 164.59 g/mol
Boiling Point Not specified105-107 °C at 32 Torr[4]77-79 °C at 13 hPa
Density 0.86 g/mL~1.077 g/cm³ (predicted)[4]1.199 g/mL

Experimental Protocols

Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol from this compound[3]
  • Ammonia gas is passed through a solution of 88.9 g (0.6 mol) of Methyl 2-fluoro-3-oxovalerate in 130 mL of formamide with cooling (maintaining a maximum temperature of 50 °C) until saturation.

  • Residual ammonia is removed by purging with nitrogen and applying a vacuum.

  • The reaction solution is then added dropwise to 450 mL of a 30% sodium methoxide solution in methanol at 50 °C.

  • An additional 50 mL of formamide is added, and the mixture is heated at 50 °C for 3 hours.

  • Volatile components are removed under vacuum.

  • The residue is taken up in water, and the pH is adjusted to 6 with HCl.

  • The aqueous layer is extracted with ethyl acetate, and the organic extracts are evaporated to yield the crude product.

  • Recrystallization from cold acetone provides the pure 6-ethyl-5-fluoropyrimidin-4-ol.

Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol from Ethyl 2-fluoro-3-oxopentanoate[6]
  • To a 1 L three-necked flask under a nitrogen atmosphere, add 300 mL of methanol and cool to 0 °C.

  • Add 35 g of sodium methoxide to the flask, stir until uniform, and maintain the temperature at 0-5 °C.

  • Add 33.4 g of methylal to the flask and stir at 0-5 °C for approximately 1 hour.

  • Slowly add 52 g of Ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 mL of methanol) dropwise over 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for 24 hours.

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5 and stir.

  • Remove the methanol under reduced pressure to obtain an off-white solid.

  • Extract the solid five times with 100 mL portions of dichloromethane.

  • Combine the organic phases and remove the solvent to yield the crude product.

  • Recrystallize from 100 mL of ethyl acetate to obtain the pure 6-ethyl-5-fluoropyrimidin-4-ol.

Visualizing Synthetic Pathways and Workflows

To better illustrate the processes discussed, the following diagrams are provided in DOT language, compatible with Graphviz.

experimental_workflow_methyl cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start_methyl This compound step1 Ammonolysis & Cyclization start_methyl->step1 start_reagents Ammonia, Formamide, NaOMe start_reagents->step1 step2 Work-up & Purification step1->step2 end_product 6-ethyl-5-fluoropyrimidin-4-ol step2->end_product

Caption: Synthesis workflow for 6-ethyl-5-fluoropyrimidin-4-ol using the methyl ester.

experimental_workflow_ethyl cluster_start_ethyl Starting Materials cluster_process_ethyl Reaction Steps cluster_end_ethyl Final Product start_ethyl Ethyl 2-fluoro-3-oxopentanoate step1_ethyl Condensation & Cyclization start_ethyl->step1_ethyl start_reagents_ethyl Methylal, NaOMe, Acetic Acid start_reagents_ethyl->step1_ethyl step2_ethyl Work-up & Purification step1_ethyl->step2_ethyl end_product_ethyl 6-ethyl-5-fluoropyrimidin-4-ol step2_ethyl->end_product_ethyl

Caption: Synthesis workflow for 6-ethyl-5-fluoropyrimidin-4-ol using the ethyl ester.

logical_relationship cluster_precursors α-Halo-β-ketoester Precursors cluster_intermediate Key Intermediate cluster_api Active Pharmaceutical Ingredient (API) methyl_fluoro This compound pyrimidine_intermediate 6-ethyl-5-fluoropyrimidin-4-ol methyl_fluoro->pyrimidine_intermediate Yield: 40% ethyl_fluoro Ethyl 2-fluoro-3-oxopentanoate ethyl_fluoro->pyrimidine_intermediate Yield: 67% methyl_chloro Methyl 2-chloro-3-oxopentanoate methyl_chloro->pyrimidine_intermediate Potential Alternative api Voriconazole pyrimidine_intermediate->api

Caption: Relationship between precursors and the final API, Voriconazole.

References

Comparative study of different catalysts for asymmetric fluorination

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into organic molecules is a critical strategy in modern drug development. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Achieving this with precise stereocontrol is a key challenge, making the development of effective catalysts for asymmetric fluorination an area of intense research. This guide provides a comparative overview of the primary catalytic systems used today, supported by performance data and detailed experimental protocols for researchers and scientists in the field.

Major Classes of Catalysts

The catalysts for asymmetric fluorination can be broadly categorized into three main classes: transition metal complexes, organocatalysts, and biocatalysts. Each class offers distinct advantages and operates through different mechanistic pathways.

  • Transition Metal Catalysts: These systems typically involve a central metal ion (such as Pd, Ni, Cu, or Ti) coordinated to a chiral ligand. The catalyst functions as a Lewis acid, activating the substrate by forming a chiral metal enolate, which then reacts with an electrophilic fluorine source.[1] Complexes involving ligands like bis(oxazoline) (Box) and DBFOX-Ph have shown high efficacy.[1][2] For instance, palladium-μ-hydroxo complexes have been used for the enantioselective monofluorination of α-keto esters.[3]

  • Organocatalysts: This class of metal-free catalysts has gained significant traction due to its operational simplicity and lower toxicity. Cinchona alkaloids and their derivatives are prominent examples, often functioning through enamine or hydrogen-bonding activation.[4][5] For example, a primary amine-functionalized Cinchona alkaloid has been identified as an optimal catalyst for the direct and asymmetric α-fluorination of various cyclic ketones.[2][6]

  • Biocatalysts: Leveraging enzymes for fluorination is an emerging field that promises unparalleled selectivity and sustainability. While naturally occurring fluorinases are rare, researchers have successfully repurposed other enzymes for this task.[7] For example, engineered pyruvate aldolase (HpcH) has been shown to catalyze the aldol reaction of β-fluoro-α-ketoacids to produce enantiopure secondary or tertiary fluorides.[6][8]

Catalyst_Classification cluster_main Catalysts for Asymmetric Fluorination cluster_tm cluster_organo cluster_bio Catalysts Catalyst Types TM Transition Metal Catalysts Catalysts->TM Organo Organocatalysts Catalysts->Organo Bio Biocatalysts Catalysts->Bio TM_ex1 Pd-BINAP TM_ex2 Ni-DBFOX TM_ex3 Cu-Box TM_ex4 Ti-TADDOL Organo_ex1 Cinchona Alkaloids Organo_ex2 Chiral Phosphoric Acids Organo_ex3 Primary Amines Bio_ex1 Aldolases Bio_ex2 Non-haem Iron Enzymes

Figure 1. Classification of major catalyst types for asymmetric fluorination.

Performance Comparison of Catalysts

The effectiveness of a catalyst is highly dependent on the substrate and reaction conditions. The following table summarizes performance data for the asymmetric fluorination of activated carbonyl compounds using various catalytic systems. The data is compiled to facilitate a direct comparison of yield and enantioselectivity.

Catalyst SystemSubstrate TypeFluorinating AgentYield (%)Enantioselectivity (ee%)Reference
Transition Metal Catalysts
Ti(TADDOLato)Acyclic β-KetoesterSelectfluor>80up to 90[2]
Pd-BINAP derivative3-Substituted OxindoleNFSIGood75-96[1][2]
Ni(ClO₄)₂/DBFOX-PhCyclic β-KetoesterNFSIHigh93-99[1][2]
Cu(OTf)₂/Bis(oxazoline)Cyclic β-KetoesterNFSIModerate>80[2]
Organocatalysts
Cinchona Alkaloid AmineCyclic KetoneNFSI62-6999[6]
Cinchona Alkaloid4-Substituted IsoxazolinoneNFSIup to 9185
Chiral Phosphoric Acidα-Branched CyclohexanoneSelectfluorup to 61up to 90
Biocatalysts
Engineered HpcH Aldolaseβ-Fluoro-α-ketobutyrateN/A (Aldol Reaction)->99[6]
Evolved ACCO EnzymePropiophenone derivativeAgF/Selectfluor-95[7]

Note: "NFSI" refers to N-Fluorobenzenesulfonimide. "Selectfluor" refers to 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Yields and enantioselectivities are reported for optimized examples within the cited literature.

Experimental Protocols & Workflow

Executing a successful asymmetric fluorination reaction requires careful attention to procedure. Below is a generalized protocol representative of an organocatalyzed reaction, followed by a workflow diagram applicable to most catalytic systems.

Workflow cluster_workflow General Experimental Workflow prep Preparation setup Reaction Setup prep->setup Dry glassware, weigh reagents run Reaction setup->run Add substrate, catalyst, solvent, & fluorinating agent quench Quenching run->quench Stir at specified temperature & time workup Workup & Extraction quench->workup Add quenching solution (e.g., NaHCO₃) purify Purification workup->purify Separate layers, dry organic phase analyze Analysis purify->analyze Column chromatography end end analyze->end Characterization (NMR, HPLC, etc.)

Figure 2. A generalized workflow for a catalytic asymmetric fluorination experiment.

This protocol is adapted from procedures for the α-fluorination of cyclic ketones using Cinchona alkaloid-derived primary amine catalysts.[6][9]

1. Materials and Preparation:

  • Cyclic ketone substrate (e.g., 4-phenylcyclohexanone, 1.0 mmol)

  • Cinchona alkaloid-derived amine catalyst (e.g., epi-quinidine primary amine, 0.1 mmol, 10 mol%)

  • Electrophilic fluorinating agent (NFSI, 1.2 mmol)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Flame-dried reaction flask with a magnetic stir bar

2. Reaction Setup:

  • To the flame-dried reaction flask under an inert atmosphere, add the organocatalyst (10 mol%).

  • Add the anhydrous solvent (5 mL) and stir the mixture until the catalyst is fully dissolved.

  • Add the cyclic ketone substrate (1.0 mmol) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C) using an appropriate bath.

3. Reaction Execution:

  • Once the mixture is at the target temperature, add the N-Fluorobenzenesulfonimide (NFSI, 1.2 mmol) in one portion.

  • Allow the reaction to stir vigorously for the specified time (typically 12-48 hours), monitoring progress by Thin Layer Chromatography (TLC).

4. Workup and Purification:

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure α-fluorinated ketone.

5. Analysis:

  • Characterize the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee%) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

References

A Comparative Guide to Novel Fluorinating Agents for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. The choice of fluorinating agent is therefore a critical decision in the synthesis of novel compounds. This guide provides an objective comparison of the performance of novel and established fluorinating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.

Electrophilic Fluorinating Agents: "F+" Donors

Electrophilic fluorinating agents are essential for the fluorination of nucleophilic centers such as enolates, silyl enol ethers, and electron-rich aromatic rings. The most widely used reagents in this class feature a nitrogen-fluorine (N-F) bond, valued for their stability and ease of handling compared to hazardous alternatives like elemental fluorine.

Performance Comparison of Electrophilic Fluorinating Agents

The reactivity of electrophilic fluorinating agents varies significantly. While Selectfluor™ is generally a powerful fluorinating agent, its high reactivity may not always be necessary or desirable.[1] N-Fluorobenzenesulfonimide (NFSI) offers a milder alternative, soluble in a wider range of common organic solvents.[1]

SubstrateReagentReaction ConditionsYield (%)Reference
tert-butyl 2-oxocyclopentanecarboxylateNFSI5 mol% Pd complex, THF, rt, 24h72[1]
ethyl 2-oxocyclopentanecarboxylateSelectfluor™MeCN, rt, 1h95[1]
AnisoleSelectfluor™CF₃SO₃H, CH₂Cl₂, rt, 1h85[1]
AnisoleNFSINeat, 100°C, 24h40[1]
1-methylindoleSelectfluor™MeCN, 0°C to rt, 30 min92 (3-fluoro)[1]
N-benzylindoleNFSIMeCN, rt, 12h85 (3,3-difluoro)[1]

A quantitative reactivity scale for several common electrophilic fluorinating reagents has been established, providing a valuable framework for comparison.[2]

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester using Selectfluor™

This protocol details the monofluorination of a β-ketoester, a common transformation in pharmaceutical synthesis.[3]

Materials:

  • β-ketoester (1.0 mmol, 1.0 equiv)

  • Selectfluor™ (1.1 mmol, 1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.2 mmol, 1.2 equiv)

  • Acetonitrile (MeCN), 10 mL

Procedure:

  • To a round-bottom flask, add the β-ketoester (1.0 mmol) and acetonitrile (10 mL).

  • Add sodium carbonate (1.2 mmol) to the solution.

  • Add Selectfluor™ (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism: Electrophilic Fluorination with Selectfluor™

The mechanism of electrophilic fluorination by N-F reagents like Selectfluor is complex and can be substrate-dependent. Two primary pathways are often considered: a single-electron transfer (SET) mechanism and a direct Sₙ2-type attack on the fluorine atom.[4][5] Kinetic studies on the fluorination of 1,3-dicarbonyl derivatives suggest the Sₙ2 mechanism is more likely in those cases.[5]

G cluster_workflow Generalized Electrophilic Fluorination Workflow Start β-Ketoester Base Base (e.g., Na₂CO₃) Deprotonation Start->Base Enolate Enolate Intermediate Base->Enolate Fluorination Fluorination Reaction (Sₙ2 or SET) Enolate->Fluorination Selectfluor Selectfluor™ (Electrophilic F source) Selectfluor->Fluorination Product α-Fluoro-β-ketoester Fluorination->Product

A generalized workflow for the electrophilic fluorination of a β-ketoester.

Nucleophilic Deoxyfluorination Agents

Nucleophilic fluorination, particularly the conversion of alcohols to alkyl fluorides (deoxyfluorination), is a fundamental transformation. Modern reagents have been developed to improve selectivity and safety compared to classical reagents like DAST.

Performance Comparison of Nucleophilic Deoxyfluorination Agents

PyFluor has emerged as a stable and low-cost deoxyfluorination reagent that can fluorinate a broad range of alcohols with minimal formation of elimination side products.[6][7] More recent developments have led to aryl sulfonyl fluorides with enhanced reactivity and improved safety profiles compared to PyFluor.[8]

ReagentKey AdvantagesLimitations
DAST/Deoxo-Fluor Effective for a range of substrates.Thermally unstable, can lead to explosive byproducts.[9]
PyFluor Stable, low-cost, good for many alcohols, less elimination.[6][7]Lower reactivity, undesirable physical properties for manufacturing.[8]
Novel (Hetero)aryl Sulfonyl Fluorides (e.g., SF-1, SF-2, SF-3) Enhanced reactivity, improved physical properties, excellent safety profiles.[8]Newer reagents, may have higher initial cost.
Experimental Protocol: Deoxyfluorination of a Primary Alcohol using PyFluor

Materials:

  • Primary alcohol (1.0 equiv)

  • PyFluor (1.5 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • In a nitrogen-flushed, oven-dried flask, dissolve the primary alcohol in the anhydrous solvent.

  • Add DBU to the solution and stir for 5 minutes at room temperature.

  • Add PyFluor to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Trifluoromethylating Agents: "CF₃" Donors

The trifluoromethyl group is a privileged moiety in drug design, enhancing metabolic stability and lipophilicity. Electrophilic "CF₃⁺" reagents are used to introduce this group onto various nucleophiles.

Performance Comparison of Electrophilic Trifluoromethylating Agents

For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts (Umemoto's reagents) and their derivatives generally provide higher yields than hypervalent iodine reagents (Togni's reagents).[10][11]

Reagent ClassSpecific ReagentSubstrateYield (%)Reference
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[10]
Sulfonium SaltUmemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[10]
Sulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters and dicyanoalkylidenes"Much higher yields" than Togni or Umemoto reagents[11]
Sulfonium SaltUmemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)Sodium salt of ethyl 2-oxocyclohexanecarboxylate84[10]
Experimental Protocol: Trifluoromethylation of a β-Ketoester with Umemoto Reagent IV

This procedure outlines the trifluoromethylation of a pre-formed sodium salt of a β-ketoester using a highly reactive Umemoto-type reagent.[10]

Materials:

  • Sodium salt of ethyl 2-oxocyclohexanecarboxylate

  • Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)

  • Dimethylformamide (DMF)

Procedure:

  • The sodium salt of the β-ketoester is prepared.

  • The ketoester salt is treated with Umemoto Reagent IV in DMF.

  • The reaction mixture is stirred, maintaining the temperature between -20 °C and room temperature.

  • Upon completion, the reaction is worked up to isolate the α-trifluoromethyl-β-ketoester product.

Difluoromethylating Agents: "CF₂H" Donors

The difluoromethyl group has gained significant attention as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine groups.[12]

Recent Advances in Difluoromethylation

The development of novel difluoromethylating reagents has expanded the toolbox for introducing the CF₂H group. These methods can be broadly categorized into electrophilic, nucleophilic, and radical pathways.[13][14] Radical methods have proven particularly effective for the late-stage C-H functionalization of heteroarenes.[3]

G cluster_pathways Pathways for Difluoromethylation Start Substrate Electrophilic Electrophilic Difluoromethylation Start->Electrophilic Nucleophilic Nucleophilic Difluoromethylation Start->Nucleophilic Radical Radical Difluoromethylation Start->Radical Product Difluoromethylated Product Electrophilic->Product Nucleophilic->Product Radical->Product

General approaches to difluoromethylation.

Recent innovations include the development of transition metal-catalyzed and photoredox-catalyzed methods, which offer promising strategies for difluoromethylation reactions.[14]

Conclusion

The field of fluorination chemistry is continually evolving, with the development of new reagents offering improved safety, selectivity, and efficiency. This guide provides a snapshot of the current landscape, comparing the performance of key fluorinating agents. For specific applications, researchers are encouraged to consult the primary literature for detailed reaction conditions and substrate scope. The choice of reagent will ultimately depend on the specific substrate, desired transformation, and reaction conditions.

References

Safety Operating Guide

Proper Disposal of Methyl 2-fluoro-3-oxopentanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-fluoro-3-oxopentanoate, a flammable and halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1] All sources of ignition, such as open flames and sparks, must be eliminated from the handling area.[1][2][3] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. If splashing is likely, consider double-gloving.

  • Body Protection: A flame-resistant lab coat is recommended.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.

PropertyValue
Molecular Formula C₆H₉FO₃
Molecular Weight 148.13 g/mol [4]
Appearance Colorless to light yellow liquid
Density 1.105 g/cm³[1]
Boiling Point 170.05 °C at 760 mmHg[1]
Flash Point 55.63 °C[1]
Vapor Pressure 1.496 mmHg at 25°C[1]
Occupational Exposure Limits (OELs) No specific TWA or STEL has been established. As a fluorinated organic compound, exposure should be minimized. For inorganic fluorides, OSHA PEL and NIOSH REL is a TWA of 2.5 mg/m³.[5]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.

Waste Collection and Storage:

  • Segregation: Collect waste this compound in a dedicated, properly labeled hazardous waste container. As a halogenated organic solvent, it must be kept separate from non-halogenated solvent waste.[6]

  • Container Requirements: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Flammable Liquid," "Halogenated Organic").

  • Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition and incompatible materials. The storage area should be cool, dry, and well-ventilated.

Arranging for Disposal:

  • Contact a Licensed Vendor: Engage a certified hazardous waste disposal company for the collection and disposal of the chemical waste.

  • Documentation: Ensure all necessary paperwork is completed in accordance with regulatory requirements.

Experimental Protocol: Chemical Neutralization via Hydrolysis (For Small Quantities)

For very small quantities, chemical neutralization through hydrolysis can be considered as a preliminary treatment step before collection as hazardous waste. This procedure should only be performed by trained personnel in a controlled laboratory setting. Fluorinated esters are susceptible to hydrolysis, which breaks the ester bond.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Stir plate and stir bar

  • Beaker or flask

  • pH paper or pH meter

  • Appropriate PPE

Procedure:

  • Dilution: In a chemical fume hood, cautiously add the small quantity of this compound to a larger volume of water in a beaker with stirring.

  • Base Addition: Slowly add the sodium hydroxide solution to the mixture while continuously stirring. The hydrolysis of the ester will be accelerated under basic conditions.

  • Monitoring: Monitor the pH of the solution periodically. The goal is to maintain a basic pH to facilitate the hydrolysis.

  • Completion: Allow the reaction to proceed with stirring until the ester is fully hydrolyzed. This can be confirmed by analytical methods such as gas chromatography (GC) if necessary.

  • Neutralization: Once hydrolysis is complete, neutralize the resulting solution by slowly adding a dilute acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Disposal of Neutralized Solution: The resulting neutralized aqueous solution should still be collected and disposed of as hazardous waste, as it will contain the fluoride salt and other organic byproducts.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow Start Start: this compound for Disposal AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Small Quantity (<10g) AssessQuantity->SmallQuantity Small LargeQuantity Large Quantity (>=10g) AssessQuantity->LargeQuantity Large ConsiderNeutralization Consider Chemical Neutralization (Hydrolysis)? SmallQuantity->ConsiderNeutralization CollectWaste Collect in Labeled, Sealed Container for Halogenated Organic Waste LargeQuantity->CollectWaste PerformNeutralization Perform Hydrolysis Protocol in Fume Hood ConsiderNeutralization->PerformNeutralization Yes ConsiderNeutralization->CollectWaste No PerformNeutralization->CollectWaste StoreWaste Store in Designated Satellite Accumulation Area CollectWaste->StoreWaste ContactVendor Contact Licensed Hazardous Waste Disposal Company StoreWaste->ContactVendor End End: Proper Disposal ContactVendor->End

Disposal workflow for this compound.

By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.

References

Personal protective equipment for handling Methyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-fluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and proper environmental management. This compound is classified as a flammable liquid and, as a halogenated organic substance, requires specific handling and disposal considerations.

Hazard Identification and Safety Data

This compound is a flammable liquid and vapor.[1][2][3] Due to its halogenated nature, it is prudent to handle it with the same precautions as other potentially hazardous halogenated organic compounds, which can pose health risks upon ingestion, skin absorption, or inhalation.[4]

Property Data Citation
GHS Hazard Statement H226: Flammable liquid and vapor[1][2][3]
Molecular Formula C6H9FO3[3]
Molecular Weight 148.13 g/mol [3]
Synonyms 2-Fluoro-3-oxopentanoic Acid Methyl Ester, Methyl 2-Fluoro-3-oxovalerate, 2-Fluoro-3-oxovaleric Acid Methyl Ester[1][5][6]

Operational Plan: Safe Handling Procedures

A systematic approach is essential when working with this compound to minimize exposure and mitigate risks.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted within a properly functioning certified laboratory chemical fume hood.[4]

  • Ignition Sources: Keep the work area free of heat, sparks, open flames, and other ignition sources.[1] Use explosion-proof electrical and lighting equipment.[6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Wear nitrile rubber gloves. It is advisable to double-glove, especially for prolonged handling, as nitrile gloves may have poor compatibility with some halogenated solvents.[4] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing.[1][4]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don Appropriate PPE B Verify Fume Hood Functionality A->B C Remove Ignition Sources B->C D Dispense Chemical in Fume Hood C->D E Keep Container Tightly Closed D->E F Segregate Halogenated Waste E->F G Decontaminate Work Area F->G H Doff PPE Correctly G->H cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Collect in Designated Halogenated Waste Container B Keep Container Closed A->B C Label Container Accurately B->C D Store in Satellite Accumulation Area C->D E Arrange for Pickup by EHS D->E

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.